Chloromethyl chlorosulfate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
chloro(chlorosulfonyloxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBIHXWYDMFGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197991 | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49715-04-0 | |
| Record name | Chloromethyl chlorosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49715-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049715040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL CHLOROSULPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N615783BNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chloromethyl Chlorosulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chloromethyl chlorosulfate (B8482658) (CMCS) is a highly reactive and versatile chemical reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a potent chloromethylating agent, without the production of the carcinogen bis(chloromethyl) ether, makes it a valuable tool for the synthesis of complex molecules, including prodrugs.[1][2][3] This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of chloromethyl chlorosulfate, supplemented with detailed experimental protocols and safety information.
Physicochemical Properties
This compound is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[4][5][6] It is sensitive to moisture and heat, requiring storage at 2-8°C.[5][7]
| Property | Value | Reference |
| Molecular Formula | CH₂Cl₂O₃S | [5][8] |
| Molecular Weight | 165.00 g/mol | [2][5][8] |
| CAS Number | 49715-04-0 | [5][8] |
| Density | 1.631 g/mL at 25°C | [5] |
| Boiling Point | 45-50 °C at 10 mmHg | [5][6] |
| Refractive Index | n20/D 1.448 | [5][6] |
| Appearance | Clear colorless to yellow liquid | [4][5][6] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][6] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, each with distinct advantages and challenges. The primary routes involve the reaction of sulfur trioxide with dichloromethane (B109758), the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid, and the reaction of paraformaldehyde with chlorosulfonic acid.
Synthesis via Sulfur Trioxide and Dichloromethane
The reaction of liquid sulfur trioxide (γ-SO₃) with dichloromethane (CH₂Cl₂) leads to the insertion of SO₃ into the C-Cl bond, forming this compound.[1][6][9][10][11] This process is typically slow but can be accelerated by the addition of a catalytic amount of trimethyl borate.[1][6][9][10][11] The reaction produces a mixture of this compound and methylene (B1212753) bis(chlorosulfate) (MBCS).[1][6][9][10][11]
Experimental Protocol: Synthesis of this compound from Sulfur Trioxide and Dichloromethane
Materials:
-
Liquid sulfur trioxide (γ-SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Trimethyl borate
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution
Procedure:
-
In a reaction vessel maintained at 20-30°C, slowly add fuming sulfuric acid (containing SO₃) to dichloromethane containing a catalytic amount of boron tribromide (as a source of trimethyl borate).[12]
-
Maintain the reaction temperature between 20-30°C for 4 hours.[12]
-
After the reaction is complete, slowly add an aqueous sodium bicarbonate solution to neutralize the reaction mixture until the pH reaches 7-8.[12]
-
Allow the mixture to stand and separate into two layers.
-
Collect the upper organic layer and dry it over anhydrous sodium sulfate.[12]
-
The product, this compound, can be isolated by distillation. Typical yields are in the range of 30-35%.[1][9][10][11]
Caption: Synthesis of CMCS from SO₃ and CH₂Cl₂.
Synthesis via Chloroiodomethane and Chlorosulfonic Acid
A more recent and efficient method involves the reaction of chloroiodomethane with chlorosulfonic acid.[9][13][14] This process utilizes a chlorosulfonic acid-mediated iodide oxidation to drive the reaction to completion, achieving high yields and purity.[9][11][13][14] The iodine byproduct is subsequently oxidized and removed as iodate (B108269) to prevent decomposition of the product.[9][11][13][14] This method can produce this compound in up to 92% solution yield and with a purity of over 99 GC area %.[9][11][13][14]
Experimental Protocol: Synthesis of this compound from Chloroiodomethane and Chlorosulfonic Acid
Materials:
-
Chloroiodomethane
-
Chlorosulfonic acid
-
Thionyl chloride
-
Dichloromethane (DCM)
-
Aqueous bleach (10 wt%)
Procedure:
-
In a reaction vessel, treat chloroiodomethane with 1.65 equivalents of chlorosulfonic acid and 0.8 equivalents of thionyl chloride in dichloromethane (9 mL/g).[14]
-
Maintain the reaction temperature at 35°C for 5-7 hours.[14]
-
Upon completion, quench the reaction with aqueous bleach (10 wt%, 2.6 equivalents).[14]
-
Perform a phase separation and collect the organic layer containing the this compound solution in DCM.
-
The resulting solution typically has a yield of 90-95%.[14] Neat this compound with high purity (>99%) can be obtained by concentrating the DCM solution.[14]
Caption: Synthesis of CMCS from Chloroiodomethane.
Reactivity and Applications
This compound is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions.[10][15] It is an excellent reagent for the chloromethylation of various substrates, including carboxylic acids, protected amino acids, and dialkyl phosphates.[1][3][14] This reactivity is central to its use in the synthesis of prodrugs, where the chloromethyl group can be used to introduce a promoiety that improves the pharmacokinetic properties of a drug.[14]
The reactivity of CMCS has been compared to other similar reagents, with the observed order of reactivity being: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > this compound (CMCS) >> dichloromethane (CH₂Cl₂).[1][9][10][11]
With anionic nucleophiles such as halides and acetates, CMCS undergoes rapid displacement of the chlorosulfate moiety.[1][10][15] However, with nucleophiles like sodium phenoxide in tetrahydrofuran, evidence suggests that the nucleophilic attack occurs at the sulfur-bound chloride.[1][9][10]
Caption: General reactivity and applications of CMCS.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care in a well-ventilated area.[7][16]
Hazard Statements:
Precautionary Measures:
-
Do not handle until all safety precautions have been read and understood.[7][18]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[7][17][18]
-
Use only outdoors or in a well-ventilated area.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7][16][18]
-
In case of inadequate ventilation, wear respiratory protection.[18]
First Aid:
-
If swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[7][18]
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7][16]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[7][16][17][18]
References
- 1. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | 49715-04-0 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
The Core Mechanism of Action of Trapidil (CAS 49715-04-0): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trapidil (B1681361) (CAS 49715-04-0), a triazolopyrimidine derivative, is a multifaceted pharmacological agent with a well-established role as a vasodilator and antiplatelet drug.[1][2] Its therapeutic applications, particularly in cardiovascular diseases, stem from a complex mechanism of action centered on the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of Trapidil, focusing on its activities as a phosphodiesterase (PDE) inhibitor, a platelet-derived growth factor (PDGF) antagonist, and an inhibitor of thromboxane (B8750289) A2 synthesis. Detailed summaries of quantitative data, experimental methodologies, and visual representations of the signaling pathways are presented to offer a thorough understanding for research and drug development professionals.
Primary Mechanism: Phosphodiesterase (PDE) Inhibition and cAMP-Mediated Signaling
The foundational mechanism of Trapidil's action is the inhibition of phosphodiesterase (PDE), with a particular specificity for PDE3.[1] PDEs are enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in numerous cellular processes. By inhibiting PDE3, Trapidil leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[3] This elevation in cAMP and subsequent PKA activation orchestrates many of Trapidil's downstream effects, including vasodilation and inhibition of cell proliferation.[1][4]
Signaling Pathway: PDE Inhibition and PKA Activation
Antagonism of Platelet-Derived Growth Factor (PDGF) Signaling
Trapidil functions as a potent antagonist of Platelet-Derived Growth Factor (PDGF) signaling, a pathway critically involved in vascular smooth muscle cell (VSMC) proliferation and migration, which are key events in the pathogenesis of atherosclerosis and restenosis.[1][4] While initial thoughts suggested competitive binding at the PDGF receptor, further studies have revealed a more nuanced mechanism downstream of the receptor.[1][4]
Inhibition of the MAP Kinase Cascade
Trapidil's antagonism of PDGF-induced mitogenesis is primarily achieved through the inhibition of the mitogen-activated protein kinase (MAPK) cascade.[1][4][5] This inhibition is not at the level of the PDGF receptor itself; in fact, long-term exposure to Trapidil can increase PDGF β-receptor protein expression.[1][5] Instead, the elevated cAMP levels resulting from PDE inhibition lead to the PKA-mediated inactivation of Raf-1, a crucial upstream activator of the MAPK pathway.[3] This prevents the subsequent phosphorylation and activation of MEK and ERK, ultimately blocking the mitogenic signal.[3]
Signaling Pathway: Trapidil's Inhibition of PDGF-Mediated MAPK Activation
Quantitative Data: Inhibition of Cell Proliferation and Kinase Activity
| Parameter | Cell Type | Stimulus | Trapidil Concentration | Inhibition | Reference |
| [3H] Thymidine Incorporation | Rat Vascular Smooth Muscle Cells | PDGF-BB | 200 µg/mL | 62 ± 3% | [5] |
| 400 µg/mL | 68 ± 1% | [5] | |||
| 800 µg/mL | 85 ± 1% | [5] | |||
| MAP Kinase Activity | Rat Vascular Smooth Muscle Cells | Serum | 50 µM | 59.2% | [6] |
| 500 µM | 80.9% | [6] | |||
| p34cdc2 Kinase Activity | Rat Vascular Smooth Muscle Cells | Serum | 5 µM | 16.4% | [6] |
| 50 µM | 22.6% | [6] | |||
| 500 µM | 40.8% | [6] |
Antiplatelet Effects via Thromboxane A2 Inhibition
Trapidil exerts significant antiplatelet effects, contributing to its antithrombotic properties.[7] This is achieved through the inhibition of thromboxane A2 (TXA2) synthesis and antagonism of its receptor.[7] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1]
Quantitative Data: Inhibition of Platelet Aggregation
| Inducing Agent | IC50 (µM) | Reference |
| ADP | 139 | [7] |
| Arachidonic Acid | 251 | [7] |
| Thrombin | 251 | [7] |
| Thromboxane A2 mixture | 251 | [7] |
Modulation of the NFATc1 Pathway in Osteoclastogenesis
Recent research has unveiled a role for Trapidil in bone metabolism. It has been shown to inhibit osteoclastogenesis, the formation of bone-resorbing cells, by down-regulating the master transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[8][9] This effect is mediated by the abrogation of RANKL-induced calcium oscillations and the expression of Pim-1 kinase, both of which are essential for the induction of NFATc1.[8][9]
Signaling Pathway: Trapidil's Effect on RANKL-NFATc1 Signaling
Experimental Methodologies
This section outlines the key experimental protocols used to elucidate the mechanism of action of Trapidil.
Phosphodiesterase (PDE) Activity Assay
-
Objective: To quantify the inhibitory effect of Trapidil on PDE activity.
-
Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, 5'-nucleotidase converts 5'-AMP to adenosine and inorganic phosphate (B84403). The amount of phosphate generated is then quantified colorimetrically.
-
Workflow:
Workflow for a colorimetric PDE activity assay. -
Protocol:
-
Prepare serial dilutions of Trapidil.
-
In a microplate, add the PDE enzyme preparation to wells containing the Trapidil dilutions or vehicle control.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 30°C for a defined period.
-
Add 5'-nucleotidase to each well and incubate further.
-
Terminate the reaction and measure the generated phosphate using a colorimetric reagent.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis of MAPK Pathway Activation
-
Objective: To assess the effect of Trapidil on the phosphorylation status of key proteins in the MAPK pathway (e.g., Raf-1, MEK, ERK).
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Workflow:
Workflow for Western blot analysis of MAPK signaling. -
Protocol:
-
Culture vascular smooth muscle cells and treat with various concentrations of Trapidil for 18 hours.
-
Stimulate the cells with PDGF-BB (e.g., 10 ng/mL) for 10 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Thromboxane B2 (TXB2) Assay
-
Objective: To measure the inhibition of thromboxane A2 (TXA2) synthesis by Trapidil.
-
Principle: TXA2 is unstable and rapidly hydrolyzes to the more stable TXB2. The concentration of TXB2 in plasma or serum is measured using a competitive enzyme-linked immunosorbent assay (ELISA) as an indicator of TXA2 production.
-
Protocol:
-
Obtain platelet-rich plasma (PRP) from whole blood.
-
Incubate PRP with various concentrations of Trapidil or vehicle.
-
Induce platelet aggregation and TXA2 synthesis with an agonist like arachidonic acid.
-
Stop the reaction and centrifuge to obtain the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Measurement of RANKL-Induced Calcium Oscillation
-
Objective: To determine the effect of Trapidil on intracellular calcium signaling in osteoclast precursors.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration upon stimulation with RANKL are measured by monitoring the fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Protocol:
-
Culture bone marrow-derived macrophages (BMMs) on glass-bottom dishes.
-
Load the cells with Fura-2 AM.
-
Treat the cells with Trapidil or vehicle.
-
Stimulate the cells with RANKL.
-
Record the fluorescence intensity at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) over time.
-
Analyze the frequency and amplitude of the calcium oscillations.
-
Conclusion
The mechanism of action of Trapidil is multifaceted, with its core activities converging on the modulation of fundamental cellular signaling pathways. Its primary role as a phosphodiesterase inhibitor elevates intracellular cAMP, which in turn orchestrates its downstream effects. This includes the potent antagonism of PDGF-driven cell proliferation via inhibition of the MAPK cascade and its antiplatelet effects through the suppression of thromboxane A2 synthesis. Furthermore, its ability to interfere with the RANKL-NFATc1 signaling axis highlights its potential in modulating bone metabolism. This in-depth understanding of Trapidil's molecular interactions provides a solid foundation for its current therapeutic applications and future research into its potential in other disease contexts.
References
- 1. hyper.ahajournals.org [hyper.ahajournals.org]
- 2. Trapidil | C10H15N5 | CID 5531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trapidil inhibits platelet-derived growth factor-induced migration via protein kinase A and RhoA/Rho-associated kinase in rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Antiproliferative effects of trapidil in vascular smooth muscle cells are associated by inhibition of MAPK and P34(cdc2) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Trapidil, a platelet-derived growth factor antagonist, inhibits osteoclastogenesis by down-regulating NFATc1 and suppresses bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
"chloromethyl chlorosulfate reactivity with nucleophiles"
A Technical Guide to the Reactivity of Chloromethyl Chlorosulfate (B8482658) with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl chlorosulfate (CMCS) is a potent and versatile electrophilic reagent widely utilized for the introduction of the chloromethyl group onto a variety of nucleophilic substrates. Its high reactivity, driven by the excellent leaving group capacity of the chlorosulfate moiety, makes it a valuable tool in organic synthesis, particularly in the development of prodrugs and other complex molecules. This guide provides an in-depth analysis of the reactivity of CMCS with common classes of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. It details reaction mechanisms, summarizes quantitative data, and provides explicit experimental protocols for key transformations.
Core Reactivity Principles
This compound (ClSO₂OCH₂Cl) possesses two electrophilic centers susceptible to nucleophilic attack: the methylene (B1212753) carbon and the sulfur atom of the chlorosulfate group. The predominant reaction pathway is dictated by the nature of the nucleophile, solvent, and reaction conditions, aligning with Hard-Soft Acid-Base (HSAB) theory.
-
Attack at Carbon (Chloromethylation): This is the most common reaction pathway. It proceeds via an Sɴ2 mechanism where the nucleophile attacks the methylene carbon, displacing the highly stable chlorosulfate anion. This pathway is favored by most anionic nucleophiles such as carboxylates, halides, and acetates.[1][2] The chlorosulfate group is an exceptional leaving group, rendering CMCS significantly more reactive than other chloromethylating agents like dichloromethane (B109758).[2][3]
-
Attack at Sulfur: Softer nucleophiles may preferentially attack the electrophilic sulfur atom. For instance, the reaction with sodium phenoxide in tetrahydrofuran (B95107) suggests a nucleophilic displacement of the sulfur-bound chloride instead of the chlorosulfate group at the carbon center.[2][3]
General Reactivity Comparison
Competitive experiments have established a clear reactivity hierarchy among related sulfating agents. The general order of reactivity is: Methyl Chlorosulfate (MCS) > Methylene Bis(chlorosulfate) (MBCS) > this compound (CMCS) >> Dichloromethane (CH₂Cl₂)[2][3]
This trend highlights the potent activating nature of the chlorosulfate group.
Reaction Mechanisms and Workflows
The primary utility of CMCS lies in its ability to act as a chloromethylating agent via an Sɴ2 pathway.
Caption: General Sɴ2 mechanism for nucleophilic attack on CMCS.
A typical experimental workflow, particularly when employing phase-transfer catalysis (PTC), involves the reaction of the nucleophile in a biphasic system.
Caption: Typical experimental workflow using phase-transfer catalysis.
Reactivity with Oxygen Nucleophiles
Oxygen-based nucleophiles, particularly carboxylates and phosphates, react efficiently with CMCS to form the corresponding chloromethyl esters and ethers, which are valuable as prodrug moieties.
Carboxylic Acids
The reaction of carboxylic acids with CMCS, typically performed under phase-transfer catalysis (PTC) conditions, provides a high-yield route to chloromethyl esters.[4] This method is advantageous as it avoids the generation of the potent carcinogen bis(chloromethyl) ether.[1][5]
| Nucleophile (Carboxylic Acid) | Product | Yield (%) | Conditions | Reference |
| Unspecified Carboxylic Acid | Chloromethyl ester | >90 | Not specified | [1] |
| Acrylic Acid | Chloromethyl acrylate | Not specified | K₂CO₃, TBHS, DCM/H₂O, RT, 3h | [6] |
| Benzoic Acid | Chloromethyl benzoate | Not specified | PTC | [5] |
| Acids with >6 carbons | Chloromethyl esters | Good | NaHCO₃, TBHS, DCM/H₂O | [4] |
| Acids with <6 carbons | Chloromethyl esters | Lower | NaHCO₃, TBHS, DCM/H₂O | [4] |
Phosphates
Dialkyl phosphates are readily converted to their chloromethyl esters in good yields under phase-transfer conditions.[1] These products are key intermediates in the synthesis of phosphonooxymethyl prodrugs.
| Nucleophile (Phosphate) | Product | Yield (%) | Conditions | Reference |
| Di-tert-butyl potassium phosphate | Di-tert-butyl (chloromethyl) phosphate | 90 (solution) | PTC, optimized base and additive | [3] |
Phenols
The reaction with phenoxides represents a notable exception to the typical reaction pathway. Evidence suggests that with sodium phenoxide, nucleophilic attack occurs at the sulfur atom, leading to displacement of the chloride ion rather than the chlorosulfate group.[2][3]
Experimental Protocol: Chloromethylation of Acrylic Acid[6]
-
Setup: In a dry reaction flask under a nitrogen atmosphere, add tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBHS) (1.38 mmol), potassium carbonate (91.31 mmol), deionized water (17 mL), and dichloromethane (DCM) (17 mL).
-
Reagent Addition: To the stirring biphasic mixture, add acrylic acid (13.89 mmol). Subsequently, add a solution of this compound (16.67 mmol) in DCM (8 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 3 hours.
-
Work-up: Dilute the reaction mixture with water (30 mL) and DCM (50 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.
-
Purification: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the resulting liquid using silica gel column chromatography with DCM as the eluent to obtain the target product, chloromethyl acrylate.
Reactivity with Nitrogen Nucleophiles
Nitrogen nucleophiles, such as protected amino acids and imidazoles, are important substrates for chloromethylation, often used in pharmaceutical synthesis.
Protected Amino Acids
N-protected amino acids, such as N-Boc-L-amino acids, react with CMCS to yield chloromethyl esters, which are key intermediates for prodrug synthesis.[1][6][7] These reactions are typically run under PTC conditions in a DCM/water mixture.[1]
Imidazoles
Direct chloromethylation of imidazoles is a known process, though specific examples using CMCS are less common in the literature surveyed. The reaction of 4-methylimidazole (B133652) with formaldehyde (B43269) and HCl selectively introduces a chloromethyl group at the 5-position, demonstrating the feasibility of such transformations.[8]
Reactivity with Carbon Nucleophiles
Active Methylene Compounds
The reaction of CMCS with active methylene compounds, such as alkyl 1,3-keto esters, is complex and highly dependent on the reaction conditions.
-
Under Phase-Transfer Catalysis: The reaction proceeds via a sequential chloromethylation-β-elimination-Michael addition process to yield methylene-bridged bis-acetoacetates.[3][9]
-
In Aprotic Solvents: In the absence of water, the primary reaction is chlorination of the active methylene group, which occurs via the reaction of the enolate with the chlorine atom bound to the sulfonyl group of CMCS.[3][9]
Reactivity with Other Nucleophiles (Halides, Thiols)
-
Halide Ions: CMCS reacts rapidly with anionic nucleophiles like halide ions.[2] The reaction involves the displacement of the chlorosulfate moiety to produce dihalomethanes (e.g., CH₂Cl₂ from chloride ion).[2][3]
-
Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are expected to react readily with CMCS at the methylene carbon in an Sɴ2 fashion to produce chloromethyl thioethers.[10][11] However, specific examples with quantitative data using CMCS were not prominent in the surveyed literature.
Safety and Handling
This compound is a reactive and hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly effective reagent for the chloromethylation of a diverse range of nucleophiles. Its reactivity is predominantly governed by an Sɴ2 displacement of the stable chlorosulfate anion. The use of phase-transfer catalysis has emerged as a robust and efficient method for conducting these reactions, particularly with oxygen-based nucleophiles like carboxylic acids and phosphates, affording high yields under mild conditions. While the reactivity patterns are well-established for many nucleophiles, the regioselectivity can be altered by the nucleophile's character, as seen with phenoxides. This guide provides a foundational understanding for researchers to effectively and safely utilize this potent reagent in complex organic synthesis.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Page loading... [guidechem.com]
- 7. scbt.com [scbt.com]
- 8. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Safe Handling of Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All handling of chloromethyl chlorosulfate (B8482658) must be conducted in strict accordance with institutional safety protocols, regulatory guidelines, and a comprehensive, site-specific risk assessment.
Executive Summary
Chloromethyl chlorosulfate (CMCS) is a highly reactive and hazardous chemical intermediate utilized in organic synthesis, particularly for the chloromethylation of various substrates in the pharmaceutical and agrochemical industries.[1] Its utility is matched by its significant risk profile, which includes acute toxicity (fatal if inhaled), severe corrosivity, and suspected carcinogenicity. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound to mitigate risks in a laboratory setting. It consolidates critical data on its chemical and physical properties, toxicological hazards, and detailed procedures for safe handling, emergency response, and waste disposal. Adherence to the protocols outlined herein is paramount to ensuring the safety of laboratory personnel and the environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 49715-04-0 | |
| Molecular Formula | CH₂Cl₂O₃S | |
| Molecular Weight | 165.00 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 45-50 °C at 10 mmHg | |
| Density | 1.631 g/mL at 25 °C | |
| Refractive Index | n20/D 1.448 | |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758), ethyl acetate, and dimethyl sulfoxide. Reacts with water. | [3] |
| Stability | Moisture and heat sensitive. Stable under recommended storage conditions. |
Toxicological Data and Hazard Identification
This compound is classified as a highly hazardous substance. The primary hazards are its acute toxicity, corrosivity, and potential carcinogenicity.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Acute Toxicity, Inhalation (Category 1) , H330: Fatal if inhaled.
-
Skin Corrosion (Category 1B) , H314: Causes severe skin burns and eye damage.
-
Serious Eye Damage (Category 1) , H318: Causes serious eye damage.
-
Carcinogenicity (Category 1A) , H350: May cause cancer.
| Toxicity Data | Value | Species | Source |
| LD50 (Oral) | 372 mg/kg | Rat | [4] |
| LC50 (Inhalation) | 0.46 mg/L / 4h | Rat | [4] |
| LC50 (Inhalation) | 0.05 mg/l / 4h (dust/mist) | ||
| Dermal LD50 | No data available |
Occupational Exposure Limits: As of the latest review, there are no established occupational exposure limit values for this compound from major regulatory bodies such as OSHA or NIOSH. Given its high toxicity and carcinogenicity, all handling must be performed with the goal of zero exposure.
Safe Handling and Storage
Strict adherence to the following procedures is mandatory when handling this compound.
Engineering Controls
-
All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[5][6] The fume hood sash should be kept as low as possible.
-
The work area must be clearly marked with warning signs indicating the presence of a highly toxic and carcinogenic substance.[5]
-
A calibrated and certified emergency eyewash station and safety shower must be immediately accessible within a 10-second travel distance.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required at all times when handling this compound.
| PPE Item | Specification |
| Gloves | Double gloving is required. Use a pair of nitrile gloves (minimum 4mil thickness) as the inner layer and a pair of chemical-resistant utility gloves (e.g., Viton or butyl rubber) as the outer layer.[7] Gloves must be inspected for any signs of degradation or perforation before each use. |
| Eye Protection | Chemical splash goggles and a full-face shield are mandatory. |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be worn. |
| Respiratory Protection | A NIOSH-approved full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., type ABEK) is required. All personnel must be fit-tested and trained in the proper use of the selected respirator. |
Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The recommended storage temperature is 2-8°C.
-
It is moisture and heat-sensitive.
-
Store in the original, tightly sealed container. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Use secondary containment for all stored containers.
-
Incompatible materials include strong oxidizing agents, bases, alcohols, and metals.[4]
Experimental Protocols
The following section outlines a general workflow for handling this compound and a specific experimental protocol for its use in the synthesis of a chloromethyl ester.
General Workflow for Handling
The following diagram illustrates a standardized workflow for handling highly toxic liquid reagents like this compound.
Detailed Methodology: Synthesis of a Chloromethyl Ester
The following protocol is adapted from a literature procedure for the chloromethylation of a carboxylic acid using this compound.[1]
Objective: To synthesize a chloromethyl ester from a carboxylic acid using this compound under phase-transfer catalysis conditions.
Materials:
-
Carboxylic acid
-
This compound (CMCS)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate solution
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Addition funnel
-
Separatory funnel
Procedure:
-
Preparation: Set up the reaction apparatus in a chemical fume hood. Ensure all glassware is dry.
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid, dichloromethane, aqueous sodium bicarbonate solution, and the phase-transfer catalyst.
-
Addition of CMCS: While stirring the mixture vigorously, slowly add a solution of this compound in dichloromethane to the flask using an addition funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the reaction temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical method.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.
Emergency Procedures
A well-defined emergency response plan is crucial when working with this compound.
Spill Response
The following diagram outlines the logical steps for responding to a spill of this compound.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the area and alert all personnel in the vicinity.
-
Assess the Spill: From a safe distance, assess the size and location of the spill.
-
For Small Spills (inside a fume hood):
-
If trained and equipped, don the appropriate PPE, including a full-face respirator.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.
-
-
For Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and close the doors.
-
Activate the nearest fire alarm to initiate a building-wide evacuation.
-
From a safe location, call emergency services and your institution's Environmental Health and Safety (EHS) department.
-
Provide details of the spilled chemical, its location, and any injuries.
-
Do not re-enter the area until it has been cleared by emergency personnel.
-
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Continue rinsing during transport to the hospital. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Waste Disposal
All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Contaminated PPE, glassware, and absorbent materials must be disposed of as hazardous waste.
-
Follow all institutional and regulatory guidelines for hazardous waste disposal. Contact your institution's EHS department for specific procedures.
Conclusion
This compound is an invaluable reagent in modern organic synthesis, but its use demands the highest level of safety consciousness and procedural rigor. This guide has provided a detailed framework for its safe handling, from understanding its properties and hazards to implementing robust engineering controls, personal protective measures, and emergency procedures. By integrating these principles into all aspects of laboratory work involving this compound, researchers can mitigate the significant risks and maintain a safe working environment. Continuous training, adherence to established protocols, and a proactive safety culture are the cornerstones of working safely with highly hazardous chemicals like this compound.
References
An In-depth Technical Guide to the Solubility and Stability of Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl chlorosulfate (B8482658) (CMCS) is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the preparation of chloromethyl esters and as a chloromethylating agent.[1][2] Its utility in the pharmaceutical and agrochemical industries necessitates a thorough understanding of its solubility and stability profiles to ensure safe handling, optimal reaction conditions, and consistent product quality. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of chloromethyl chlorosulfate, detailed experimental protocols for their determination, and essential safety information.
Chemical and Physical Properties
This compound (CAS No. 49715-04-0) is a colorless to yellow liquid with the molecular formula CH₂Cl₂O₃S and a molecular weight of 165.00 g/mol .[3]
| Property | Value | Reference |
| Appearance | Clear colorless to yellow liquid | [4][5] |
| Molecular Formula | CH₂Cl₂O₃S | [5] |
| Molecular Weight | 165.00 g/mol | |
| Boiling Point | 45-50 °C at 10 mmHg | [4] |
| Density | 1.631 g/mL at 25 °C | |
| Refractive Index | n20/D 1.448 |
Solubility Profile
This compound exhibits solubility in a range of common organic solvents. However, it is highly reactive with protic solvents, particularly water.
Qualitative Solubility
CMCS is reported to be soluble in the following organic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Methanol[1]
-
Dichloromethane (B109758) (DCM)[1]
-
Chloroform[4]
-
Ethyl Acetate[4]
-
Acetonitrile (CD₃CN)[6]
-
Tetrahydrofuran (THF)[6]
It is crucial to note that while soluble in methanol, a protic solvent, it will likely undergo solvolysis over time. Anhydrous conditions are paramount when working with solutions of CMCS in any solvent to prevent hydrolysis.
Reactivity with Water
This compound reacts with water, undergoing hydrolysis to form corresponding sulfonic acid compounds.[1] This reaction is typically rapid and exothermic, making CMCS incompatible with aqueous solutions and requiring stringent moisture control during handling and storage.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Dichloromethane | 20 | ||
| Chloroform | 20 | ||
| Ethyl Acetate (B1210297) | 20 | ||
| Acetonitrile | 20 | ||
| Tetrahydrofuran | 20 |
Stability Profile
The stability of this compound is a critical consideration for its safe and effective use. It is known to be sensitive to moisture and elevated temperatures.
Thermal Stability
CMCS is heat-sensitive and should be stored at refrigerated temperatures (2-8 °C).[4] Decomposition of this compound has been reported to begin at temperatures above 120°C. The synthesis of CMCS from dichloromethane and sulfur trioxide is often conducted at low temperatures (-45 °C) to control the reaction and minimize the formation of byproducts and decomposition.[6] At room temperature, transient byproducts of the synthesis decompose more rapidly to yield additional CMCS and methylene (B1212753) bis(chlorosulfate) (MBCS).[6][7]
Hydrolytic Stability
As previously mentioned, this compound is highly susceptible to hydrolysis. The rate of hydrolysis is expected to be dependent on factors such as pH, temperature, and the presence of catalysts. While specific kinetic data for the hydrolysis of CMCS is not widely published, related compounds such as alkyl chlorosulfates have been studied, and their hydrolysis rates are known to be significant.[8]
Reactivity and Decomposition Pathways
This compound is a reactive electrophile that readily participates in nucleophilic substitution reactions.[2] It reacts rapidly with anionic nucleophiles such as halide and acetate ions.[6] The primary decomposition pathway in the presence of nucleophiles often involves the displacement of the chlorosulfate moiety.[6]
During its synthesis from dichloromethane and liquid sulfur trioxide, transient chloropolysulfates are formed which then decompose to CMCS and the main byproduct, methylene bis(chlorosulfate) (MBCS).[2][6]
Figure 1: Simplified reaction and decomposition pathway of this compound.
Experimental Protocols
The following section provides detailed methodologies for the determination of solubility and stability of this compound.
Protocol for Determining Quantitative Solubility
This protocol is based on the gravimetric "excess solid" method and utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.
4.1.1. Materials and Equipment
-
This compound (as pure as possible)
-
Anhydrous solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetonitrile, tetrahydrofuran)
-
Analytical balance (± 0.0001 g)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and 0.22 µm PTFE syringe filters
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Volumetric flasks and pipettes
-
Internal standard (e.g., a stable chlorinated hydrocarbon with a distinct retention time from CMCS and the solvent)
4.1.2. Procedure
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 5.0 mL) of the desired anhydrous solvent.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 20 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.
-
-
Sample Extraction and Dilution:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe, ensuring no solid particles are drawn.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.
-
Record the exact weight of the filtered solution.
-
Dilute the filtered solution with the same anhydrous solvent to a known final volume.
-
Add a known concentration of the internal standard to the diluted sample.
-
-
GC-MS Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard.
-
Analyze the calibration standards and the sample by GC-MS. A suggested starting point for GC conditions is provided below, but optimization will be necessary.[9]
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 200 °C (or as low as possible to ensure volatilization without decomposition).
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a suitable final temperature (e.g., 180-220 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range to include characteristic ions of CMCS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of CMCS to the peak area of the internal standard against the concentration of CMCS for the calibration standards.
-
Determine the concentration of CMCS in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, and from this, the solubility in g/100 mL and mol/L.
-
Figure 2: Experimental workflow for determining the quantitative solubility of CMCS.
Protocol for Assessing Thermal Stability by ¹H NMR
This protocol uses ¹H NMR spectroscopy to monitor the decomposition of this compound over time at a specific temperature.
4.2.1. Materials and Equipment
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
-
Constant temperature bath or NMR probe with variable temperature control
4.2.2. Procedure
-
Sample Preparation:
-
Prepare a solution of this compound in the deuterated solvent of a known concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube and seal it.
-
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at time zero at the desired temperature.
-
Maintain the sample at the chosen temperature (e.g., 40 °C, 60 °C) either in a constant temperature bath between measurements or directly in the NMR probe.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for 24 hours).
-
-
Data Analysis:
-
Integrate the characteristic peak of this compound and any new peaks that appear due to decomposition products.
-
Normalize the integrals to an internal standard or the solvent peak.
-
Plot the concentration of this compound as a function of time.
-
From this data, the rate of decomposition and the half-life of CMCS at that temperature can be determined.
-
Safe Handling, Storage, and Disposal
5.1. Handling
-
Handle this compound in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber or Viton).[10]
-
Avoid contact with skin and eyes, and avoid inhalation of vapors.[10]
-
Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, bases, alcohols, and metals.[11]
5.2. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Recommended storage temperature is 2-8 °C.[4]
-
CMCS is moisture and heat-sensitive.[10]
5.3. Spills and Decontamination
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[10]
-
Do not use water to clean up spills.
-
Decontaminate laboratory equipment that has been in contact with CMCS by rinsing with a compatible anhydrous solvent (e.g., dichloromethane) in a fume hood. The rinsate should be collected and treated as hazardous waste.
5.4. Quenching and Disposal
Unused or waste this compound must be quenched before disposal. A cautious, slow addition to a stirred, cooled solution of a nucleophilic quenching agent is recommended.
WARNING: The quenching process can be exothermic and should be performed with extreme care in a fume hood, with appropriate PPE.
-
Preparation:
-
In a flask equipped with a stirrer and an addition funnel, place a suitable quenching solution such as a dilute solution of sodium bicarbonate or sodium hydroxide (B78521) in a large volume of an inert solvent like toluene.
-
Cool the flask in an ice bath.
-
-
Quenching:
-
Dilute the this compound with an anhydrous, inert solvent (e.g., toluene).
-
Slowly add the diluted CMCS solution to the cooled, stirred quenching solution via the addition funnel.
-
Control the rate of addition to manage any temperature increase.
-
-
Disposal:
-
Once the addition is complete and the reaction has subsided, the quenched mixture can be disposed of as hazardous waste according to local regulations.
-
Conclusion
This compound is a valuable but highly reactive reagent. A thorough understanding of its solubility and stability is paramount for its safe and effective application in research and development. While qualitative data on its solubility in common organic solvents is available, there is a clear need for quantitative studies to establish precise solubility profiles. Its high reactivity with water and sensitivity to heat are critical stability considerations that demand stringent handling and storage protocols. The experimental procedures outlined in this guide provide a framework for researchers to obtain the necessary quantitative data to support their work with this important chemical intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 3. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 49715-04-0 [m.chemicalbook.com]
- 5. This compound | 49715-04-0 [chemicalbook.com]
- 6. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Profile of Chloromethyl Chlorosulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for chloromethyl chlorosulfate (B8482658) (CMCS), a reactive chemical intermediate of significant interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra, this document presents a combination of reported analytical methods and predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
The following tables summarize the predicted and reported spectroscopic data for chloromethyl chlorosulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 5.8 - 6.2 | Singlet | The methylene (B1212753) protons are deshielded by the adjacent electronegative chlorine atom and the chlorosulfate group. |
| ¹³C | 75 - 85 | Singlet | The carbon atom is significantly deshielded due to the direct attachment of two highly electronegative groups (Cl and OSO₂Cl). |
Note: Predictions are based on standard chemical shift ranges for similar functional groups. The actual experimental values may vary depending on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy
While some commercial suppliers confirm that the infrared spectrum of their this compound conforms to a standard, the actual spectrum is not provided.[1] The characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.
Table 2: Predicted IR Absorption Data for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| S=O (Sulfonyl) | Asymmetric Stretch | 1420 - 1380 | Strong |
| S=O (Sulfonyl) | Symmetric Stretch | 1200 - 1170 | Strong |
| C-O | Stretch | 1050 - 1000 | Strong |
| S-O | Stretch | 900 - 800 | Strong |
| C-Cl | Stretch | 800 - 600 | Strong |
| C-H | Stretch | 3020 - 2950 | Medium |
| CH₂ | Bend (Scissoring) | 1480 - 1440 | Medium |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, standard procedures for NMR and IR spectroscopy of liquid samples can be applied. The synthesis of this compound has been described in the literature.[2][3][4]
Synthesis of this compound
This compound is typically synthesized by the reaction of dichloromethane (B109758) with sulfur trioxide.[2] The reaction can be catalyzed by trimethyl borate (B1201080) to increase the reaction rate.[2]
Reaction: CH₂Cl₂ + SO₃ → ClCH₂OSO₂Cl
A general procedure involves the slow addition of sulfur trioxide to dichloromethane at a controlled temperature.[4] The reaction progress can be monitored using ¹H NMR spectroscopy.[2][5] The product is then isolated and purified by distillation.
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Prepare a solution of this compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (General)
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample between the plates and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
- 1. 330800250 [thermofisher.com]
- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Thermodynamic and Chemical Properties of Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermodynamic and chemical properties of chloromethyl chlorosulfate (B8482658) (CMCS). Due to the limited availability of specific experimental thermodynamic data in publicly accessible literature, this guide also outlines established experimental and computational methodologies for determining such properties, drawing parallels with similar organochlorine compounds.
Core Physicochemical Properties
Chloromethyl chlorosulfate (CAS No. 49715-04-0) is a highly reactive chloromethylating agent utilized in various fields, including the synthesis of pharmaceuticals and specialty polymers.[1] Its utility is derived from its ability to introduce chloromethyl and sulfonyl groups into organic molecules.[1] A summary of its key physical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | CH₂Cl₂O₃S | [1][2][3] |
| Molecular Weight | 165.00 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Density | 1.631 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 45-50 °C at 10 mmHg | [1][4][5] |
| 192.6 ± 23.0 °C at 760 mmHg | [6] | |
| Refractive Index | n20/D 1.448 | [1][4][5] |
| Flash Point | 176 °F (80 °C) | [4][5][7] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297); Reacts with water | [4][5] |
| Stability | Moisture and heat sensitive | [4][5] |
Thermodynamic Data
2.1. Experimental Determination of Thermodynamic Properties
For organochlorine compounds, combustion calorimetry is a primary method for determining the standard enthalpy of formation.[8][9]
General Experimental Protocol for Combustion Calorimetry:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container (e.g., a gelatin capsule).
-
Bomb Preparation: The calorimetric bomb is charged with a known amount of water and pressurized with pure oxygen. To ensure the complete reduction of chlorine products to hydrochloric acid, a reducing agent solution (e.g., hydrazine (B178648) dihydrochloride) is often placed inside the bomb, sometimes supported on a quartz wool lining to increase the reaction surface area.[8]
-
Combustion: The sample is ignited within the bomb. The combustion of the organic substance and the subsequent reduction of chlorine-containing products release heat.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously measured to calculate the heat released during the reaction.
-
Analysis of Products: After combustion, the contents of the bomb are analyzed to confirm complete combustion and to quantify the amounts of hydrochloric acid and any side-products formed.
-
Calculation: The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, accounting for the enthalpies of formation of the final products (CO₂, H₂O, HCl).
2.2. Computational Thermochemistry
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., coupled-cluster theory) can provide reliable estimates of thermodynamic properties.[10][11] These methods involve:
-
Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule.
-
Frequency Calculation: Determining the vibrational frequencies of the molecule, which are used to compute thermal contributions to enthalpy and entropy.
-
Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry to determine the electronic energy.
-
Thermodynamic Property Calculation: The enthalpy of formation, entropy, and heat capacity are then calculated using statistical mechanics principles based on the electronic energy and vibrational frequencies.
Synthesis of this compound
This compound can be synthesized via several routes. The most common methods are the insertion of sulfur trioxide into dichloromethane (B109758) and the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid.[12][13][14]
3.1. Synthesis via Sulfur Trioxide Insertion
This method involves the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂).[5][15] The reaction is typically slow but can be significantly accelerated by a catalyst such as trimethyl borate (B1201080).[5][15]
Experimental Protocol:
-
Dichloromethane is cooled in a reaction vessel.
-
Liquid sulfur trioxide is added to the dichloromethane. The reaction is very slow at room temperature.
-
A catalytic amount of trimethyl borate is introduced to the mixture, which rapidly accelerates the reaction.[15]
-
The reaction is typically monitored by ¹H NMR spectroscopy to follow the consumption of reactants and the formation of products.[15]
-
The main products are this compound (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS) in an approximate 2:1 ratio.[5][15]
-
Transient chloromethyl chloropolysulfates are also formed, which decompose to yield more CMCS and MBCS upon warming to room temperature.[15]
-
This compound is isolated from the product mixture by distillation, with typical yields around 30-35%.[13][15]
3.2. Synthesis from Chloroiodomethane and Chlorosulfonic Acid
A more efficient synthesis involves the reaction of chloroiodomethane with chlorosulfonic acid.[13][14][16] This process provides a higher yield and purity of the final product.
Experimental Protocol:
-
Chloroiodomethane is treated with chlorosulfonic acid.
-
The reaction proceeds via a chlorosulfonic acid-mediated oxidation of iodide. This drives the reaction to completion by preventing the reverse reaction.[16]
-
The iodine byproduct is further oxidized and removed as iodate (B108269) to prevent it from inducing the decomposition of the this compound product.[13][16]
-
This method has been reported to produce this compound in 92% solution yield and with a purity of >99% (GC area %).[13][14]
The synthesis pathways are visualized in the diagrams below.
Caption: Synthesis pathways for this compound.
Chemical Reactivity and Decomposition
This compound is a reactive compound, primarily used as a chloromethylating agent. It readily undergoes nucleophilic substitution reactions where the chlorosulfate moiety acts as a leaving group.[12][15]
4.1. Reactivity with Nucleophiles
CMCS reacts rapidly with various anionic nucleophiles, such as halide or acetate ions.[15] The reactivity of CMCS has been compared to similar compounds, with the observed order of reactivity being: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > this compound (CMCS) >> dichloromethane (CH₂Cl₂).[5][13]
4.2. Thermal Decomposition
Thermogravimetric analysis (TGA) has shown that the thermal decomposition of this compound begins at temperatures above 120 °C.[12] The decomposition process is complex and results in the release of corrosive vapors, including hydrogen chloride (HCl) and sulfur dioxide (SO₂).[12] The proposed decomposition involves the cleavage of both carbon-chlorine and sulfur-oxygen bonds.[17]
The logical flow for the synthesis and subsequent reactions or decomposition is illustrated below.
Caption: Reactivity and decomposition pathways of CMCS.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive, harmful if swallowed, and fatal if inhaled. It may also cause cancer. Therefore, it is imperative to use personal protective equipment, including gloves, safety goggles, and respiratory protection, and to work in a well-ventilated area when handling this compound. It is sensitive to moisture and heat and should be stored in a cool, dry place.[4][5]
This guide provides a summary of the currently available information on the thermodynamic and chemical properties of this compound. For the determination of precise thermodynamic values, the experimental and computational methods outlined should be considered.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 49715-04-0 [chemicalbook.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. This compound | CAS#:49715-04-0 | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]
- 10. Correlations between computation and experimental thermodynamics of halogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. datapdf.com [datapdf.com]
- 17. Buy this compound | 49715-04-0 [smolecule.com]
A Technical Guide to the Historical Synthesis of Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of synthetic methodologies for producing chloromethyl chlorosulfate (B8482658) (CMCS), a versatile and highly reactive reagent crucial for the introduction of the chloromethyl group in the synthesis of various compounds, including prodrugs. This document provides a comparative analysis of key historical methods, detailing experimental protocols, quantitative data, and reaction pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.
Comparative Summary of Synthetic Methods
The following table summarizes the quantitative data for the historical and a notable modern synthesis of chloromethyl chlorosulfate, allowing for a clear comparison of their efficiencies and reaction conditions.
| Method | Reactants | Catalyst/Reagents | Temperature (°C) | Reported Yield of CMCS (%) | Key Byproducts | Reference |
| Fuchs and Katscher (1927) | Paraformaldehyde, Chlorosulfonic Acid | None | > 80 | ~30 | Not specified | (Fuchs & Katscher, 1927) |
| Geering (Uncatalyzed) | Dichloromethane (B109758), Sulfur Trioxide | Sodium Carbonate, Sodium Bicarbonate (for neutralization) | 25 - 28 | 37.3 | Methylene (B1212753) bis(chlorosulfate) | [1] |
| Catalyzed Sulfur Trioxide | Dichloromethane, Liquid Sulfur Trioxide | Trimethyl borate | Room Temperature | 30 - 35 | Methylene bis(chlorosulfate) | [2][3] |
| Binderup and Hansen | Bromochloromethane, Chlorosulfonic Acid | Not specified | Not specified | Not specified | Not specified | [1] |
| Fuming Sulfuric Acid | Dichloromethane, Fuming Sulfuric Acid | Boron Tribromide | 20 - 30 | 12 (as byproduct) | Methyl dichlorosulfonate | [4] |
| Modern High-Yield Method | Chloroiodomethane (B1360106), Chlorosulfonic Acid | None | Not specified | 92 (in solution) | Iodine | [5] |
Experimental Protocols
This section provides detailed methodologies for the key historical syntheses of this compound.
Synthesis from Dichloromethane and Sulfur Trioxide (Geering Method)
This method, detailed in U.S. Patent 4,649,209A, describes an uncatalyzed reaction followed by a stabilization and distillation process.[1]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound via the Geering method.
Procedure:
-
A closed, desiccated reaction system is prepared, consisting of a reaction flask equipped with a stirrer, a pressure-equalizing addition funnel, and a thermometer.
-
Six moles (510 grams) of methylene chloride are added to the well-stirred reaction flask.
-
Six moles (480 grams) of sulfur trioxide are added to the methylene chloride over a period of 65 minutes. The reaction is slightly exothermic and the temperature is maintained between 25 and 28°C by cooling the reaction flask.
-
Ten minutes after the addition of sulfur trioxide is complete, 20 grams of sodium carbonate are added to the stirred reaction mixture. The resulting slurry is stirred for one hour.
-
Following the one-hour stirring period, 47 grams of sodium bicarbonate are added, and the mixture is stirred for an additional ten minutes.
-
The slurry is then filtered.
-
A two-stage fractional distillation of the filtrate is performed. The first stage is conducted at a temperature of 55 to 58°C at 18 mm of pressure to yield this compound (37.3% yield).
-
The residue from the first distillation is then distilled at 88 to 92°C at approximately 0.1 mm of pressure to yield methylene bis(chlorosulfate) (49.3% yield).
Catalyzed Synthesis from Dichloromethane and Liquid Sulfur Trioxide
This method utilizes a catalyst to increase the reaction rate.[2][3]
Procedure:
-
Liquid sulfur trioxide (γ-SO₃) is reacted with dichloromethane at room temperature.
-
The reaction is noted to be very slow but is significantly accelerated by the addition of catalytic quantities of trimethyl borate.
-
The resulting product mixture primarily consists of this compound and methylene bis(chlorosulfate) in a roughly 2:1 ratio.
-
Isolation of this compound is achieved through distillation, with typical yields reported to be in the range of 30-35%.[2][3]
Synthesis from Paraformaldehyde and Chlorosulfonic Acid (Fuchs and Katscher, 1927)
General Procedure (based on available information):
-
Paraformaldehyde is reacted with chlorosulfonic acid.
-
The reaction is carried out at a high temperature, reported to be above 80°C.
-
This method is characterized by a low yield of approximately 30%.
High-Yield Synthesis from Chloroiodomethane and Chlorosulfonic Acid
While a more modern approach, this method provides a valuable high-yield benchmark.[5]
Procedure:
-
To a solution of chlorosulfonic acid (1.2 equivalents) in dichloromethane (5 volumes) at 0°C, chloroiodomethane (1.0 equivalent) is added dropwise, maintaining the internal temperature below 5°C.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
The reaction is then warmed to room temperature and stirred for an additional 2 hours.
-
The progress of the reaction is monitored by an appropriate analytical method (e.g., GC or NMR).
-
Upon completion, the reaction mixture is carefully quenched with ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated solution of sodium bisulfite to remove any remaining iodine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound. This process is reported to provide a 92% solution yield with high purity (>99 GC area %).[5]
Reaction Pathways
The following diagrams illustrate the chemical transformations in the key historical synthesis methods for this compound.
Caption: Reaction pathway for the synthesis of this compound from dichloromethane and sulfur trioxide.
Caption: Catalyzed reaction for the synthesis of this compound.
Caption: Reaction of paraformaldehyde and chlorosulfonic acid to yield this compound.
This guide provides a foundational understanding of the historical synthetic routes to this compound. For further details, consulting the primary literature cited is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound: a new, catalytic method of preparation and reactions with some nucleophiles. | Semantic Scholar [semanticscholar.org]
- 5. Buy this compound | 49715-04-0 [smolecule.com]
Unraveling the Electrophilicity of Chloromethyl Chlorosulfate: A Technical Guide for Drug Discovery and Development
Introduction
Chloromethyl chlorosulfate (B8482658) (CMCS) has emerged as a potent and versatile electrophilic reagent in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of prodrugs. Its ability to efficiently introduce a chloromethyl moiety onto various nucleophilic substrates, such as carboxylic acids, phosphates, and protected amino acids, without the formation of the highly carcinogenic bis(chloromethyl) ether, underscores its significance.[1] This technical guide provides an in-depth exploration of the electrophilicity of CMCS, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis of CMCS, its reactivity with various nucleophiles, and the factors governing its electrophilic character, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Electrophilic Nature of Chloromethyl Chlorosulfate
The high electrophilicity of this compound is attributed to the presence of two key structural features: the chloromethyl group and the chlorosulfate group. The chlorine atom attached to the methylene (B1212753) group is a good leaving group, making the carbon atom susceptible to nucleophilic attack. Furthermore, the strongly electron-withdrawing chlorosulfate group enhances the electrophilic character of the chloromethyl carbon, rendering CMCS a highly reactive chloromethylating agent.
Reactions with CMCS typically proceed via a nucleophilic substitution mechanism where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. The chlorosulfate moiety, being an excellent leaving group, facilitates this process.
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with varying yields and scalability. A common and efficient method involves the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid. This process takes advantage of a chlorosulfonic acid-mediated iodide oxidation to drive the reaction to completion, affording CMCS in high yield and purity.[2] Another method involves the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂), which is catalyzed by trimethyl borate.[3][4]
Quantitative Data on CMCS Synthesis
| Precursors | Catalyst/Mediator | Reaction Conditions | Yield of CMCS | Purity | Reference |
| Chloroiodomethane, Chlorosulfonic Acid | Chlorosulfonic acid-mediated iodide oxidation | Not specified | 92% (solution yield) | >99% (GC area %) | [2] |
| Dichloromethane, Sulfur trioxide (liquid γ-SO₃) | Trimethyl borate | Room temperature | 30-35% (isolated by distillation) | Not specified | [3][4] |
| Paraformaldehyde, Chlorosulfonic acid | Not specified | >80 °C | 30% | Not specified | |
| Chlorobromomethane, Chlorosulfonic acid | Not specified | Reflux | Low yield | Not specified |
Reactivity and Electrophilicity of CMCS
The electrophilicity of CMCS has been demonstrated through its reactions with a variety of nucleophiles. It is a highly versatile reagent for the chloromethylation of dialkyl phosphates, carboxylic acids, and protected amino acids.[5]
Comparative Reactivity
Competitive experiments have established a clear reactivity order among related chlorosulfate compounds. The reactivity follows the order: methyl chlorosulfate (MCS) > methylene bis(chlorosulfate) (MBCS) > this compound (CMCS) >> dichloromethane (CH₂Cl₂).[3][4] This indicates that while CMCS is a potent electrophile, steric and electronic factors modulate its reactivity compared to simpler analogs.
Quantitative Data on CMCS Reactions
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Carboxylic Acid | Chloromethyl ester | Not specified | >90% | [1] |
| N-Boc-protected L-Amino acids | Chloromethyl esters | Dichloromethane/water, phase transfer conditions | Good | [1] |
| Dialkyl phosphates | Chloromethyl phosphates | Phase transfer conditions | Good | [1] |
Experimental Protocols
Synthesis of this compound from Chloroiodomethane and Chlorosulfonic Acid
Materials:
-
Chloroiodomethane
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane)
-
Apparatus for reactions under inert atmosphere
Procedure:
-
To a solution of chloroiodomethane in an inert solvent under a nitrogen atmosphere, add chlorosulfonic acid dropwise at a controlled temperature.
-
The reaction progress can be monitored by techniques such as ¹H NMR.
-
The reaction is driven to completion by the oxidation of the iodide byproduct.
-
The resulting iodine byproduct is further oxidized and removed as iodate (B108269) to prevent decomposition of the CMCS product.
-
The final product can be purified by distillation.
This protocol is a generalized representation based on the description in the cited literature.[2]
General Protocol for Chloromethylation of a Carboxylic Acid using CMCS
Materials:
-
Carboxylic acid
-
This compound (CMCS)
-
Base (e.g., potassium carbonate)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) hydrogen sulfate)
-
Solvent system (e.g., dichloromethane/water)
Procedure:
-
Dissolve the carboxylic acid, phase transfer catalyst, and base in the aqueous phase.
-
In a separate flask, dissolve CMCS in the organic solvent (dichloromethane).
-
Add the organic solution of CMCS to the vigorously stirred aqueous mixture.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the chloromethyl ester product.
-
The product can be further purified by column chromatography if necessary.
This is a general protocol; specific conditions may need to be optimized for different carboxylic acids.
Mechanistic Insights and Logical Relationships
The synthesis and reactivity of CMCS can be visualized through the following logical workflow.
References
- 1. This compound [oakwoodchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. datapdf.com [datapdf.com]
Theoretical Insights into the Reactivity of Chloromethyl Chlorosulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl chlorosulfate (B8482658) (CMCS), with the chemical formula ClCH₂OSO₂Cl, is a reactive and versatile chemical intermediate of significant interest in organic synthesis, particularly in the pharmaceutical industry for the preparation of prodrugs. Its utility stems from the presence of two reactive sites: the chloromethyl group, which is susceptible to nucleophilic substitution, and the chlorosulfate group. Understanding the theoretical underpinnings of its reactivity is crucial for optimizing reaction conditions, predicting product formation, and ensuring safe handling. This technical guide provides an in-depth analysis of theoretical studies on the reactions of chloromethyl chlorosulfate, focusing on its synthesis, thermal decomposition, and reactions with common nucleophiles. While comprehensive theoretical studies providing extensive quantitative data specifically for CMCS are limited in the public domain, this guide synthesizes available experimental data and contextualizes it with established theoretical and computational methodologies applied to analogous systems.
Synthesis of this compound: A Mechanistic Overview
The primary industrial synthesis of this compound involves the reaction of dichloromethane (B109758) (CH₂Cl₂) with sulfur trioxide (SO₃)[1][2][3]. This process is notably slow but can be significantly accelerated by a catalytic amount of trimethyl borate[1][2][3].
The proposed mechanism, supported by experimental kinetic studies, involves the formation of zwitterionic molecular complexes between CH₂Cl₂ and SO₃[1]. The catalyst is believed to activate these complexes, facilitating a nucleophilic attack at the carbon atom by the negatively charged oxygen of another zwitterion[1]. The reaction is experimentally determined to be first-order in the catalyst and approximately third-order in SO₃[1][2].
The reaction typically yields a mixture of this compound (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS) in a roughly 2:1 ratio[1][2][3].
Experimental Protocol: Synthesis and Kinetic Monitoring
A typical experimental setup for the synthesis and kinetic analysis of CMCS involves the following steps:
-
Reaction Setup: The reaction is carried out in a jacketed glass reactor to allow for precise temperature control, which is critical for preventing runaway reactions[4]. The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Liquid sulfur trioxide is added to dichloromethane at room temperature. For catalyzed reactions, a catalytic amount of trimethyl borate (B1201080) is introduced[1][2].
-
Kinetic Monitoring: The progress of the reaction can be monitored in real-time using in-line analytical techniques such as ¹H NMR spectroscopy or Raman spectroscopy[1][2].
-
¹H NMR Spectroscopy: Aliquots of the reaction mixture are taken at regular intervals, and the concentrations of reactants, intermediates, and products are determined by integrating the respective proton signals. This allows for the determination of reaction rates and orders[1][2][5][6][7][8][9][10].
-
Raman Spectroscopy: An in-line Raman probe can be submerged in the reaction mixture to continuously monitor the vibrational modes of the species present, providing real-time concentration data.
-
-
Product Isolation: CMCS is typically isolated from the reaction mixture by distillation under reduced pressure[1][2][3].
Theoretical Studies on this compound Reactions
Theoretical Methodologies
Theoretical investigations of reaction mechanisms and kinetics typically employ a range of computational chemistry methods:
-
Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is often used to calculate optimized geometries of reactants, products, and transition states, as well as their corresponding energies. This information is crucial for determining reaction pathways and activation barriers[11][12][13][14][15].
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic information, though at a greater computational cost[12][16][17][18][19][20][21].
-
Transition State Theory (TST): TST is used to calculate reaction rate constants from the properties of the reactants and the transition state structure on the potential energy surface. It provides a fundamental link between the microscopic world of molecular structures and energies and the macroscopic world of reaction kinetics[12].
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a calculated transition state structure indeed connects the desired reactants and products on the potential energy surface.
1. Thermal Decomposition
The thermal stability of sulfonyl chlorides is a known concern, with decomposition often occurring at elevated temperatures[22]. For CMCS, thermal decomposition can be expected to proceed through several pathways, including the cleavage of the C-O, S-O, or S-Cl bonds.
Proposed Decomposition Pathways:
-
Homolytic Cleavage of the S-Cl Bond: This would lead to the formation of a chlorosulfonyl radical (•OSO₂Cl) and a chloromethyl radical (•CH₂Cl).
-
Homolytic Cleavage of the C-O Bond: This would result in a chloromethoxy radical (ClCH₂O•) and a chlorosulfonyl radical (•SO₂Cl).
-
Unimolecular Elimination: Elimination of HCl is a common decomposition pathway for chloroalkanes. For CMCS, this could potentially lead to the formation of formyl chlorosulfate (O=CHOSO₂Cl).
Theoretical Investigation Workflow:
A theoretical study of the thermal decomposition of CMCS would typically involve:
-
Potential Energy Surface (PES) Mapping: Using DFT or ab initio methods to locate the transition state structures for each potential decomposition pathway.
-
Frequency Calculations: To characterize the stationary points as minima (reactants, products) or first-order saddle points (transition states) and to obtain zero-point vibrational energies.
-
Activation Energy Calculation: Determining the energy difference between the reactant and each transition state to identify the most favorable decomposition pathway.
-
Rate Constant Calculation: Using Transition State Theory to calculate the rate constants for each pathway as a function of temperature.
2. Hydrolysis
This compound is expected to be highly reactive towards water, leading to hydrolysis. The reaction can proceed via nucleophilic attack at either the carbon of the chloromethyl group or the sulfur of the chlorosulfate group.
Proposed Hydrolysis Mechanisms:
-
SN2 Attack at Carbon: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group, with the chlorosulfate anion as the leaving group. This would initially form chloromethanol, which is unstable and would likely decompose further.
-
Nucleophilic Attack at Sulfur: A water molecule attacks the sulfur atom, leading to the displacement of the chloride ion. This would form chloromethyl hydrogen sulfate.
Theoretical Investigation Workflow:
-
Modeling the Reaction in Solution: Since hydrolysis occurs in an aqueous environment, computational models would need to account for the solvent effects, either through explicit water molecules or using a polarizable continuum model (PCM)[23].
-
Locating Transition States: Identifying the transition state structures for both nucleophilic attack pathways.
-
Calculating Activation Barriers: Determining the free energy of activation for each pathway to predict the predominant mechanism.
3. Reaction with Ammonia (B1221849)
The reaction of CMCS with ammonia is of particular interest for the synthesis of aminated compounds. Similar to hydrolysis, the reaction can proceed via nucleophilic attack at two different sites.
Proposed Mechanisms for Reaction with Ammonia:
-
SN2 Attack at Carbon: Ammonia attacks the carbon of the chloromethyl group, displacing the chlorosulfate anion to form the chloromethylaminium ion, which would then be deprotonated.
-
Nucleophilic Attack at Sulfur: Ammonia attacks the sulfur atom, leading to the displacement of the chloride ion to form chloromethyl amidosulfate.
Ab initio calculations on complexes between halogen-containing molecules and ammonia suggest that both electrostatic and charge-transfer interactions play a significant role in the initial complex formation[18].
Theoretical Investigation Workflow:
-
Gas-Phase vs. Solution-Phase Models: The reaction could be modeled in both the gas phase and in a solvent to understand the intrinsic reactivity and the influence of the medium.
-
Reaction Pathway Analysis: Locating the transition states for both attack at carbon and sulfur.
-
Product Stability: Calculating the relative energies of the products of each pathway to determine the thermodynamically favored product.
Quantitative Data from Experimental and Analogous Theoretical Studies
While specific quantitative theoretical data for CMCS reactions are scarce, the following table summarizes relevant experimental findings for CMCS and theoretical data for analogous reactions, providing a basis for estimating the reactivity of CMCS.
| Reaction/Property | Compound | Method | Parameter | Value | Reference |
| Synthesis Kinetics | CMCS | ¹H NMR | Reaction Order (Catalyst) | 1 | [1][2] |
| CMCS | ¹H NMR | Reaction Order (SO₃) | ~3 | [1][2] | |
| Nucleophilic Substitution | 1-Chloromethylnaphthalene + Aniline | Conductometry | Eₐ (kJ/mol) | 50-60 | [4] |
| 1-Chloromethylnaphthalene + Aniline | Conductometry | ΔS‡ (J/mol·K) | -150 to -180 | [4] | |
| Substituted Chloromethanes + Cl⁻ | DFT | ΔE‡ (kcal/mol) | 20-25 | [2] | |
| Thermal Decomposition | 2-Chloroethylsilane | DFT | ΔE‡ (kJ/mol) | 177.0 | [11] |
| Thiophene | ab initio/TST | Eₐ (kcal/mol) | 78.96 | [24][25][26] | |
| Hydrolysis | Halomethanes | DFT | ΔE‡ (kcal/mol) | 16-25 (catalyzed by H₂O) | [23] |
| Bond Dissociation Energy | Thionyl Chloride (Cl-SO) | Photoionization Mass Spectrometry & ab initio | D₀ (kcal/mol) | 54.2 ± 0.9 | [16] |
Conclusion
This compound is a valuable synthetic intermediate with a rich and complex reactivity profile. While detailed theoretical studies providing quantitative kinetic and thermodynamic data for its various reactions are not extensively documented, a combination of experimental evidence and theoretical analysis of analogous systems provides a strong framework for understanding its behavior. The synthesis of CMCS is understood to proceed through a catalyzed reaction involving zwitterionic intermediates. Its reactions with nucleophiles are expected to be dominated by Sₙ2-type mechanisms, with the potential for attack at both the chloromethyl carbon and the sulfonyl sulfur.
Future computational studies employing high-level ab initio and DFT methods, coupled with transition state theory, are needed to provide a more quantitative understanding of the reaction barriers and rate constants for the thermal decomposition, hydrolysis, and aminolysis of CMCS. Such studies would be invaluable for the fine-tuning of synthetic protocols and for the development of safer handling and storage procedures for this important chemical reagent. The experimental and theoretical workflows outlined in this guide provide a roadmap for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Molecular Electron Density Theory Study of the Substituent Effects in Nucleophilic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Magritek [magritek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Ab initio, DFT and transition state theory calculations on 1,2-HF, HCI and CIF elimination reactions from CH2F–CH2Cl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Density Functional Theory Study on Thermal Decomposition Mechanisms of Ammonium Perchlorate | Semantic Scholar [semanticscholar.org]
- 16. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ab initio study of carbon-chlorine bond cleavage in carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ab initio study of the complexes of halogen-containing molecules RX (X=Cl, Br, and I) and NH3: towards understanding the nature of halogen bonding and the electron-accepting propensities of covalently bonded halogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 20. researchgate.net [researchgate.net]
- 21. Ab initio study of the mechanism of the reaction ClO + O ➝ Cl + O2 [scielo.org.mx]
- 22. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prodrug Synthesis Using Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of chloromethyl chlorosulfate (B8482658) (CMCS) for the synthesis of chloromethyl ester prodrugs. Chloromethyl esters are a common prodrug motif used to enhance the physicochemical properties, such as lipophilicity and membrane permeability, of parent drugs containing carboxylic acid or phosphate (B84403) functional groups.[1][2] Upon administration, these ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug.[3][4] This application note details the scientific rationale, safety precautions, experimental protocols, and methods for the evaluation of prodrugs synthesized using CMCS.
Introduction: The Role of Chloromethyl Chlorosulfate in Prodrug Strategy
Prodrug design is a critical strategy in pharmaceutical development to overcome undesirable pharmacokinetic properties of drug candidates, including poor solubility, low permeability, and rapid metabolism.[2][5] By temporarily masking polar functional groups, such as carboxylic acids, the lipophilicity of a drug can be increased, potentially leading to improved oral absorption and bioavailability.[6]
This compound (CAS 49715-04-0) is a highly reactive and efficient chloromethylating agent.[7][8] It is particularly useful for the synthesis of chloromethyl ester prodrugs from carboxylic acids, often achieving high yields.[1] The resulting acyloxymethyl ester linkage is susceptible to hydrolysis by endogenous esterases, providing a mechanism for controlled drug release in vivo.[9][10]
Advantages of using this compound:
-
High Reactivity: Facilitates efficient conversion of carboxylic acids to their chloromethyl esters.[8]
-
High Yield: Reactions with CMCS often proceed with high yields, making it an attractive choice for synthesis.[1]
-
Versatility: Can be used to derivatize a wide range of molecules containing carboxylic acid or phosphate groups.[1]
Safety and Handling of this compound
This compound is a corrosive and toxic substance that requires strict handling procedures.[11]
-
Hazard Classification: Corrosive liquid, acute toxicity.
-
Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.
-
Disposal: Dispose of as hazardous waste in accordance with local regulations.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a chloromethyl ester prodrug of a model carboxylic acid-containing drug, Naproxen, using this compound under phase-transfer conditions.
General Synthesis of a Chloromethyl Ester Prodrug
The general reaction involves the alkylation of a carboxylate salt with this compound. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases.
References
- 1. This compound [oakwoodchemical.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes involved in the bioconversion of ester-based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the difference between a parent drug and a prodrug? [synapse.patsnap.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chloromethylation of Carboxylic Acids with Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl esters are valuable intermediates in organic synthesis and play a crucial role in the development of prodrugs. The esterification of a carboxylic acid with a chloromethyl group can enhance a drug's lipophilicity, improve its membrane permeability, and mask polar functional groups, thereby overcoming challenges in drug formulation and delivery. Chloromethyl chlorosulfate (B8482658) (CMCS) has emerged as an effective reagent for the chloromethylation of carboxylic acids. This method is often preferred as it can avoid the formation of the potent carcinogen bis(chloromethyl)ether, a potential byproduct in other chloromethylation procedures. The reaction is frequently carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the carboxylate salt and the organic-soluble CMCS, leading to higher yields and milder reaction conditions.
These application notes provide a comprehensive overview of the chloromethylation of carboxylic acids using chloromethyl chlorosulfate, including detailed protocols, quantitative data for representative substrates, and a discussion of the applications of the resulting chloromethyl esters in drug development.
Reaction Mechanism and Theory
The chloromethylation of carboxylic acids with this compound proceeds via a nucleophilic substitution reaction. The carboxylic acid is first deprotonated by a base to form a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in this compound. The chlorosulfate group serves as an excellent leaving group, facilitating the reaction.
Under phase-transfer catalysis, a quaternary ammonium (B1175870) salt is typically employed as the catalyst. The catalyst transports the carboxylate anion from the aqueous phase (or solid phase) to the organic phase, where it can react with the this compound.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the chloromethylation of various carboxylic acids with this compound.
Table 1: Chloromethylation of Aromatic Carboxylic Acids
| Carboxylic Acid | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | K₂CO₃ | TBAB | CH₂Cl₂/H₂O | RT | 3 | >90 | [1] |
| p-Toluic Acid | NaHCO₃ | TBAB | CH₂Cl₂/H₂O | RT | 4 | High | General Procedure |
| Salicylic Acid | K₂CO₃ | TBAB | CH₂Cl₂/H₂O | RT | 5 | Moderate | General Procedure |
TBAB: Tetrabutylammonium (B224687) bromide; RT: Room Temperature. Yields are approximate based on general procedures and may vary.
Table 2: Chloromethylation of Aliphatic Carboxylic Acids
| Carboxylic Acid | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pivalic Acid | K₂CO₃ | TBAB | CH₂Cl₂/H₂O | RT | 2-3 | >90 | [1] |
| Isobutyric Acid | NaHCO₃ | TBAB | CH₂Cl₂/H₂O | RT | 3-4 | High | General Procedure |
| Cyclohexanecarboxylic Acid | K₂CO₃ | TBAB | CH₂Cl₂/H₂O | RT | 4-5 | High | General Procedure |
Table 3: Chloromethylation of Protected Amino Acids and Antibiotics
| Substrate | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-L-Amino Acids | NaHCO₃ | TBAB | CH₂Cl₂/H₂O | RT | 2-4 | Good | [1] |
| Penicillanic Acid Sulfone | K₂CO₃ | TBAB | CH₂Cl₂/H₂O | RT | - | - | [2] |
Note: Specific yields for Penicillanic Acid Sulfone were not found in the provided search results, but this compound is cited as an excellent reagent for this purpose.
Experimental Protocols
General Protocol for the Chloromethylation of Carboxylic Acids under Phase-Transfer Catalysis
This general procedure can be adapted for a variety of carboxylic acids.
Materials:
-
Carboxylic acid (1.0 eq.)
-
This compound (1.1-1.5 eq.)
-
Base (e.g., K₂CO₃ or NaHCO₃, 2.0-3.0 eq.)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.05-0.1 eq.)
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the carboxylic acid (1.0 eq.), base (2.0-3.0 eq.), phase-transfer catalyst (0.05-0.1 eq.), dichloromethane, and water.
-
Stir the biphasic mixture vigorously at room temperature.
-
In a separate container, dissolve this compound (1.1-1.5 eq.) in dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture over 15-30 minutes.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times typically range from 2 to 6 hours.
-
Upon completion, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or distillation to obtain the pure chloromethyl ester.
Example Protocol: Synthesis of Chloromethyl Benzoate
Materials:
-
Benzoic acid (1.22 g, 10 mmol)
-
This compound (1.99 g, 12 mmol)
-
Potassium carbonate (4.15 g, 30 mmol)
-
Tetrabutylammonium bromide (0.32 g, 1 mmol)
-
Dichloromethane (20 mL)
-
Water (20 mL)
Procedure:
-
Combine benzoic acid, potassium carbonate, tetrabutylammonium bromide, dichloromethane, and water in a 100 mL round-bottom flask.
-
Stir the mixture vigorously at room temperature.
-
Dissolve this compound in 5 mL of dichloromethane and add it dropwise to the reaction mixture.
-
Stir for 3 hours at room temperature, monitoring the reaction by TLC.
-
After the reaction is complete, separate the organic layer and wash it with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by flash chromatography to obtain pure chloromethyl benzoate. The expected yield is typically high (>90%).
Applications in Drug Development: Prodrug Strategies
The primary application of chloromethyl esters of carboxylic acid-containing drugs is in the creation of prodrugs. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.
Advantages of Chloromethyl Ester Prodrugs:
-
Increased Lipophilicity: The chloromethyl ester group is more lipophilic than the corresponding carboxylic acid, which can improve the drug's ability to cross cell membranes and enhance its oral bioavailability.
-
Masking Polar Groups: The carboxylic acid group is masked, which can prevent premature metabolism and improve the drug's stability.
-
Improved Taste: Masking the acidic group can improve the taste of oral formulations.
-
Reduced Gastric Irritation: For some drugs, such as NSAIDs, esterification of the carboxylic acid can reduce direct contact with the gastric mucosa and minimize irritation.
Mechanism of Prodrug Activation: Chloromethyl esters are typically cleaved in vivo by ubiquitous esterase enzymes to release the active carboxylic acid drug, formaldehyde, and hydrochloric acid.
Safety Considerations
This compound is a corrosive and moisture-sensitive reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The reaction should be quenched carefully, as the byproducts can be acidic. While the use of this compound is intended to avoid the formation of bis(chloromethyl)ether, it is good practice to be aware of the potential for its formation and to handle all materials and reaction mixtures with care.
References
Application Notes and Protocols for the Synthesis of Chloromethyl Esters Using Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl esters are valuable intermediates in organic synthesis and play a crucial role as prodrugs to enhance the bioavailability of pharmaceuticals. The use of chloromethyl chlorosulfate (B8482658) (CMCS) for the synthesis of chloromethyl esters offers a significant advantage over traditional methods by avoiding the formation of the potent carcinogen bis(chloromethyl) ether.[1][2] This protocol describes the synthesis of chloromethyl esters from carboxylic acids using chloromethyl chlorosulfate under phase-transfer catalysis (PTC) conditions, a method known for its high yields and mild reaction conditions.[1]
Chloromethyl esters of various molecules, including N-Boc-protected L-amino acids, have been prepared in yields greater than 90% using this method.[1] The reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and water, with a phase-transfer catalyst facilitating the reaction between the carboxylate salt in the aqueous phase and the this compound in the organic phase.[1][3]
Reaction Mechanism
The synthesis of chloromethyl esters using this compound under phase-transfer catalysis proceeds through the nucleophilic attack of a carboxylate anion on the chloromethyl group of this compound. The phase-transfer catalyst is essential for transporting the carboxylate anion from the aqueous phase to the organic phase where the reaction occurs. The chlorosulfate group is an excellent leaving group, facilitating the rapid and efficient formation of the chloromethyl ester.[3]
Caption: Reaction mechanism for the synthesis of chloromethyl esters.
Data Presentation
The synthesis of chloromethyl esters using this compound under phase-transfer catalysis is a high-yielding reaction applicable to a variety of carboxylic acids.
| Carboxylic Acid Substrate | Phase-Transfer Catalyst | Solvent System | Yield (%) | Reference |
| General Carboxylic Acids | Tetrabutylammonium (B224687) sulfate (B86663) | Dichloromethane/Water | >90 | [1] |
| N-Boc-L-Amino Acids | Not specified | Dichloromethane/Water | >90 | [1] |
| Benzoic Acid | Not specified | Not specified | High | [2] |
| Di-tert-butylphosphate | Tetrabutylammonium sulfate | Not specified | 88-92 | [4] |
Experimental Protocols
General Protocol for the Synthesis of Chloromethyl Esters
This protocol provides a general procedure for the synthesis of chloromethyl esters from carboxylic acids using this compound under phase-transfer catalysis.
Materials:
-
Carboxylic acid
-
This compound (CMCS)
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Add the phase-transfer catalyst (0.05 - 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 - 1.2 eq) to the vigorously stirred biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloromethyl ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Specific Protocol: Synthesis of N-Boc-Glycine Chloromethyl Ester
This protocol is a representative example for the synthesis of the chloromethyl ester of an N-protected amino acid.
Materials:
-
N-Boc-glycine (1.0 g, 5.71 mmol)
-
This compound (1.14 g, 6.85 mmol, 1.2 eq)
-
Tetrabutylammonium hydrogen sulfate (0.19 g, 0.57 mmol, 0.1 eq)
-
Sodium bicarbonate (1.44 g, 17.1 mmol, 3.0 eq)
-
Dichloromethane (20 mL)
-
Water (20 mL)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Combine N-Boc-glycine, sodium bicarbonate, and tetrabutylammonium hydrogen sulfate in a 100 mL round-bottom flask.
-
Add dichloromethane (20 mL) and water (20 mL) and stir vigorously to dissolve the solids.
-
Cool the flask in an ice bath to 0 °C.
-
Add this compound dropwise to the reaction mixture over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The crude N-Boc-glycine chloromethyl ester can be purified by flash chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of chloromethyl esters is outlined below.
References
- 1. This compound [oakwoodchemical.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 49715-04-0 | Benchchem [benchchem.com]
Application Notes and Protocols: Chloromethyl Chlorosulfate in Peptide and Amino Acid Modification
For Researchers, Scientists, and Drug Development Professionals
Date: December 21, 2025
Introduction
Chloromethyl chlorosulfate (B8482658) (CMCS) is a reactive chemical species utilized as a chloromethylating agent. In the realm of peptide and amino acid chemistry, it offers a potential route for the introduction of a chloromethyl group, a versatile functional handle for further chemical modifications. This document provides detailed application notes and protocols for the conceptual use of chloromethyl chlorosulfate in the modification of peptides and amino acids. The chloromethyl group can act as an electrophile, enabling covalent linkage to nucleophilic residues, which is a valuable strategy for the development of covalent inhibitors, activity-based probes, and bioconjugates.
The modification proceeds via the reaction of nucleophilic sites within amino acids or peptides with this compound. The primary targets for modification are the side chains of nucleophilic amino acids such as cysteine, lysine, histidine, and the N-terminal amino group.
Data Presentation
The following tables summarize hypothetical quantitative data for the chloromethylation of Fmoc-protected amino acids using this compound. This data is illustrative and serves as a guideline for reaction optimization. Actual results may vary based on specific experimental conditions.
Table 1: Reaction Yields for Chloromethylation of Fmoc-Protected Amino Acids
| Fmoc-Amino Acid | Nucleophilic Group | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Fmoc-Cys(Trt)-OH | Thiol (after deprotection) | Dichloromethane | 4 | 0 to RT | 75 |
| Fmoc-Lys(Boc)-OH | ε-Amino | Dichloromethane | 6 | 0 to RT | 60 |
| Fmoc-His(Trt)-OH | Imidazole Nitrogen | Tetrahydrofuran | 8 | 25 | 45 |
| Fmoc-Ser(tBu)-OH | Hydroxyl | Dichloromethane | 12 | 25 | 20 |
| Fmoc-N-terminal | α-Amino | Dichloromethane | 2 | 0 to RT | 85 |
Table 2: Comparison of Reaction Conditions for N-terminal Chloromethylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Base | N,N-Diisopropylethylamine (DIPEA) | 2,6-Lutidine | No Base |
| CMCS Equivalents | 1.2 | 1.5 | 1.2 |
| Temperature (°C) | 0 to RT | 25 | 0 to RT |
| Reaction Time (h) | 2 | 4 | 3 |
| Yield (%) | 85 | 70 | 55 |
| Side Products | Low | Moderate | High |
Experimental Protocols
General Safety Precautions
This compound is a reactive and potentially hazardous substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol for Chloromethylation of an N-terminally Fmoc-Protected Peptide on Solid Support
This protocol describes the modification of the N-terminal α-amino group of a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (CMCS)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) (20% in DMF)
-
Solid-phase extraction (SPE) cartridges for purification
-
HPLC system for analysis
-
Mass spectrometer for characterization
Procedure:
-
Fmoc Deprotection: Swell the peptide-resin (100 mg, 1 eq.) in DCM for 30 minutes. Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (B129727) (3x), and dry under vacuum.
-
Chloromethylation Reaction: Swell the deprotected peptide-resin in anhydrous DCM (2 mL) for 30 minutes. In a separate flask, prepare a solution of this compound (1.2 eq.) in anhydrous DCM (1 mL). To the peptide-resin suspension, add DIPEA (2 eq.). Then, add the CMCS solution dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours. Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Washing: After the reaction is complete, wash the resin with DCM (5x), DMF (3x), and methanol (3x).
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide by preparative HPLC.
-
Characterization: Confirm the identity and purity of the chloromethylated peptide by analytical HPLC and mass spectrometry.
Protocol for Synthesis of a Chloromethylated Amino Acid
This protocol describes the synthesis of an N-Fmoc-N-chloromethyl amino acid for subsequent use in solid-phase peptide synthesis.
Materials:
-
Fmoc-amino acid
-
This compound (CMCS)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the Fmoc-amino acid (1 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add DIPEA (2.5 eq.) to the solution, followed by the dropwise addition of this compound (1.5 eq.).
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified N-Fmoc-N-chloromethyl amino acid by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the key chemical transformation and a general experimental workflow.
Caption: Reaction of a peptide's N-terminal amine with this compound.
Caption: General workflow for chloromethylation of a peptide on solid support.
Application Notes and Protocols: Chloromethylation with Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing chloromethylation reactions using chloromethyl chlorosulfate (B8482658) (CMCS). CMCS is a highly reactive and versatile reagent for the introduction of a chloromethyl group onto a variety of substrates, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] Due to its hazardous nature, a thorough understanding of its handling and reaction conditions is imperative.[4][5][6][7]
Overview and Advantages
Chloromethyl chlorosulfate serves as a potent electrophile for the chloromethylation of nucleophiles such as carboxylic acids, phosphates, and protected amino acids.[1][3][8] A key advantage of using CMCS is that it avoids the in-situ formation of the highly carcinogenic bis(chloromethyl) ether, a common byproduct in traditional chloromethylation methods like the Blanc reaction.[9] Reactions with CMCS often proceed under mild conditions and can be facilitated by phase-transfer catalysis to achieve high yields.[10][11]
Safety Precautions and Handling
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.
Hazards:
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6]
-
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[6]
Storage and Handling:
-
Store in a sealed container in a cool (2 to 8 °C), dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and metals.[6]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1]
Spills and Waste Disposal:
-
Absorb spills with an inert material and dispose of as hazardous waste.
-
Do not allow the product to enter drains.
-
Dispose of contents and container to an approved waste disposal plant.[6]
Experimental Protocols
Synthesis of this compound (Catalytic Method)
A common method for the preparation of CMCS involves the reaction of sulfur trioxide with dichloromethane.[2][10][11]
Materials:
-
Liquid sulfur trioxide (γ-SO₃)
-
Dichloromethane (CH₂Cl₂)
-
Trimethyl borate (B1201080) (catalyst)
Procedure:
-
In a reaction vessel equipped for low-temperature reactions, liquid (γ-) SO₃ is reacted with CH₂Cl₂ at room temperature.[10]
-
The reaction is very slow but can be accelerated by the addition of catalytic amounts of trimethyl borate.[10][11]
-
The reaction mixture primarily contains CMCS and methylene (B1212753) bis(chlorosulfate) (MBCS) in a roughly 2:1 ratio.[10][11]
-
CMCS is isolated by distillation, with typical yields around 30-35%.[2][10][11]
Chloromethylation of Acrylic Acid using Phase-Transfer Catalysis
This protocol details the chloromethylation of a carboxylic acid, a common application in the synthesis of prodrugs.[1]
Materials:
-
Acrylic acid
-
This compound (CMCS)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (phase-transfer catalyst)
-
Potassium carbonate (base)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, add tetrabutylammonium hydrogen sulfate (1.38 mmol), potassium carbonate (91.31 mmol), 17 mL of water, and 17 mL of DCM.[1]
-
To this biphasic mixture, add acrylic acid (13.89 mmol).[1]
-
Slowly add a solution of this compound (16.67 mmol) in 8 mL of DCM to the reaction mixture.[1]
-
Stir the mixture vigorously at room temperature for 3 hours.[1]
-
After the reaction is complete, dilute the mixture with 30 mL of water and 50 mL of DCM.[1]
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL of DCM.[1]
-
Combine all organic layers and dry over anhydrous magnesium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
Purify the resulting liquid by silica (B1680970) gel column chromatography using DCM as the eluent to obtain the chloromethyl ester product.[1]
Reaction Data
The following table summarizes typical reaction conditions for chloromethylation using CMCS.
| Substrate | Reagents & Solvents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Dichloromethane (for CMCS synthesis) | γ-SO₃, CH₂Cl₂ | Trimethyl borate | Room Temperature | - | 30-35 | [2][10][11] |
| Chloroiodomethane (for CMCS synthesis) | Chlorosulfonic acid, Thionyl chloride, DCM | - | 35 | 5-7 | 90-95 (solution) | [3] |
| Acrylic Acid | K₂CO₃, H₂O, DCM | Tetrabutylammonium hydrogen sulfate | Room Temperature | 3 | - | [1] |
| Anionic Nucleophiles (e.g., Halides, Acetates) | Tetrabutylammonium salts, CD₃CN or CDCl₃/H₂O | Phase-transfer catalyst | - | - | - | [10][11] |
| Fmoc-protected amino acids | - | - | - | - | - | [1][8] |
Further details on specific yields for the chloromethylation of acrylic acid and amino acids were not available in the provided search results.
Reaction Mechanism and Workflow
The chloromethylation of a nucleophile (Nu⁻) by CMCS proceeds via a nucleophilic substitution mechanism where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chlorosulfate leaving group.[10][11]
General Reaction Scheme
Caption: General mechanism of chloromethylation with CMCS.
Experimental Workflow for Phase-Transfer Catalyzed Chloromethylation
The following diagram illustrates the typical workflow for a chloromethylation reaction under phase-transfer catalysis conditions.
Caption: Workflow for a typical chloromethylation reaction.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidechem.com [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. This compound | 49715-04-0 [chemicalbook.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Phase Transfer Catalysis Involving Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning the use of chloromethyl chlorosulfate (B8482658) (CMCS) in organic synthesis under phase transfer catalysis (PTC) conditions. While the synthesis of CMCS itself does not typically employ phase transfer catalysis, its high reactivity makes it a valuable reagent in subsequent PTC-mediated reactions for the introduction of the chloromethyl group. This is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Chloromethyl chlorosulfate is a potent chloromethylating agent.[3] Its application in conjunction with phase transfer catalysis offers a powerful method for carrying out reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and easier product isolation.[4][5]
Part 1: Synthesis of this compound (CMCS)
Two primary methods for the synthesis of this compound have been reported. It is crucial to note that these preparatory routes do not involve phase transfer catalysis but are a necessary prerequisite for the subsequent PTC applications.
Method 1: Reaction of Dichloromethane (B109758) with Sulfur Trioxide
This method involves the insertion of sulfur trioxide (SO₃) into the C-Cl bond of dichloromethane (CH₂Cl₂).[3]
Experimental Protocol:
-
In a suitable reaction vessel, liquid sulfur trioxide is reacted with dichloromethane at room temperature.[3]
-
The reaction is catalyzed by trimethyl borate.[3]
-
The reaction mixture typically results in the formation of this compound (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS) as a byproduct, in an approximate 2:1 ratio.[3]
-
The desired this compound is then isolated by distillation.[3]
-
Excess SO₃ should be carefully quenched after the reaction to prevent hazardous decomposition.[3]
Method 2: Reaction of Chloroiodomethane (B1360106) with Chlorosulfonic Acid
A more recent and efficient synthesis involves the reaction of chloroiodomethane with chlorosulfonic acid.[6][7]
Experimental Protocol:
-
Chloroiodomethane is reacted with chlorosulfonic acid.
-
This process utilizes a chlorosulfonic acid-mediated iodide oxidation which drives the reaction to completion.[6][7]
-
The iodine byproduct is subsequently oxidized and removed as iodate (B108269) to prevent the decomposition of the CMCS product.[6][7]
Data Presentation: Synthesis of this compound
| Method | Reactants | Catalyst/Mediator | Typical Yield | Purity | Reference(s) |
| Dichloromethane and Sulfur Trioxide | Dichloromethane, liquid sulfur trioxide | Trimethyl borate | 30-35% | Not specified | [3] |
| Chloroiodomethane and Chlorosulfonic Acid | Chloroiodomethane, chlorosulfonic acid | Chlorosulfonic acid | 92% (solution) | >99% (GC area) | [6][7] |
Part 2: Application of CMCS in Phase Transfer Catalysis
This compound is a highly reactive electrophile and readily participates in nucleophilic substitution reactions under phase transfer catalysis conditions.[8] A key application is the synthesis of esters and the reaction with active methylene compounds.
Principle of Phase Transfer Catalysis with CMCS
In a typical liquid-liquid PTC system, a salt of the nucleophile (e.g., a carboxylate salt) is dissolved in the aqueous phase. The this compound is in an immiscible organic phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophilic anion from the aqueous phase to the organic phase. Once in the organic phase, the nucleophile can react with the this compound.
Experimental Protocol: PTC-mediated Reaction of a Nucleophile with CMCS
This protocol provides a general procedure for the reaction of an anionic nucleophile (represented as Nu⁻) with this compound in a two-phase system.
Materials:
-
This compound (CMCS)
-
A salt of the desired nucleophile (e.g., sodium or potassium carboxylate)
-
An immiscible organic solvent (e.g., dichloromethane, chloroform, toluene)
-
A phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide [TBAB], tetrabutylammonium hydrogen sulfate (B86663) [TBAHS])
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the salt of the nucleophile in water.
-
Addition of Organic Phase: Add the organic solvent, followed by the this compound.
-
Addition of Catalyst: Add a catalytic amount of the phase transfer catalyst to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extraction: Separate the organic layer. The aqueous layer may be extracted one or more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and/or brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic phase over an anhydrous drying agent.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method such as distillation, crystallization, or column chromatography.
Data Presentation: Examples of PTC Reactions with CMCS
| Nucleophile | Phase Transfer Catalyst | Organic Solvent | Product Type | Observations | Reference(s) |
| Halide or Acetate ions | Tetrabutylammonium salts | CDCl₃ | Chloromethyl halides/acetate | Rapid nucleophilic displacement of the chlorosulfate moiety. | [7][8] |
| Alkyl 1,3-keto esters | Not specified | Not specified | Methylene bridged bis-acetoacetates | Proceeds through a sequential chloromethylation-β-elimination-Michael addition process. Can lead to dihydrofuran and tetrahydropyran (B127337) derivatives.[6][9] | |
| Di-tert-butyl potassium phosphate | Not specified | Not specified | Di-tert-butyl (chloromethyl) phosphate | Optimized process led to a 90% solution yield.[6] |
Visualizations
Caption: Workflow for a typical phase transfer catalyzed reaction using this compound.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Polymers using Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl chlorosulfate (B8482658) (CMCS) is a reactive chemical intermediate utilized for the introduction of chloromethyl functional groups onto various molecules, including polymers. This functionalization is a critical step in the synthesis of a wide range of materials with applications in drug development, catalysis, and specialty chemicals. The chloromethyl group serves as a versatile handle for subsequent chemical modifications, such as the attachment of drugs, peptides, or other functional moieties. This document provides detailed application notes and protocols for the safe and effective use of chloromethyl chlorosulfate for the functionalization of common polymers like polystyrene and polysulfone.
Safety and Handling of this compound
This compound is a hazardous substance and requires strict handling protocols.[1][2] It is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4] If inhalation of vapors is possible, wear a NIOSH-approved respirator.[2]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[4]
-
Hand Protection: Handle with compatible chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mist.
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
CMCS is moisture and heat-sensitive.[4]
-
In case of accidental release, evacuate the area and use personal protective equipment. Absorb the spillage with inert material and dispose of it as hazardous waste.[2][4]
Experimental Protocols
Protocol 1: Chloromethylation of Polystyrene
This protocol describes the functionalization of polystyrene with chloromethyl groups using this compound. The resulting chloromethylated polystyrene, often referred to as Merrifield resin when cross-linked, is a cornerstone of solid-phase peptide synthesis.[1][6][7]
Materials:
-
Polystyrene (or cross-linked polystyrene-divinylbenzene beads)
-
This compound (CMCS)
-
Anhydrous Dichloromethane (DCM)
-
Lewis acid catalyst (e.g., anhydrous SnCl₄ or AlCl₃)
-
Deionized water
Procedure:
-
Polymer Swelling: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add polystyrene (1 equivalent). Add anhydrous DCM to swell the polymer beads (typically 10 mL per gram of polymer). Stir the mixture under a nitrogen atmosphere for 1-2 hours at room temperature.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add the Lewis acid catalyst (e.g., 0.1-0.3 equivalents of SnCl₄) to the stirred suspension. Following this, add this compound (1-3 equivalents) dropwise over 30 minutes.
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 24-48 hours. The reaction time can be adjusted to control the degree of functionalization.[8]
-
Quenching: After the reaction is complete, cool the flask back to 0 °C and slowly add methanol to quench the reaction and precipitate the functionalized polymer.
-
Purification: Filter the polymer beads and wash them sequentially with DCM, deionized water, and methanol.[9] Dry the resulting chloromethylated polystyrene beads under vacuum at 40-50 °C to a constant weight.
Characterization:
-
FTIR Spectroscopy: The introduction of the chloromethyl group can be confirmed by the appearance of a characteristic C-Cl stretching vibration at approximately 1265 cm⁻¹.
-
¹H NMR Spectroscopy: The degree of functionalization can be determined by ¹H NMR. The protons of the chloromethyl group (-CH₂Cl) typically appear as a singlet around 4.5 ppm. The degree of substitution can be calculated by comparing the integration of this peak to the integration of the aromatic protons of the polystyrene backbone.[10][11][12]
Protocol 2: Chloromethylation of Polysulfone
This protocol outlines the procedure for introducing chloromethyl groups onto the aromatic backbone of polysulfone.[10] Functionalized polysulfone has applications in membrane technology and as a precursor for further chemical modifications.[13]
Materials:
-
Polysulfone
-
This compound (CMCS)
-
Anhydrous Chloroform (B151607) or 1,2-Dichloroethane
-
Lewis acid catalyst (e.g., anhydrous SnCl₄)
-
Methanol
Procedure:
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve polysulfone (1 equivalent) in anhydrous chloroform (or 1,2-dichloroethane).
-
Reaction Setup: Under a nitrogen atmosphere, cool the solution to 0 °C.
-
Addition of Reagents: Slowly add the Lewis acid catalyst (e.g., 0.1 equivalents of SnCl₄). Then, add this compound (1-2 equivalents) dropwise to the stirred solution.
-
Reaction: Maintain the reaction at a constant temperature, for instance, 60°C, for a duration determined by the desired degree of functionalization.[10] The reaction time significantly influences the degree of chloromethylation.[14][15]
-
Precipitation: After the desired reaction time, precipitate the functionalized polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and byproducts. Dry the chloromethylated polysulfone in a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization:
-
FTIR Spectroscopy: Successful chloromethylation is indicated by the appearance of a new absorption band around 1260 cm⁻¹ (C-Cl stretch).[16][17][18][19]
-
¹H NMR Spectroscopy: The presence of the chloromethyl group is confirmed by a characteristic peak at approximately 4.5-4.7 ppm. The degree of functionalization can be calculated by comparing the integral of this peak to the integrals of the aromatic protons of the polysulfone repeating unit.[10][20]
Data Presentation
Table 1: Reaction Parameters and Degree of Functionalization for Polystyrene Chloromethylation
| Entry | Polymer | Chloromethylating Agent | Catalyst | Reaction Time (h) | Reaction Temp. (°C) | Degree of Substitution (%) | Reference |
| 1 | Polystyrene | CMCS | SnCl₄ | 24 | 25 | Tunable | (General Protocol) |
| 2 | Polystyrene-DVB | CH₂Cl₂/AlCl₃ | AlCl₃ | 7 | 0 | 15-20 | [21] |
| 3 | Polystyrene | Paraformaldehyde/TMSCl | SnCl₄ | 48 | 60 | up to 89 | [10] |
Table 2: Characterization Data for Functionalized Polymers
| Polymer | Functional Group | FTIR Peak (cm⁻¹) | ¹H NMR Peak (ppm) |
| Chloromethylated Polystyrene | -CH₂Cl | ~1265 (C-Cl stretch) | ~4.5 (s, 2H) |
| Chloromethylated Polysulfone | -CH₂Cl | ~1260 (C-Cl stretch) | ~4.5-4.7 (s, 2H) |
Applications in Drug Development
Functionalized polymers are pivotal in modern drug delivery systems.[22][23][24] Chloromethylated polymers serve as versatile intermediates for the synthesis of:
-
Polymer-Drug Conjugates: The chloromethyl group can be displaced by nucleophilic functional groups on drug molecules (e.g., hydroxyl, amino, or carboxyl groups) to form a covalent linkage.[25][26][27] This approach can improve drug solubility, prolong circulation half-life, and enable targeted delivery.
-
Solid-Phase Synthesis: Chloromethylated resins, such as Merrifield resin, are widely used as solid supports for the synthesis of peptides and oligonucleotides.[1][6][7][28][29] The growing peptide or nucleic acid chain is anchored to the resin, facilitating the purification process at each step of the synthesis.
Visualizations
Caption: General workflow for the functionalization of polymers using this compound.
Caption: Applications of chloromethylated polymers in drug development.
References
- 1. Seplife® Chloromethyl Resin (Merrifield resin) - Sunresin [sunresinlifesciences.com]
- 2. Page loading... [wap.guidechem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Peptide Synthesis Resins - Amerigo Scientific [amerigoscientific.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. US3872067A - Process for preparing chloromethylated polystyrene-divinylbenzene copolymer - Google Patents [patents.google.com]
- 10. Development of Polymeric Membranes Based on Quaternized Polysulfones for AMFC Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. web.itu.edu.tr [web.itu.edu.tr]
- 22. jchemrev.com [jchemrev.com]
- 23. scispace.com [scispace.com]
- 24. rjptonline.org [rjptonline.org]
- 25. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 26. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 27. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 29. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols for Scale-Up Synthesis of Chloromethyl Esters with Chloromethyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl esters are valuable intermediates in organic synthesis, particularly in the development of prodrugs, where they can mask the polarity of carboxylic acids and improve bioavailability. Chloromethyl chlorosulfate (B8482658) (CMCS) has emerged as a superior reagent for the synthesis of these esters, offering a safer alternative to other chloromethylating agents that may produce the highly carcinogenic by-product bis(chloromethyl) ether.[1][2] This document provides detailed protocols for the scale-up synthesis of chloromethyl esters from carboxylic acids using chloromethyl chlorosulfate, with a focus on methods employing phase-transfer catalysis for enhanced efficiency and yield.
Reaction Principle
The synthesis of chloromethyl esters from carboxylic acids and this compound proceeds via a nucleophilic substitution reaction. The carboxylate anion, generated in situ by the addition of a base, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in CMCS. The chlorosulfate group serves as an effective leaving group, facilitating the formation of the chloromethyl ester. The reaction is often accelerated by the use of a phase-transfer catalyst (PTC), which facilitates the transfer of the carboxylate anion from an aqueous or solid phase to the organic phase where the reaction with CMCS occurs.[1][2]
Data Presentation: Reaction Parameters for Scale-Up Synthesis
The following table summarizes typical reaction parameters for the synthesis of chloromethyl esters from various carboxylic acids using this compound on a larger scale. Please note that these are general guidelines, and optimization for specific substrates may be required.
| Parameter | General Range | Notes |
| Substrate | Various Carboxylic Acids | Aliphatic, aromatic, and N-protected amino acids have been successfully used.[1] |
| This compound | 1.0 - 1.5 equivalents | A slight excess of CMCS can help drive the reaction to completion. |
| Base | 1.0 - 2.0 equivalents | Inorganic bases such as K₂CO₃, NaHCO₃, or aqueous NaOH are commonly used. |
| Phase-Transfer Catalyst | 1 - 10 mol% | Tetrabutylammonium (B224687) salts (e.g., TBAB, TBAHS) are effective. |
| Solvent | Dichloromethane (B109758), Toluene | A biphasic system with water is typically employed with a PTC. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic; initial cooling may be necessary. |
| Reaction Time | 1 - 6 hours | Monitor by TLC or HPLC for completion. |
| Yield | Generally >80% | High yields, often exceeding 90%, have been reported for certain substrates.[1] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Generic Chloromethyl Ester using Phase-Transfer Catalysis
This protocol describes a general procedure for the synthesis of a chloromethyl ester from a carboxylic acid on a scale of approximately 1 mole.
Materials:
-
Carboxylic Acid (1.0 mol)
-
This compound (1.1 mol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 mol, 1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 mol, 5 mol%)
-
Dichloromethane (DCM) (2 L)
-
Water (1 L)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Charge Reactants: To the reactor, add the carboxylic acid (1.0 mol), potassium carbonate (1.5 mol), tetrabutylammonium bromide (0.05 mol), dichloromethane (1 L), and water (1 L).
-
Cooling: Begin vigorous stirring and cool the mixture to 0-5 °C using a circulating chiller.
-
Addition of CMCS: Slowly add this compound (1.1 mol) to the stirring mixture via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Phase Separation: Transfer the contents of the reactor to a large separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (1 x 500 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude chloromethyl ester.
-
Purification: The crude product can be purified by distillation under reduced pressure or by chromatography on silica (B1680970) gel, depending on its physical properties.
Safety Precautions
This compound is a corrosive, toxic, and moisture-sensitive reagent that may cause cancer.[3][4][5] It is also fatal if inhaled.[3][4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] Ensure that all glassware is dry before use. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4][5] All waste materials should be disposed of according to institutional and local regulations.
Visualizations
Reaction Pathway
Caption: Synthesis of Chloromethyl Ester from a Carboxylic Acid and CMCS.
Experimental Workflow
Caption: Workflow for the Scale-Up Synthesis of Chloromethyl Esters.
References
Troubleshooting & Optimization
Technical Support Center: Chloromethyl Chlorosulfate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chloromethyl chlorosulfate (B8482658) (CMCS) reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chloromethyl chlorosulfate (CMCS)?
A1: The most traditional and widely cited method is the reaction of dichloromethane (B109758) (CH₂Cl₂) with liquid sulfur trioxide (SO₃). This reaction is often slow and is typically accelerated by using a catalytic amount of trimethyl borate (B1201080).[1][2]
Q2: What is a typical yield for the dichloromethane and sulfur trioxide method?
A2: The typical isolated yield of CMCS from this method is in the range of 30-35%.[1][2] The reaction mixture also contains a significant amount of the primary byproduct, methylene (B1212753) bis(chlorosulfate) (MBCS).[1][2]
Q3: Are there higher-yield methods available for CMCS synthesis?
A3: Yes, a more recent and efficient method involves the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid. This process can achieve a solution yield of up to 92% with high purity (>99% by GC area).[1][3][4] This method utilizes a chlorosulfonic acid-mediated iodide oxidation to drive the reaction to completion.[1][3][4]
Q4: What is the primary byproduct in the synthesis of CMCS from dichloromethane and SO₃?
A4: The primary byproduct is methylene bis(chlorosulfate) (MBCS), which is formed from the further sulfation of CMCS.[1][2] The typical product mixture contains CMCS and MBCS in an approximate 2:1 ratio.[1][2]
Q5: How can CMCS be purified?
A5: CMCS is typically purified by fractional distillation under reduced pressure.[1][5] It is crucial to add a stabilizing agent, such as sodium carbonate or sodium bicarbonate, to the reaction mixture before distillation to prevent decomposition.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound (CMCS)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature below 30°C to minimize side reactions. Higher temperatures can lead to the formation of undesired byproducts and decomposition of the product. |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of dichloromethane to sulfur trioxide to favor the formation of CMCS over MBCS. An excess of SO₃ will lead to a higher proportion of the bis-sulfated byproduct.[5] |
| Inefficient Catalysis | Ensure the use of a suitable catalyst, such as trimethyl borate, to accelerate the reaction between CH₂Cl₂ and SO₃, which is otherwise very slow.[1] The reaction is first order with respect to the catalyst.[1][6] |
| Decomposition During Workup/Distillation | Before distillation, neutralize any remaining acidic components with a mild base like sodium carbonate or sodium bicarbonate to prevent product decomposition at elevated temperatures.[5] |
| Formation of Stable Byproducts | Consider the alternative high-yield synthesis from chloroiodomethane and chlorosulfonic acid, which has been shown to produce CMCS in up to 92% yield with minimal byproducts.[1][3][4] |
| Product Loss During Workup | Be aware that CMCS can be sensitive to aqueous conditions. If performing an aqueous workup, minimize contact time and ensure efficient extraction into an organic solvent.[7] |
Issue 2: High Levels of Methylene bis(chlorosulfate) (MBCS) Byproduct
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excess Sulfur Trioxide | Carefully control the stoichiometry to a 1:1 molar ratio of CH₂Cl₂ to SO₃. Increasing the molar ratio of SO₃ to CH₂Cl₂ beyond 2.5 can be used to intentionally synthesize MBCS as the primary product.[5] |
| Prolonged Reaction Time | Monitor the reaction progress and quench it once the optimal conversion to CMCS is achieved to prevent the subsequent reaction of CMCS with SO₃ to form MBCS. |
| Inefficient Mixing | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent localized areas of high SO₃ concentration. |
Issue 3: Product Decomposition During Distillation
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of Acidic Impurities | Add a stabilizing agent such as sodium carbonate or sodium bicarbonate (5-10% by weight of the reaction mixture) and filter the mixture before distillation.[5] |
| High Distillation Temperature | Perform the fractional distillation under reduced pressure to lower the boiling point of CMCS. The first fraction, containing CMCS, is typically collected at 50-60°C.[5] |
| "Alpha Explosion" of SO₃ | If using solid sulfur trioxide, be aware that the stable alpha form can transition to the gamma form upon heating, causing a sudden increase in vapor pressure. It is recommended to use liquid (gamma) SO₃. |
Experimental Protocols
Protocol 1: Synthesis of CMCS from Dichloromethane and Sulfur Trioxide (Classical Method)
This protocol is based on the catalytic reaction of dichloromethane with sulfur trioxide.
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Liquid Sulfur Trioxide (γ-SO₃)
-
Trimethyl borate (catalyst)
-
Sodium Carbonate (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a well-stirred solution of dichloromethane, slowly add a 1:1 molar equivalent of liquid sulfur trioxide containing a catalytic amount of trimethyl borate.
-
Maintain the reaction temperature between 20-30°C using a cooling bath.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate until the pH of the aqueous layer is between 7 and 8.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 55-58°C at 18 mm Hg.[5]
Protocol 2: High-Yield Synthesis of CMCS from Chloroiodomethane and Chlorosulfonic Acid
This protocol provides a more efficient and scalable method for preparing high-purity CMCS.
Materials:
-
Chloroiodomethane (CH₂ClI)
-
Chlorosulfonic acid (HSO₃Cl)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, solvent)
-
Aqueous bleach (for quenching)
Procedure:
-
In a suitable reactor, combine chloroiodomethane and dichloromethane.
-
Slowly add 1.65 equivalents of chlorosulfonic acid and 0.8 equivalents of thionyl chloride while maintaining the temperature at 35°C.
-
The reaction typically takes 5-7 hours to complete. Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR).
-
Upon completion, quench the reaction with 2.6 equivalents of 10 wt% aqueous bleach.
-
After phase separation, the CMCS is obtained as a solution in DCM in 90-95% yield.[8]
Visualizations
Caption: Workflow for the classical synthesis of CMCS.
Caption: High-yield synthesis workflow for CMCS.
Caption: Proposed zwitterionic mechanism for CMCS formation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 6. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chloromethyl Chlorosulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl chlorosulfate (B8482658) (CMCS). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed in the synthesis of chloromethyl chlorosulfate?
A1: The synthesis of this compound (CMCS) from dichloromethane (B109758) (CH₂Cl₂) and sulfur trioxide (SO₃) primarily yields methylene (B1212753) bis(chlorosulfate) (MBCS) as a significant side product.[1][2][3][4][5] This occurs through the further sulfation of the desired CMCS product. Typically, the reaction mixture consists of CMCS and MBCS in an approximate 2:1 ratio.[1][2][3][4][5]
Additionally, transient byproducts, designated as A, B, and C, have been observed, particularly at low temperatures (-45 °C).[2][3][5][6] These are believed to be chloromethyl chloropolysulfates, which are formed from the reaction of one molecule of dichloromethane with two, three, and four molecules of SO₃, respectively. These transient intermediates decompose upon warming to room temperature, yielding additional CMCS and MBCS.[2][3][5][6]
Q2: Why is the isolated yield of this compound often low?
A2: The reported isolated yields of CMCS are typically in the range of 30-35%, even though the initial reaction mixture contains a higher proportion of the product.[1][2][3][4][5] This is often due to the difficulty in separating CMCS from the main byproduct, methylene bis(chlorosulfate) (MBCS), by distillation due to their close boiling points. The formation of transient chloropolysulfates that decompose can also complicate the isolation process.[1][2]
Q3: How can I minimize the formation of methylene bis(chlorosulfate) (MBCS)?
A3: Controlling the stoichiometry of the reactants is crucial. Using a 1:1 molar ratio of dichloromethane to sulfur trioxide is recommended to reduce the formation of MBCS, which results from the reaction of CMCS with additional SO₃.[1][7] While this helps, the formation of some MBCS is inherent to the reaction mechanism.
Q4: What is the role of a catalyst in the synthesis of this compound?
A4: The reaction between dichloromethane and sulfur trioxide to form CMCS is inherently slow.[2][3][4][5] A catalyst, such as trimethyl borate (B1201080), is often used to accelerate the reaction rate significantly.[2][3][4][5] The reaction is first-order in the catalyst.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of CMCS | - Further sulfation to MBCS.- Difficulty in purification.- Decomposition of product. | - Use a 1:1 molar ratio of CH₂Cl₂ to SO₃.[1]- Employ fractional distillation under reduced pressure for separation.[4][7]- Post-synthesis neutralization with dry sodium bicarbonate can mitigate residual acidity that may contribute to decomposition.[1][7] |
| Reaction is too slow | - Absence of a catalyst. | - Add a catalytic amount of trimethyl borate to increase the reaction rate.[2][3][4][5] |
| Presence of unexpected peaks in ¹H NMR or GC-MS | - Formation of transient chloropolysulfates (Products A, B, C).- Residual starting materials or catalyst.- Decomposition products. | - Allow the reaction mixture to warm to room temperature to encourage the decomposition of transient species into CMCS and MBCS.[2][3][5][6]- Ensure complete reaction by monitoring with ¹H NMR.[2]- Use appropriate purification methods like fractional distillation.[4][7] |
| Product degradation during storage | - Sensitivity to moisture and heat.[8][9] | - Store in a tightly sealed container in a dry, well-ventilated place, preferably at 2-8°C.[8][9]- Add stabilizers like hindered amines for high-temperature applications.[1] |
Quantitative Data Summary
The following table summarizes the typical product distribution and yields in this compound synthesis.
| Product | Typical Ratio in Reaction Mixture | Typical Isolated Yield | Reference |
| This compound (CMCS) | ~2 | 30-35% | [1][2][3][4][5] |
| Methylene bis(chlorosulfate) (MBCS) | 1 | - | [1][2][3][4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on literature procedures.
-
Reaction Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser with a drying tube.
-
Reactants: Charge the flask with dichloromethane (CH₂Cl₂). If using a catalyst, add trimethyl borate to the dichloromethane.
-
Reaction: Cool the flask in an ice bath. Slowly add liquid sulfur trioxide (SO₃) from the dropping funnel to the stirred dichloromethane solution at a controlled rate to maintain the reaction temperature. The recommended molar ratio of CH₂Cl₂ to SO₃ is 1:1 to minimize byproduct formation.[1]
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them using ¹H NMR spectroscopy to observe the formation of CMCS and MBCS.[2]
-
Workup: After the reaction is complete, neutralize any residual acidity by carefully adding dry sodium bicarbonate.[1][7]
-
Purification: Isolate the CMCS from MBCS and other impurities by fractional distillation under reduced pressure.[4][7]
Protocol 2: Analysis of Side Products by GC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane).
-
GC-MS Conditions:
-
Column: Use a non-polar or medium-polarity capillary column suitable for separating halogenated compounds.
-
Injector: Set the injector temperature to ensure proper volatilization without decomposition.
-
Oven Program: Develop a temperature gradient program that allows for the separation of dichloromethane (starting material), CMCS, and MBCS.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and fragmentation patterns of the expected products.
-
-
Data Analysis: Identify the peaks corresponding to CMCS, MBCS, and any other impurities by comparing their mass spectra with known databases or by interpreting their fragmentation patterns.
Visualizations
Caption: Formation pathway of CMCS and its major side products.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 2. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 49715-04-0 [smolecule.com]
- 7. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bloomtechz.com [bloomtechz.com]
Technical Support Center: Hydrolysis of Chloromethyl Chlorosulfate and Its Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges associated with the hydrolysis of chloromethyl chlorosulfate (B8482658) (CMCS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and the stability of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of chloromethyl chlorosulfate (CMCS) degradation?
A1: The primary cause of CMCS degradation is hydrolysis. CMCS is highly reactive with water, leading to its decomposition.[1] This sensitivity to moisture necessitates handling and storage under strictly anhydrous conditions to maintain its chemical integrity.[2]
Q2: What are the products of CMCS hydrolysis?
A2: The hydrolysis of this compound is expected to yield chloromethanol (B13452849), sulfuric acid, and hydrochloric acid. This is based on the known hydrolysis mechanism of other primary alkyl chlorosulfates, which involves nucleophilic attack by water on the carbon atom.[3]
Q3: How can I visually detect if my CMCS has been compromised by moisture?
A3: While there may not be immediate and obvious visual cues for minor hydrolysis, significant degradation can lead to a change in the physical appearance of the compound, such as fuming in moist air due to the release of HCl. For accurate assessment, analytical techniques such as ¹H NMR or GC-MS are recommended to check the purity of the reagent.
Q4: What are the best practices for storing CMCS to prevent hydrolysis?
A4: Due to its reactivity and hygroscopic nature, CMCS should be stored in a tightly sealed container in a cool (typically 2-8°C), dry environment, preferably under an inert atmosphere such as nitrogen or argon.[2][4] The use of Sure/Seal™ bottles or similar packaging with septa can facilitate the withdrawal of the reagent without exposing the bulk material to atmospheric moisture.[5]
Q5: Are there any chemical stabilizers that can be added to CMCS to prevent its decomposition?
A5: Yes, for certain applications, particularly during purification by distillation, stabilizing agents can be used. Sodium carbonate and sodium bicarbonate are reported to prevent the decomposition of methyl chlorosulfates at elevated temperatures.[6] These basic salts likely neutralize any acidic byproducts that could catalyze further decomposition. For storage in solution, the addition of hindered amines has been suggested to delay decomposition in high-temperature applications.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound, with a focus on issues arising from its hydrolysis.
Issue 1: Low or No Yield in a Reaction Using CMCS
| Probable Cause | Recommended Solution |
| Hydrolysis of CMCS prior to reaction. | Ensure that all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.[5] Use anhydrous solvents and reagents. Consider using a fresh bottle of CMCS or verifying the purity of the existing stock. |
| Introduction of moisture during the reaction. | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup. Use syringe techniques for the transfer of all reagents.[5] Avoid exposing the reaction to the atmosphere. |
| Incomplete reaction due to deactivated CMCS. | If hydrolysis is suspected, the effective concentration of the active reagent is reduced. It may be necessary to use a larger excess of CMCS, but it is preferable to first confirm the purity of the reagent. |
Issue 2: Formation of Unexpected Byproducts
| Probable Cause | Recommended Solution |
| Side reactions with hydrolysis products. | The acidic byproducts of hydrolysis (H₂SO₄ and HCl) can catalyze unwanted side reactions. If the presence of moisture is unavoidable, consider adding a non-nucleophilic base to the reaction mixture to scavenge any acid formed. |
| Reaction with chloromethanol. | If CMCS has partially hydrolyzed to chloromethanol, this alcohol could potentially react with other components in your reaction mixture, leading to unexpected ethers or other derivatives. Purify the CMCS before use if contamination is suspected. |
Issue 3: Inconsistent Reaction Outcomes
| Probable Cause | Recommended Solution |
| Variable levels of CMCS hydrolysis. | Inconsistent exposure to moisture between different experimental runs will lead to varying concentrations of the active reagent. Standardize handling procedures to minimize moisture contact, including the use of glove boxes or Schlenk lines for highly sensitive reactions.[5] |
| Batch-to-batch variability of CMCS. | The purity of CMCS can vary between suppliers or even between different lots from the same supplier. It is good practice to verify the purity of a new batch of CMCS by ¹H NMR or GC before use. |
Data Presentation
Table 1: Factors Influencing the Rate of Hydrolysis of Related Sulfonyl and Chlorosulfate Compounds
| Compound Class | Factor Investigated | Observation | Reference |
| Aromatic Sulfonyl Chlorides | pH | Hydrolysis is catalyzed by both acid and base. The rate is significantly faster under alkaline conditions. | [7] |
| Aromatic Sulfonyl Chlorides | Substituent Effects | Electron-withdrawing groups on the aromatic ring increase the rate of hydrolysis. | [7] |
| Primary Alkyl Chlorosulfates | Solvent Isotope Effect | The kinetic solvent isotope effect (kH₂O/kD₂O) is relatively low, suggesting a mechanism with a low degree of nucleophilic interaction in the transition state. | [1] |
| Primary Alkyl Chlorosulfates | Temperature | The enthalpy of activation (ΔH‡) is in a similar range to that of sulfonyl chlorides. | [1] |
| Carboxylic Acid Esters | Temperature and Solvent | The heat capacity of activation (ΔCp‡) can change sign with temperature in mixed aqueous-organic solvents, indicating complex solvent reorganization effects. | [8] |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of CMCS over time.
Materials:
-
This compound (CMCS)
-
Deuterated chloroform (B151607) (CDCl₃), anhydrous
-
Deuterium oxide (D₂O)
-
NMR tubes
-
Microsyringe
Procedure:
-
Prepare a stock solution of CMCS in anhydrous CDCl₃ (e.g., 10 mg/mL).
-
Transfer 0.5 mL of the CMCS solution to a clean, dry NMR tube.
-
Acquire a baseline ¹H NMR spectrum of the fresh CMCS solution. The characteristic singlet for the CH₂ group of CMCS should be observed.
-
Using a microsyringe, add a small, known amount of D₂O (e.g., 5 µL) to the NMR tube.
-
Immediately cap the NMR tube, shake vigorously to mix, and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).
-
Process the spectra and integrate the peak corresponding to the CH₂ of CMCS and any new peaks that appear. The decrease in the integral of the CMCS peak over time is indicative of its hydrolysis.
Expected Observations:
-
A decrease in the intensity of the singlet corresponding to the methylene (B1212753) protons of CMCS.
-
The appearance of new signals corresponding to the hydrolysis products. For example, a new singlet for the methylene protons of chloromethanol would be expected at a different chemical shift.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of CMCS and its Potential Hydrolysis Products
Objective: To develop a GC-MS method for the separation and identification of CMCS and its hydrolysis byproducts.
Instrumentation and Columns:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column, for example, a mid-polarity column like an Rtx-20 (30 m x 0.32 mm i.d. x 1.0 µm film thickness), may provide good separation.[9]
GC Parameters (starting point, optimization required):
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate of 2.1 mL/min.
-
Split Ratio: 25:1
-
Oven Program: Initial temperature of 50 °C for 2 min, then ramp at 10 °C/min to 180 °C and hold for 3 min.
-
Detector Temperature: 230 °C
Sample Preparation:
-
For a reaction sample, carefully quench a small aliquot of the reaction mixture.
-
Dilute the sample in a dry, inert solvent such as n-heptane.
-
If derivatization of hydrolysis products is necessary for better volatility or detection, this step should be included. For example, silylation of any alcohol or acid products.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Data Analysis:
-
Identify CMCS and its potential hydrolysis products by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns.
Mandatory Visualizations
Caption: Proposed SN2 mechanism for the hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yields with CMCS.
Caption: Key strategies for the prevention of CMCS hydrolysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of Products from Chloromethyl Chlorosulfate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of products from reactions involving chloromethyl chlorosulfate (B8482658) (CMCS).
Frequently Asked Questions (FAQs)
Q1: What is chloromethyl chlorosulfate (CMCS) and what are its primary hazards?
A1: this compound (CAS No: 49715-04-0) is a highly reactive chloromethylating agent used in organic synthesis.[1][2] It is crucial to be aware of its significant hazards: it is harmful if swallowed, causes severe skin burns and eye damage, is fatal if inhaled, and is suspected of causing cancer.[3][4] Always handle CMCS in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6] An eyewash station and safety shower must be readily accessible.[5]
Q2: What are the common byproducts in a this compound reaction?
A2: The synthesis of CMCS from dichloromethane (B109758) and sulfur trioxide typically produces methylene (B1212753) bis(chlorosulfate) (MBCS) (CAS No: 92975-18-3) as a major byproduct.[2][7] The reaction mixture often contains CMCS and MBCS in approximately a 2:1 ratio.[2][8] Additionally, transient chloropolysulfates may form, which decompose to generate more CMCS and MBCS upon warming to room temperature.[1][8]
Q3: What is the most common method for purifying the crude product of a chloromethylation reaction using CMCS?
A3: The most frequently cited method for isolating and purifying this compound from the reaction mixture is fractional distillation under reduced pressure.[2][8] This technique separates CMCS from the higher-boiling byproduct, methylene bis(chlorosulfate) (MBCS).[9][10]
Q4: Why is the isolated yield of this compound often low after distillation?
A4: Typical isolated yields of CMCS after distillation are in the range of 30-35%.[2][8] This can be attributed to the thermal sensitivity of organosulfate compounds, which may decompose at elevated temperatures during distillation. The presence of acidic impurities can also promote decomposition.[9]
Q5: How should I properly quench a reaction involving this compound?
A5: Quenching should be performed carefully to neutralize acidic byproducts and unreacted reagents. A common procedure involves cooling the reaction mixture and slowly adding it to a stirred aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, until the pH is neutral (7-8).[4][11] This process can be exothermic, so maintaining a low temperature (e.g., with an ice bath) is crucial to prevent product decomposition.[4][12]
Troubleshooting Guides
Reaction-Related Issues
Q6: My chloromethylation reaction resulted in a low yield of the desired product. What are the likely causes?
A6: Low yields in chloromethylation reactions can stem from several factors:
-
Deactivated Aromatic Substrate : The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring can hinder the electrophilic aromatic substitution reaction.[8][9]
-
Moisture Contamination : this compound and the catalysts used (like Lewis acids in related reactions) are highly sensitive to moisture, which can lead to their decomposition and inactivation.[8] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Sub-optimal Reaction Temperature : Temperature control is critical. Some reactions may require heating to proceed, while excessively high temperatures can lead to the formation of byproducts, such as diarylmethanes, or decomposition of the product.[13]
-
Side Reactions : The formation of diarylmethane byproducts, where the chloromethylated product reacts with another molecule of the aromatic starting material, is a common side reaction that reduces the yield of the desired product.[13][14]
Purification-Related Issues
Q7: I am having trouble separating my chloromethylated product from impurities by distillation. What can I do?
A7: Incomplete separation during distillation is a common challenge. Here are some troubleshooting steps:
-
Optimize Distillation Parameters : For the separation of CMCS from MBCS, a two-stage fractional distillation is recommended. Collect the CMCS fraction at approximately 55-58 °C under 18 mmHg vacuum. The MBCS fraction will distill at a higher temperature, around 88-92 °C at 0.1 mmHg.[4][10]
-
Use a Stabilizing Agent : Before distillation, adding a stabilizing agent like sodium carbonate or sodium bicarbonate (about 5-10% by weight of the reaction mixture) can prevent the decomposition of the product at higher temperatures.[9] After adding the stabilizer, the mixture should be filtered to remove solids before distilling the filtrate.[9]
-
Ensure a Stable Vacuum : Fluctuations in vacuum pressure can lead to inconsistent boiling points and poor separation. Ensure your vacuum pump is functioning correctly and all connections in your distillation setup are secure.
-
Improve Column Efficiency : For fractional distillation, using a column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column) can improve the separation of compounds with close boiling points.[15]
Q8: My product seems to be decomposing in the distillation flask. How can I prevent this?
A8: Decomposition during distillation is often due to thermal instability or the presence of acidic impurities.
-
Neutralize Before Distillation : Ensure the crude product is thoroughly washed with a weak base (e.g., sodium bicarbonate solution) to remove any residual acidic impurities before distillation.[16]
-
Lower the Distillation Temperature : Use a higher vacuum to lower the boiling points of your compounds, thereby reducing the required distillation temperature and minimizing thermal decomposition.[4]
-
Add a Stabilizer : As mentioned previously, the addition of sodium carbonate or sodium bicarbonate to the crude mixture before distillation can help prevent decomposition.[9]
Q9: Can I use column chromatography to purify my chloromethylated product?
A9: While fractional distillation is the standard method for purifying this compound, column chromatography on silica (B1680970) gel can be used for the purification of other, more stable chloromethylated compounds like benzyl (B1604629) chloride.[2][11][16] For separating benzyl chloride from less polar impurities like toluene, a mobile phase of ethyl acetate (B1210297) and hexane (B92381) is often effective.[6] However, due to the high reactivity and moisture sensitivity of CMCS, its purification by silica gel chromatography may lead to decomposition and is not a commonly reported method. If attempting chromatography, it must be performed under strictly anhydrous conditions.
Data Presentation
Table 1: Fractional Distillation Parameters for CMCS Purification
| Parameter | Value | Notes |
| Product Fraction | This compound (CMCS) | --- |
| Temperature | 50-60 °C[9] (specifically 55-58 °C)[10] | Temperature at which the product fraction is collected. |
| Pressure | 18 mmHg[4][10] | Vacuum pressure for the distillation of the CMCS fraction. |
| Byproduct Fraction | Methylene bis(chlorosulfate) (MBCS) | --- |
| Temperature | 85-95 °C (specifically 88-92 °C)[10] | Temperature at which the byproduct fraction is collected. |
| Pressure | ~0.1 mmHg[4][10] | Higher vacuum is required for the higher-boiling byproduct. |
| Stabilizing Agent | Sodium Carbonate or Sodium Bicarbonate | Added to the crude mixture before filtration and distillation to prevent decomposition. |
Table 2: Analytical Method Parameters for Reaction Monitoring
| Analytical Method | Parameter | Value |
| Gas Chromatography (GC) | Column | Rtx-20 (30 m x 0.32 mm i.d. x 1.0 µm film thickness)[13] |
| Carrier Gas | Helium at a constant flow of 2.1 mL/min[13] | |
| Injector Temperature | 200 °C[13] | |
| Oven Program | 50 °C for 2 min, then ramp at 10 °C/min to 180 °C and hold for 3 min[13] | |
| Detector | Thermal Conductivity Detector (TCD) at 230 °C[13] | |
| Sample Preparation | Dilute 0.5 mL of the reaction mixture to 5.0 mL with n-heptane[13] | |
| ¹H NMR Spectroscopy | Application | Used to monitor the reaction progress and the ratio of CMCS to MBCS.[1][2][8] |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
-
Preparation : Prepare a flask with a stirred, saturated aqueous solution of sodium bicarbonate. Cool the flask in an ice bath.
-
Addition : Slowly and carefully add the crude reaction mixture dropwise to the cold sodium bicarbonate solution with vigorous stirring. Monitor the gas evolution (CO₂) and control the addition rate to prevent excessive foaming.
-
Neutralization : Continue the addition until all of the crude mixture has been added. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction : Transfer the quenched mixture to a separatory funnel. If the product is soluble in an organic solvent (e.g., dichloromethane), extract the aqueous layer with the appropriate solvent (e.g., 3 x 50 mL).[17]
-
Washing : Combine the organic layers and wash with deionized water, followed by a wash with brine to remove residual water.[16]
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[17]
Protocol 2: Fractional Distillation of this compound
Safety Note : This procedure must be performed in a well-ventilated fume hood due to the hazardous nature of the compounds.
-
Stabilization : To the crude product from the workup, add a stabilizing agent such as anhydrous sodium carbonate (5-10% by weight).[9] Stir the mixture for at least one hour.
-
Filtration : Filter the mixture to remove the solid stabilizing agent and any other solid byproducts.
-
Setup : Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and joints are properly sealed.
-
First Fraction (CMCS) : Heat the distillation flask gently. Apply a vacuum and stabilize the pressure at approximately 18 mmHg. Collect the fraction that distills at 55-58 °C.[4][10] This is the purified this compound.
-
Second Fraction (MBCS) : After collecting the first fraction, increase the vacuum to approximately 0.1 mmHg and increase the heating mantle temperature. Collect the second fraction that distills at 88-92 °C.[4][10] This fraction is primarily methylene bis(chlorosulfate).
-
Shutdown : Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of chloromethylated products.
Caption: A logical workflow for troubleshooting low yields in chloromethylation reactions.
References
- 1. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. benchchem.com [benchchem.com]
- 7. Methylene bis(chlorosulfate) | CH2Cl2O6S2 | CID 9837734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. epfl.ch [epfl.ch]
- 13. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 14. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 15. Purification [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Methylene Bis(chlorosulfate) Byproduct Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with reactions where methylene (B1212753) bis(chlorosulfate) (MBCS) may be an undesired byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Action(s) |
| Higher than expected yield of methylene bis(chlorosulfate) (MBCS) | Incorrect mole ratio of reactants: An excess of sulfur trioxide (SO₃) relative to methylene chloride (CH₂Cl₂) favors the formation of MBCS.[1] | Carefully control the stoichiometry. For optimal production of chloromethyl chlorosulfate (B8482658) (CMCS) with minimal MBCS, a mole ratio of SO₃ to CH₂Cl₂ between 0.5 and 2.5 is recommended.[1] To favor the formation of MBCS as the primary product, a mole ratio greater than 2.5 should be used.[1] |
| Reaction Temperature: The reaction is exothermic, and higher temperatures can promote the formation of the double addition product (MBCS).[1] | Maintain a reaction temperature in the range of 0°C to 50°C to control the exothermic reaction and minimize excessive byproduct formation.[1] | |
| Low yield of desired product (chloromethyl chlorosulfate - CMCS) | Suboptimal Catalyst Concentration: The reaction between SO₃ and CH₂Cl₂ is slow without a catalyst, but improper catalyst levels can affect efficiency. The addition of a catalyst like trimethyl borate (B1201080) can significantly speed up the reaction. | While specific concentrations were not detailed in the provided search results, it is crucial to follow established protocols for catalyst loading. |
| Decomposition during workup or distillation: The product mixture can be unstable at elevated temperatures, leading to decomposition and reduced yield.[1] | Before distillation, add a stabilizing agent such as sodium carbonate or sodium bicarbonate to the reaction mixture to prevent decomposition.[1] | |
| Difficulty in separating CMCS from MBCS | Inefficient Distillation: CMCS and MBCS have distinct boiling points, but improper distillation parameters will result in poor separation. | A two-stage fractional distillation is effective. The first stage, at approximately 50°C to 60°C, will primarily yield CMCS. The second stage, at a higher temperature of about 85°C to 95°C, will yield MBCS.[1] |
| Inaccurate quantification of byproduct formation | Inadequate Analytical Method: Failure to use a validated and sensitive analytical method can lead to incorrect assessment of the product to byproduct ratio. | A Gas Chromatography (GC) method with a Thermal Conductivity Detector (TCD) can be used to monitor the reaction progress and purity of CMCS.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of methylene bis(chlorosulfate) (MBCS) formation?
A1: Methylene bis(chlorosulfate) is formed from the further sulfation of this compound (CMCS).[3] The reaction of liquid sulfur trioxide (SO₃) with methylene chloride (CH₂Cl₂) initially forms CMCS, and a subsequent reaction with another molecule of SO₃ leads to the formation of MBCS.[1][3]
Q2: How can I minimize the formation of MBCS?
A2: To minimize MBCS formation, you should carefully control the reaction conditions. Specifically, using a mole ratio of sulfur trioxide to methylene chloride of 2.5 or less is crucial.[1] Maintaining a controlled temperature, preferably between 0°C and 50°C, will also help manage the exothermic reaction and reduce the formation of the disubstituted byproduct.[1]
Q3: What is the typical ratio of CMCS to MBCS in a standard reaction?
A3: In a reaction catalyzed by trimethyl borate at room temperature, the product mixture consists almost entirely of CMCS and MBCS in a ratio of approximately 2:1.[3]
Q4: Is there a catalyst that can selectively produce CMCS over MBCS?
A4: The addition of a catalytic amount of trimethyl borate makes the reaction between SO₃ and CH₂Cl₂ rapid.[3] While this catalyst is effective for the overall reaction, the control of the CMCS to MBCS ratio is primarily managed by the stoichiometry of the reactants.[1]
Q5: What is the recommended method for purifying CMCS from MBCS?
A5: Fractional distillation is the recommended method for separating CMCS and MBCS due to their different boiling points.[1] It is advisable to add a stabilizing agent like sodium carbonate or sodium bicarbonate before distillation to prevent product decomposition.[1] A two-stage distillation, with the first stage at 50-60°C for CMCS and the second at 85-95°C for MBCS, is effective.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound with Methylene Bis(chlorosulfate) as a Byproduct
Objective: To synthesize this compound, with an expected byproduct of methylene bis(chlorosulfate).
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Fuming Sulfuric Acid (65% SO₃)
-
Boron Tribromide (catalyst)
-
Aqueous Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction vessel, charge 1 mole (84.93g) of dichloromethane.
-
Slowly add 2.5 moles (307.92g) of fuming sulfuric acid containing 17g of boron tribromide catalyst over 1-2 hours.
-
Maintain the reaction temperature between 20-30°C.
-
Allow the reaction to proceed for 4 hours.
-
After the reaction is complete, slowly add aqueous sodium bicarbonate solution to neutralize the mixture until the pH is between 7 and 8.
-
Allow the mixture to stand and separate into layers.
-
Collect the upper organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to obtain a solution containing the main product (CMCS) and the byproduct (MBCS). The expected yield is approximately 85% CMCS and 12% MBCS.
Protocol 2: Analytical Monitoring of Reaction Progress by Gas Chromatography (GC)
Objective: To monitor the formation of CMCS and MBCS during the reaction.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Thermal Conductivity Detector (TCD).
-
Column: Rtx-20 (30 m x 0.32 mm i.d. x 1.0 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 2.1 mL/min.[2]
-
Injection Port Temperature: 200°C.[2]
-
Split Ratio: 25:1.[2]
-
Oven Temperature Program:
-
Detector Temperature: 230°C.[2]
-
Reference Gas Flow: 22 mL/min.[2]
-
Makeup Flow: 7.9 mL/min.[2]
Sample Preparation:
-
Withdraw 0.5 mL of the reaction mixture.
-
Dilute the sample to 5.0 mL with n-heptane.[2]
Injection:
-
Inject 1 µL of the prepared sample into the GC.[2]
Visualizations
Caption: Formation pathway of MBCS from methylene chloride.
Caption: Troubleshooting workflow for high MBCS formation.
References
- 1. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Decomposition Pathways of Chloromethyl Chlorosulfate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl chlorosulfate (B8482658) (CMCS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the decomposition of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for chloromethyl chlorosulfate?
A1: this compound primarily decomposes through three main pathways:
-
Hydrolysis: Reacts with water to produce hydrochloric acid, sulfuric acid, and formaldehyde. This reaction is typically rapid.
-
Thermolysis: When heated, especially above 120°C, it decomposes to release corrosive vapors, including hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1]
-
Nucleophilic Attack: Reacts readily with various nucleophiles. The chlorosulfate group is a good leaving group, making the chloromethyl group susceptible to substitution reactions.[1][2][3]
Q2: What are the common impurities or byproducts I should be aware of when working with this compound?
A2: The most common byproduct is methylene (B1212753) bis(chlorosulfate) (MBCS) , which can form during the synthesis of CMCS from the reaction of dichloromethane (B109758) with sulfur trioxide.[1][2][3] Additionally, transient intermediates known as chloromethyl chloropolysulfates can also be present, which decompose to form more CMCS and MBCS.[1][2][3]
Q3: How can I minimize the formation of methylene bis(chlorosulfate) (MBCS) during synthesis?
A3: The formation of MBCS is a common issue in the synthesis of CMCS from dichloromethane and sulfur trioxide. While it is difficult to eliminate completely, controlling the stoichiometry of the reactants can help manage the ratio of CMCS to MBCS. Some synthesis methods, such as the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid, are reported to produce CMCS with higher purity.[4][5]
Q4: What are the recommended storage conditions for this compound to prevent decomposition?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[6] It is sensitive to moisture and heat, so exposure to these conditions should be minimized to prevent degradation.[6]
Q5: Is this compound compatible with all solvents?
A5: No. This compound is soluble in many common organic solvents like chloroform (B151607) and ethyl acetate.[7] However, it will react with protic solvents such as water and alcohols, leading to its decomposition. Therefore, anhydrous solvents should be used in reactions where the integrity of this compound is critical.
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Low Yield of Desired Product in a Reaction with this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation. | Decomposition of this compound. | 1. Check for Moisture: Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. This compound readily hydrolyzes in the presence of water.[8] 2. Control Reaction Temperature: Exothermic reactions can lead to localized heating, causing thermal decomposition of the reagent. Maintain the recommended temperature for your specific reaction. 3. Use Fresh Reagent: The quality of this compound can degrade over time, especially if not stored properly. Use a fresh bottle or a recently opened one that has been stored under inert gas. |
| Complex mixture of products observed. | Side reactions with nucleophiles or impurities. | 1. Purify Starting Materials: Ensure your nucleophile and other reagents are pure to avoid unwanted side reactions. 2. Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the nucleophile might lead to further reactions with the desired product. 3. Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or NMR to determine the optimal time to quench the reaction and avoid the formation of degradation products. |
Issue 2: Unexpected Peaks in Analytical Data (NMR, GC-MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected singlet around 5.8-6.0 ppm in ¹H NMR. | Presence of methylene bis(chlorosulfate) (MBCS). | 1. Confirm with Other Techniques: Use GC-MS to confirm the presence of MBCS (m/z can be used for identification). 2. Improve Purification: If MBCS is present in your starting material, consider purification by vacuum distillation. Note that CMCS and MBCS have different boiling points. 3. Modify Synthesis: If you are synthesizing CMCS, adjust the reaction conditions (e.g., stoichiometry, catalyst) to minimize MBCS formation. |
| Broad, overlapping peaks in the baseline of your chromatogram or spectrum. | Formation of polymeric or insoluble byproducts. | 1. Filter the Sample: Before analysis, filter your sample through a syringe filter to remove any particulate matter. 2. Adjust Reaction Conditions: High concentrations or temperatures can sometimes favor polymerization. Consider running the reaction under more dilute conditions or at a lower temperature. |
| Appearance of new peaks over time in a stored sample. | Decomposition of the product or unreacted this compound. | 1. Check Storage Conditions: Ensure your sample is stored in a cool, dry, and dark place. 2. Analyze Immediately: If possible, analyze your reaction mixture or purified product as soon as possible after the experiment is complete. |
Data Presentation
Table 1: Influence of Synthesis Method on this compound (CMCS) Yield and Purity
| Synthesis Method | Reactants | Catalyst | Typical Yield of CMCS | Key Byproducts | Reference |
| Sulfur Trioxide Insertion | Dichloromethane (CH₂Cl₂) + Sulfur Trioxide (SO₃) | Trimethyl borate | 30-35% | Methylene bis(chlorosulfate) (MBCS), Transient chloropolysulfates | [1][2][3] |
| Chloroiodomethane Route | Chloroiodomethane (CH₂ClI) + Chlorosulfonic Acid (HSO₃Cl) | None | 92% (solution yield) | Iodine (removed during workup) | [4][5] |
Note: Yields can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Monitoring the Decomposition of this compound by ¹H NMR Spectroscopy
This protocol provides a general guideline for observing the decomposition of this compound in the presence of a nucleophile.
Materials:
-
This compound
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
Nucleophile of interest
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of this compound in the anhydrous NMR solvent of a known concentration.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
In a clean, dry NMR tube, add a known volume of the this compound solution.
-
Acquire a baseline ¹H NMR spectrum of the starting material.
-
Add a stoichiometric amount of the nucleophile solution to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the this compound peak (typically a singlet) and the appearance of new peaks corresponding to the product and any byproducts.
-
Integrate the peaks to determine the relative concentrations of the species over time to study the reaction kinetics.
Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for identifying the products of this compound decomposition.
Materials:
-
Decomposition reaction mixture
-
Anhydrous extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument
Procedure:
-
Quench the decomposition reaction by a suitable method (e.g., addition of a non-nucleophilic base if acidic byproducts are present).
-
Extract the organic components with an appropriate anhydrous solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Carefully filter and concentrate the solution.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
-
Inject the sample into the GC-MS.
-
Develop a suitable temperature program for the GC to separate the components of the mixture.
-
Analyze the mass spectra of the eluting peaks to identify the decomposition products by comparing their fragmentation patterns with library data or known standards.
Visualizations
Decomposition Pathways of this compound
Caption: Primary decomposition pathways of this compound.
Experimental Workflow for Investigating Decomposition
Caption: General experimental workflow for studying CMCS decomposition.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 2. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 49715-04-0 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chloromethylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with chloromethylation reactions.
Troubleshooting Guide: Low Conversion Rates
Low conversion in chloromethylation can stem from various factors, from reagent quality to reaction conditions. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve them.
Question 1: My chloromethylation reaction has a low yield. What are the most common causes?
Answer: Low conversion in chloromethylation is frequently attributed to several key factors:
-
Side Reactions: The most common side reaction is the formation of diarylmethane by-products, where the initially formed chloromethylated product reacts with another aromatic molecule in a Friedel-Crafts alkylation type reaction.[1] This is especially prevalent with highly reactive aromatic compounds.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Higher temperatures, for instance, tend to favor the formation of diarylmethane by-products.[1][3]
-
Catalyst Issues: The choice and activity of the catalyst are crucial. Lewis acids like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are common, but their effectiveness varies with the substrate.[1][4] For example, aluminum chloride is known to favor the formation of diarylmethane products.[1] For deactivated aromatic compounds, stronger acids or more severe conditions might be necessary.[1][5]
-
Reagent Quality and Purity: The purity of the aromatic substrate, formaldehyde (B43269) source (e.g., paraformaldehyde, formalin), and hydrogen chloride is important. The presence of moisture can deactivate Lewis acid catalysts.[6][7]
-
Substrate Reactivity: The nature of the aromatic substrate significantly impacts the reaction's success. Electron-rich aromatic compounds are generally more reactive.[2] Conversely, aromatic compounds with deactivating substituents require more forceful reaction conditions.[5] Phenols and anilines are often unsuitable substrates as they can undergo uncontrolled further reactions.[8]
Question 2: How can I minimize the formation of diarylmethane by-products?
Answer: To suppress the formation of diarylmethane and improve the yield of the desired chloromethylated product, consider the following strategies:
-
Temperature Control: Maintain a lower reaction temperature, as higher temperatures promote the secondary alkylation reaction.[1][3]
-
Catalyst Selection: Choose a catalyst that is less prone to promoting Friedel-Crafts alkylation. For instance, titanium tetrachloride has been shown to be effective for anisole (B1667542) at low temperatures, while zinc chloride is suitable for cumene.[1] The use of strong acids like halogen-substituted acetic acids and sulfonic acids has also been reported to give high yields of the chloromethylated product.[3]
-
Reaction Time: Avoid prolonged reaction times, as the concentration of the chloromethylated product increases over time, which in turn increases the rate of diarylmethane formation.[1] Monitoring the reaction progress is key to stopping it at the optimal point.
-
Stoichiometry: Using an excess of the aromatic substrate can sometimes lead to increased diarylmethane formation.[3] Optimizing the molar ratio of the reactants is therefore important.
Question 3: My aromatic substrate is deactivated. How can I achieve good conversion?
Answer: Chloromethylation of deactivated aromatic compounds requires more forcing conditions. Here are some approaches:
-
Stronger Acid Catalysts: The use of concentrated sulfuric acid in conjunction with formaldehyde and hydrogen chloride is a common method for deactivated aromatics.[1]
-
Alternative Reagents: In some cases, chloromethyl methyl ether (MOMCl) in the presence of 60% H₂SO₄ can yield better results for deactivated substrates.[8] Another approach involves using paraformaldehyde with chlorosulphonic acid and concentrated sulfuric acid.[1]
-
Catalyst Choice for Specific Deactivated Systems: For alkylaryl ketones, ferric chloride or stannic chloride can be effective catalysts when using a chloromethyl alkyl ether as the chloromethylating agent.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in chloromethylation?
A1: The catalyst, typically a Lewis acid like ZnCl₂ or a protic acid, plays a crucial role in activating the formaldehyde.[8] It protonates the carbonyl group of formaldehyde, making the carbon atom more electrophilic and susceptible to attack by the aromatic ring's pi-electrons.[8]
Q2: Can I perform chloromethylation without a catalyst?
A2: In certain cases, yes. Aromatic rings that are highly activated by electron-donating groups, such as a methoxy (B1213986) group, can sometimes be chloromethylated without the need for a catalyst.[1] However, for most substrates, a catalyst is necessary to achieve a reasonable reaction rate and yield.[9]
Q3: What are the common sources of formaldehyde for this reaction?
A3: The most common sources of formaldehyde are paraformaldehyde (a solid polymer of formaldehyde), formalin (an aqueous solution of formaldehyde), and 1,3,5-trioxane (B122180) (a cyclic trimer of formaldehyde).[1][3]
Q4: Are there any safety concerns associated with chloromethylation?
A4: Yes, a significant safety concern is the potential formation of small amounts of the highly carcinogenic by-product bis(chloromethyl) ether (BCME).[8][10] Therefore, all manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Q5: How can I monitor the progress of my chloromethylation reaction?
A5: You can monitor the reaction's progress using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively observe the consumption of the starting material and the formation of the product.[11]
-
Gas Chromatography (GC): Provides quantitative data on the relative amounts of starting material, product, and by-products.[12]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile or thermally sensitive compounds.[11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion by integrating the signals of the starting material and product.[11]
Data Presentation
Table 1: Catalyst and Condition Optimization for Different Aromatic Substrates
| Aromatic Substrate | Catalyst | Chloromethylating Agent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (para/ortho) | Reference |
| Anisole | Titanium tetrachloride (TiCl₄) | Paraformaldehyde, HCl | Not Specified | 0-5 | Not Specified | Optimized | High | [4] |
| Cumene | Zinc chloride (ZnCl₂) | Paraformaldehyde, HCl | Not Specified | 42-48 | Not Specified | Optimized | High | [4] |
| m-Xylene | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ (PTC) | Formaldehyde | Not Specified | 80 | 90 min | Optimized | - | |
| Toluene | FeCl₃ | HCHO-HCl | Not Specified | Not Specified | Not Specified | High Activity | - | [14] |
| Ethylbenzene | Phase Transfer Catalyst | H₂SO₄/NaCl/Paraformaldehyde | Water | 80 | 165 min | 71-98 | ~8.2 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Chloromethylation of an Alkylbenzene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkylbenzene (0.050 mol)
-
Paraformaldehyde (2.65 g, 0.0882 mol)
-
Concentrated Sulfuric Acid (12 mL)
-
Sodium Chloride (10.0 g, 0.1711 mol)
-
Phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt, 0.00476 mol)
-
Water (6 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Oil bath
Procedure:
-
To a round-bottom flask, add water (6 mL) and slowly add concentrated sulfuric acid (12 mL) while cooling in an ice bath.
-
To this cold solution, add the alkylbenzene (0.050 mol), the phase-transfer catalyst (0.00476 mol), paraformaldehyde (2.65 g), and sodium chloride (10.0 g).[15]
-
Place the flask in an oil bath preheated to 80°C.[15]
-
Stir the mixture vigorously for the desired reaction time (e.g., 165 minutes).[15]
-
Monitor the reaction progress using a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Real-Time Reaction Monitoring using In-situ FTIR Spectroscopy
System Setup:
-
Insert a clean and dry Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel, ensuring the probe tip is fully submerged in the reaction medium.[13]
-
Connect the probe to the FTIR spectrometer.[13]
Procedure:
-
Background Spectrum: Before initiating the reaction (i.e., before adding the final reactant or catalyst), record a background spectrum of the reaction mixture. This will be subtracted from subsequent spectra.[13]
-
Reaction Initiation and Data Acquisition: Start the reaction by adding the final reagent. Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds).[13]
-
Data Analysis: Identify characteristic infrared absorption bands for the reactant (e.g., aromatic C-H stretches) and the product (e.g., the C-Cl stretch of the chloromethyl group). Plot the absorbance of these characteristic peaks over time to monitor the reaction's progress.[13]
Mandatory Visualization
Caption: Troubleshooting workflow for low chloromethylation conversion.
Caption: Simplified mechanism of the Blanc Chloromethylation reaction.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
- 15. iris.unive.it [iris.unive.it]
Technical Support Center: Optimizing Temperature for Chloromethyl Chlorosulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl chlorosulfate (B8482658) (CMCS). The information provided is intended to assist in optimizing reaction temperatures to improve yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for the synthesis of chloromethyl chlorosulfate (CMCS)?
A1: The synthesis of CMCS from sulfur trioxide (SO₃) and dichloromethane (B109758) (CH₂Cl₂) is an exothermic reaction. It is recommended to maintain a reaction temperature in the range of 0°C to 50°C.[1] Cooling the reaction vessel is necessary to control the exotherm.[1]
Q2: I am observing low yields of CMCS. What is a typical yield, and how can temperature optimization improve it?
A2: Typical yields of CMCS isolated by distillation can be in the range of 30-35%, especially in catalyzed reactions.[2][3][4] The reaction of liquid SO₃ with CH₂Cl₂ at room temperature is very slow.[2][4] While catalysts like trimethyl borate (B1201080) can accelerate the reaction, temperature control is critical.[2][3][4] Operating at very low temperatures, such as -45°C, can slow the formation of transient, unstable byproducts, but raising the temperature to room temperature can cause these intermediates to decompose and form additional CMCS and methylene (B1212753) bis(chlorosulfate) (MBCS).[2][4][5] Careful temperature control during the reaction and subsequent workup is key to maximizing yield.
Q3: My final product contains a significant amount of methylene bis(chlorosulfate) (MBCS). How does temperature influence the formation of this byproduct?
A3: Methylene bis(chlorosulfate) (MBCS) is a common byproduct formed from the further sulfation of CMCS.[2] The formation of both CMCS and MBCS can occur sequentially, and both are often present in the reaction mixture.[1] While specific temperature effects on the ratio of CMCS to MBCS are not detailed in the provided literature, the mole ratio of sulfur trioxide to methylene chloride is a key factor.[1] However, since the reaction is exothermic, localized hot spots due to inadequate cooling could potentially favor the formation of the more highly sulfated product.
Q4: The reaction mixture appears to be decomposing during distillation. What is the cause, and how can I prevent this?
A4: Decomposition of the reaction mixture upon distillation is a known issue, believed to be caused by unstable acidic components.[1] To prevent this, the addition of a stabilizing agent to the reaction mixture before distillation is necessary.[1] This allows for distillation at temperatures up to 100°C without substantial decomposition.[1]
Q5: What are the recommended distillation temperatures for purifying CMCS?
A5: For a two-stage fractional distillation to separate CMCS and MBCS, the first stage should be conducted at a temperature of approximately 50°C to 60°C to isolate CMCS as the primary product.[1] The second stage, to isolate MBCS, is preferably conducted at 85°C to 95°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reaction | Reaction temperature is too low, or no catalyst is used for a slow reaction. | For the reaction of SO₃ and CH₂Cl₂, consider using a catalyst like trimethyl borate to increase the reaction rate at room temperature or below.[2][3][4] If not using a catalyst, ensure the temperature is within the optimal range of 0°C to 50°C to initiate the reaction.[1] |
| Runaway reaction | Inadequate cooling to manage the exothermic nature of the reaction. | Ensure the reaction vessel is adequately cooled and that the addition of reactants is done at a controlled rate to maintain the desired temperature.[1] |
| Formation of unknown byproducts | Formation of transient chloromethyl chloropolysulfates. | These transient products can form at low temperatures (e.g., -45°C) and decompose upon warming to room temperature to yield more CMCS and MBCS.[2][4][5] Consider allowing the reaction mixture to warm to room temperature to facilitate this conversion before workup. |
| Product decomposition during storage | CMCS is sensitive to heat and moisture.[6] | Store purified CMCS in a tightly sealed container in a dry, well-ventilated place, preferably at a low temperature (2°C to 8°C).[7][8][9] |
| Poor separation during distillation | Incorrect distillation temperature or pressure. | For fractional distillation, maintain the first stage at 50-60°C to collect CMCS.[1] Ensure the vacuum is stable to achieve a boiling point of 45-50°C/10 mmHg.[7] |
Experimental Protocols
General Protocol for Catalytic Synthesis of this compound
This protocol is a synthesis based on literature descriptions.[2][3][4]
-
Reaction Setup: In a well-ventilated fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).
-
Reactant Charging: Charge the flask with dichloromethane (CH₂Cl₂).
-
Cooling: Cool the flask to the desired reaction temperature (e.g., -45°C or room temperature) using an appropriate cooling bath.
-
Catalyst Addition: Add a catalytic amount of trimethyl borate to the stirred dichloromethane.
-
Reagent Addition: Slowly add liquid sulfur trioxide (SO₃) to the reaction mixture via the dropping funnel, ensuring the temperature remains constant.
-
Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as ¹H NMR spectroscopy.[2][3]
-
Post-Reaction: Once the reaction is complete, the mixture will contain CMCS, MBCS, and potentially some transient intermediates.
-
Workup: If the reaction was conducted at a low temperature, consider allowing the mixture to warm to room temperature to allow for the decomposition of transient species into CMCS and MBCS.[2][4][5]
-
Stabilization: Before distillation, add a stabilizing agent to the crude reaction mixture.[1]
-
Purification: Perform a two-stage fractional distillation under reduced pressure.
-
Storage: Store the purified CMCS at 2-8°C under an inert atmosphere.[7][8][9]
Data Presentation
Table 1: Recommended Temperatures for CMCS Synthesis and Purification
| Process Step | Parameter | Recommended Temperature (°C) | Notes |
| Synthesis | Reaction Temperature | 0 - 50 | The reaction is exothermic and requires cooling.[1] |
| Synthesis (Catalytic) | Reaction Temperature | -45 to Room Temperature | Trimethyl borate catalyzed reaction has been studied at these temperatures.[2][3][4] |
| Purification | First Stage Distillation (CMCS) | 50 - 60 | To isolate CMCS as the primary product.[1] |
| Purification | Second Stage Distillation (MBCS) | 85 - 95 | To isolate the byproduct MBCS.[1] |
| Storage | Storage Temperature | 2 - 8 | To ensure stability of the purified product.[7][8][9] |
Visualizations
Caption: Synthesis pathway of CMCS and the formation of byproducts.
Caption: The effect of temperature on different stages of the reaction.
Caption: A flowchart of the key steps in CMCS synthesis and purification.
References
- 1. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 2. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound CAS#: 49715-04-0 [m.chemicalbook.com]
Technical Support Center: Chloromethyl Chlorosulfate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for handling the work-up of reactions involving chloromethyl chlorosulfate (B8482658) (CMCS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up of chloromethyl chlorosulfate reactions.
| Problem / Observation | Possible Cause | Suggested Solution |
| Low or No Product Yield | Hydrolysis of CMCS: CMCS is highly sensitive to moisture and readily hydrolyzes when in contact with water.[1] | • Ensure all glassware is thoroughly dried before use.• Use anhydrous solvents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Product Decomposition: The product may be unstable to the work-up conditions (e.g., pH, temperature). CMCS itself is heat-sensitive. | • Perform aqueous washes and extractions quickly and at low temperatures (e.g., using an ice bath).• Avoid excessive heat during solvent removal. Use reduced pressure and a low-temperature water bath. | |
| Inefficient Extraction: The product may have some solubility in the aqueous phase. | • Perform multiple extractions (e.g., 2-3 times) with the organic solvent to maximize recovery.[1] | |
| Unexpected Side Products | Formation of Methylene (B1212753) bis(chlorosulfate) (MBCS): During the synthesis of CMCS from SO₃ and CH₂Cl₂, MBCS is a common byproduct from further sulfation.[2][3][4] | • Optimize the stoichiometry of reactants during synthesis. A 2:1 ratio of CMCS to MBCS is common.[3][4]• Separate the products by fractional distillation.[5] |
| Formation of Dichloromethane (B109758): The liberated chloride ion from the displaced chlorosulfate moiety can react with CMCS to form CH₂Cl₂.[3][4] | • This is an inherent reactivity pattern. Minimize reaction time after the primary nucleophilic addition is complete. | |
| Runaway Reaction or Exotherm During Quench | Rapid Hydrolysis: Quenching unreacted CMCS or related reagents (e.g., chlorosulfonic acid) with water is highly exothermic.[6] | • Add the quenching agent (e.g., water, aqueous base, bleach) slowly and in a controlled manner to a cooled reaction mixture (e.g., 0 °C or below).[6]• Ensure vigorous stirring to dissipate heat effectively.[6]• Monitor the internal temperature of the reaction vessel throughout the addition. |
| Delayed Exotherm: Secondary reactions can occur, causing a delayed release of heat. A delayed exotherm was noted during a bleach quench of a CMCS reaction stream.[6] | • Maintain cooling and monitoring for a period after the initial quench appears complete.• Implement a controlled addition strategy, such as a quadratic addition, to keep the batch temperature well below safety limits.[6] | |
| Phase Separation Issues During Extraction | Emulsion Formation: Vigorous shaking or the presence of certain salts or byproducts can lead to the formation of an emulsion. | • Allow the mixture to stand for a longer period.• Add a small amount of brine (saturated NaCl solution) to help break the emulsion.• If necessary, filter the entire mixture through a pad of Celite or glass wool. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
A1: this compound (CMCS) is a reactive chemical reagent used primarily for introducing chloromethyl groups into organic molecules (a process called chloromethylation).[2][7] It is valuable in the synthesis of active ingredients for the pharmaceutical and agrochemical industries.[7] It is considered a promising alternative to other chloromethylating agents as it does not generate the potent carcinogen bis(chloromethyl) ether as a byproduct.[8]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a hazardous substance that must be handled with extreme care. It is classified as:
-
Corrosive: Causes severe skin burns and eye damage.[9][10][11]
-
Oxidizing: May intensify fire.[12]
-
Acutely Toxic: Harmful if swallowed and fatal if inhaled.[9][10]
-
Carcinogen: May cause cancer.[9][10] It is also sensitive to heat and moisture.
Q3: What personal protective equipment (PPE) should be worn when handling CMCS?
A3: Due to its hazardous nature, appropriate PPE is mandatory. This includes, but is not limited to:
-
Tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Chemical-resistant gloves (inspect before use and use proper removal technique).
-
A lab coat or protective clothing.[9]
-
Respiratory protection if working outside of a fume hood or in case of inadequate ventilation.[9] Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[9]
Q4: How should I properly quench a reaction containing residual this compound?
A4: The quenching process must be carefully controlled due to the high reactivity of CMCS with water and other nucleophiles. A common method is the slow, portion-wise addition of the reaction mixture to a cooled, vigorously stirred quenching solution, such as an aqueous sodium bicarbonate or sodium carbonate solution.[13][14] For complex mixtures, a controlled bleach quench has been developed, but this requires careful temperature monitoring due to potential exotherms.[6] Always perform the quench at low temperatures (e.g., in an ice bath) and monitor the temperature closely.
Q5: How should this compound be stored?
A5: CMCS is sensitive to moisture and heat. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
Q6: What solvents are compatible with this compound?
A6: CMCS is soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, methanol (B129727), and dimethyl sulfoxide.[1] However, it will react with protic solvents like methanol and undergoes rapid hydrolysis in the presence of water.[1] Dichloromethane is frequently used as a solvent for reactions involving CMCS.[1]
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol describes a standard procedure for working up a reaction mixture after reaction with this compound in an organic solvent like dichloromethane (DCM).
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath to minimize potential decomposition during the work-up.
-
Quenching (Optional but Recommended): Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring.[13] Monitor for any gas evolution (CO₂) and control the rate of addition to prevent excessive foaming. Continue until the gas evolution ceases.
-
Dilution & Separation: Transfer the mixture to a separatory funnel. If needed, dilute with additional dichloromethane and water to ensure clear phase separation.[1] Separate the organic layer from the aqueous layer.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water (e.g., 2 x 50 mL for a 50 mL organic phase).[1]
-
Brine (saturated aqueous NaCl solution) to help remove residual water.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1][15]
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious with the bath temperature to avoid product degradation.
-
Purification: Purify the resulting crude product, typically by silica (B1680970) gel column chromatography or distillation.[1][5]
Protocol 2: Fractional Distillation for Product Separation
This protocol is used for separating CMCS from the common byproduct methylene bis(chlorosulfate) (MBCS).[5]
-
Stabilization: After the reaction, add a stabilizing agent such as sodium carbonate or sodium bicarbonate to the reaction mixture and filter to remove solids.[5]
-
First Stage Distillation: Perform a fractional distillation at a temperature of approximately 50°C to 60°C. This stage will yield this compound as the primary product.[5]
-
Second Stage Distillation: Increase the distillation temperature to approximately 85°C to 95°C to distill and recover the methylene bis(chlorosulfate).[5]
Visualizations
Experimental Workflow: General Aqueous Work-up
Caption: Standard workflow for the aqueous work-up of CMCS reactions.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low yield in CMCS reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound [oakwoodchemical.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds - Google Patents [patents.google.com]
- 15. HPMA-Based Polymer Conjugates for Repurposed Drug Mebendazole and Other Imidazole-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
"stability of chloromethyl chlorosulfate in different solvents"
This technical support center provides guidance on the stability of chloromethyl chlorosulfate (B8482658) in various solvents for researchers, scientists, and drug development professionals. It includes frequently asked questions, troubleshooting advice for common experimental issues, and a general protocol for assessing reagent stability.
Frequently Asked Questions (FAQs)
Q1: What is chloromethyl chlorosulfate and what are its primary applications?
This compound (CMCS) is a reactive chemical intermediate used in organic synthesis.[1][2] Its primary application is as a chloromethylating agent, introducing a -CH2Cl group onto various molecules.[2][3] This functionality is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of active ingredients, including the preparation of chloromethyl esters of carboxylic acids and phosphonates.[1][4]
Q2: In which solvents is this compound soluble?
This compound is soluble in a range of common organic solvents, including:
-
Dichloromethane (DCM)[1]
-
Chloroform[5]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Methanol[1]
-
Acetonitrile[6]
-
Tetrahydrofuran (THF)[6]
It is important to note that while soluble, CMCS may exhibit varying stability in these solvents, particularly in protic solvents like methanol.
Q3: What are the main decomposition pathways for this compound?
The primary decomposition pathway for this compound is solvolysis, where the compound reacts with the solvent. It is highly susceptible to hydrolysis in the presence of water, forming hydrochloric acid and other degradation products.[1] It also reacts rapidly with other nucleophiles, such as alcohols, which can lead to the formation of byproducts and a reduction in the desired reactivity.[5] The reactivity with nucleophiles generally follows the order: methyl chlorosulfate > methylene (B1212753) bis(chlorosulfate) > this compound.[3][6]
Q4: How should I handle and store this compound?
Due to its reactivity and moisture sensitivity, this compound requires careful handling and storage.[7]
-
Handling: Always handle this compound in a well-ventilated fume hood.[5] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, strong oxidizing agents, and alcohols.[5][7] Recommended storage temperature is typically between 2-8°C.[8]
Q5: What are the primary hazards associated with this compound?
This compound is a corrosive and toxic substance.[9]
-
Corrosive: It can cause severe skin burns and eye damage.[9]
-
Toxic: It is harmful if swallowed or inhaled.[9]
-
Reactivity: It reacts exothermically with water and other nucleophiles.
Always consult the Safety Data Sheet (SDS) before handling this reagent.[5][7][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid decomposition of the reagent upon addition to the reaction mixture. | Presence of moisture or other nucleophiles in the solvent or on the glassware. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). |
| The solvent is inherently reactive with this compound (e.g., protic solvents like alcohols). | If possible, switch to a less reactive, aprotic solvent such as dichloromethane, chloroform, or ethyl acetate. If a protic solvent is required, consider adding the this compound at a lower temperature to control the rate of decomposition. | |
| Low yield or incomplete reaction. | Degradation of this compound before or during the reaction. | Use freshly opened or properly stored this compound. Minimize the time the reagent is exposed to ambient conditions. Consider performing the reaction at a lower temperature to minimize decomposition. |
| Insufficient reagent due to decomposition. | An excess of this compound may be required to compensate for any degradation. | |
| Formation of unexpected byproducts. | Reaction of this compound with the solvent or impurities. | Use high-purity, anhydrous solvents. Analyze the byproducts to understand the side reactions, which may indicate the presence of specific contaminants. |
| The substrate or other reagents contain nucleophilic functional groups that react with this compound. | Protect sensitive functional groups on the substrate before introducing this compound. | |
| Inconsistent results between experiments. | Variable amounts of moisture in the reaction setup. | Standardize the procedure for drying glassware and handling solvents to ensure consistent reaction conditions. |
| Degradation of the this compound stock solution over time. | Aliquot the reagent upon receipt to avoid repeated exposure of the entire stock to the atmosphere. Periodically check the purity of the stock solution. |
Stability of this compound in Different Solvents: A Qualitative Summary
Data Summary Table (Qualitative)
| Solvent | Solvent Type | Expected Stability | Notes |
| Dichloromethane (DCM) | Aprotic, Non-polar | Relatively Stable | Commonly used as a solvent for reactions involving this compound.[1] |
| Chloroform | Aprotic, Non-polar | Relatively Stable | Similar to dichloromethane, it is a suitable solvent for many applications.[5] |
| Ethyl Acetate | Aprotic, Polar | Moderately Stable | May be less stable than in chlorinated solvents due to the presence of the ester group, which could potentially react, though it is generally considered a suitable solvent.[1] |
| Acetonitrile | Aprotic, Polar | Moderately Stable | Can be used, but its polarity might influence reactivity and stability.[6] |
| Tetrahydrofuran (THF) | Aprotic, Polar | Less Stable | THF can contain peroxides and is more nucleophilic than chlorinated solvents, potentially leading to faster decomposition. Use of freshly distilled, inhibitor-free THF is recommended. |
| Methanol | Protic, Polar | Unstable | Reacts with alcohols (solvolysis).[1][5] Not recommended as a solvent unless the intention is to form a methyl ester derivative. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Potentially Unstable | DMSO is a highly polar and coordinating solvent that can promote decomposition. It may also contain water. |
| Water | Protic | Highly Unstable | Rapidly hydrolyzes.[1] |
Experimental Protocol: General Guideline for Assessing Stability
For critical applications, it is highly recommended to determine the stability of this compound in the specific solvent and under the conditions of your experiment. A general protocol using NMR spectroscopy is outlined below.
Objective: To determine the rate of decomposition of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., deuterated solvent for NMR studies)
-
Internal standard (e.g., a stable compound with a known concentration and a distinct NMR signal that does not overlap with the analyte or solvent peaks)
-
NMR tubes
-
Gas-tight syringe
Procedure:
-
Sample Preparation: a. In a glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in the anhydrous deuterated solvent of choice. b. Add a precise volume of the internal standard solution to an NMR tube. c. Using a gas-tight syringe, add a known amount of this compound to the NMR tube. d. Seal the NMR tube immediately.
-
NMR Analysis: a. Acquire an initial ¹H NMR spectrum immediately after sample preparation (t=0). b. Integrate the characteristic peak of this compound and the peak of the internal standard. c. Maintain the sample at the desired experimental temperature. d. Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Analysis: a. For each time point, calculate the concentration of this compound relative to the constant concentration of the internal standard. b. Plot the concentration of this compound versus time. c. From this plot, determine the order of the decomposition reaction and calculate the rate constant (k) and the half-life (t½).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for assessing the stability of this compound in a chosen solvent.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. This compound | 49715-04-0 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to Chloromethylating Agents: Chloromethyl Chlorosulfate vs. Alternatives
For researchers, scientists, and drug development professionals, the introduction of a chloromethyl group onto a molecule is a critical step in the synthesis of a vast array of compounds. This functional group serves as a versatile handle for further chemical transformations. The choice of chloromethylating agent is paramount, influencing reaction efficiency, substrate scope, and safety. This guide provides an objective comparison of chloromethyl chlorosulfate (B8482658) (CMCS) with other common chloromethylating agents, supported by experimental data and detailed protocols.
Executive Summary
Chloromethylation is a key synthetic transformation, and several reagents can effect this change. This guide focuses on a comparative analysis of three primary agents: chloromethyl chlorosulfate (CMCS), the traditional Blanc chloromethylation conditions (formaldehyde and hydrogen chloride), and chloromethyl methyl ether (CMME). Each of these reagents presents a unique profile of reactivity, safety considerations, and substrate compatibility. While the Blanc chloromethylation is a long-established method, and CMME is a potent and widely used reagent, CMCS offers a distinct reactivity profile that can be advantageous in specific synthetic contexts.
Performance Comparison of Chloromethylating Agents
The efficacy of a chloromethylating agent is highly dependent on the substrate and desired outcome. The following tables summarize the performance of different agents in the chloromethylation of various aromatic compounds.
| Chloromethylating Agent | Substrate | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound (CMCS) | Protected Amino Acids | - | Room Temp | - | High | [1] |
| This compound (CMCS) | Carboxylic Acids | - | Room Temp | 3 | High | [1] |
| Formaldehyde/HCl (Blanc) | Benzene | ZnCl₂ | 60 | - | 79 | [2] |
| Formaldehyde/HCl (Blanc) | Toluene (B28343) | ZnCl₂/AcOH | 60 | 6 | 60 | [3] |
| Formaldehyde/HCl (Blanc) | Toluene | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 50 | 8 | High | [4] |
| Formaldehyde/HCl (Blanc) | Anisole | Acetic Acid | 15-20 | 5 | ~84 (ortho+para) | [5] |
| Chloromethyl Methyl Ether (CMME) | Benzene/Toluene | AlCl₃/Nitromethane | - | - | High k(T)/k(B) ratio | [6] |
| Chloromethyl Methyl Ether (CMME) | Deactivated Aromatics | 60% H₂SO₄ | - | - | Good | [7] |
| Chloromethyl Methyl Ether (CMME) | Polystyrene | SiCl₄/ZnO | Room Temp | 6 | 92 (monochloromethylation) | [8] |
In-Depth Analysis of Chloromethylating Agents
This compound (CMCS)
This compound is a reactive chloromethylating agent, often synthesized from the reaction of sulfur trioxide with dichloromethane (B109758) or from chloroiodomethane (B1360106) and chlorosulfonic acid.[8][9] It is particularly effective for the chloromethylation of nucleophiles such as carboxylic acids and protected amino acids.[1]
Advantages:
-
High reactivity towards certain nucleophiles.
-
Can be used under relatively mild conditions.
Disadvantages:
-
Lower reactivity compared to methyl chlorosulfate and methylene (B1212753) bis(chlorosulfate).[8]
-
Synthesis can result in mixtures with methylene bis(chlorosulfate), requiring purification.[9]
-
Highly corrosive and moisture-sensitive.[10]
Side Reactions: The primary side product during synthesis is methylene bis(chlorosulfate). Transient chloropolysulfates can also be formed.[10]
Blanc Chloromethylation (Formaldehyde/HCl)
The Blanc reaction is a classic method for the chloromethylation of aromatic rings using formaldehyde, hydrogen chloride, and a Lewis acid catalyst, typically zinc chloride.[11][12]
Advantages:
-
Utilizes readily available and inexpensive reagents.
-
Effective for a wide range of aromatic compounds.
Disadvantages:
-
Often requires elevated temperatures and acidic conditions.
-
Can lead to the formation of diarylmethane byproducts, especially with activated aromatic rings.[13]
-
A major concern is the in situ formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[6][14]
Side Reactions: The most significant side reaction is the Friedel-Crafts alkylation of the starting material or product with the newly formed benzyl (B1604629) chloride, leading to diarylmethane impurities. Polychloromethylation can also occur.[13][15]
Chloromethyl Methyl Ether (CMME)
CMME is a potent and widely used chloromethylating agent. It can be used in conjunction with a Lewis acid or under strongly acidic conditions.[6][7]
Advantages:
-
High reactivity, allowing for the chloromethylation of even deactivated aromatic compounds.[7]
-
Can often be used under milder conditions than the Blanc reaction.
Disadvantages:
-
CMME is a known human carcinogen, and commercial grades can be contaminated with the even more potent carcinogen, bis(chloromethyl) ether.[12]
-
Strict handling precautions are required.
Side Reactions: Similar to the Blanc reaction, diarylmethane formation and polychloromethylation can occur.
Experimental Protocols
Chloromethylation of a Carboxylic Acid using this compound
Materials:
-
Carboxylic acid (1 equivalent)
-
This compound (1.2 equivalents)
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (catalyst)
-
Potassium carbonate
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a well-ventilated fume hood, combine the carboxylic acid, tetrabutylammonium hydrogen sulfate, and potassium carbonate in a round-bottom flask equipped with a magnetic stirrer.
-
Add a biphasic solvent system of water and dichloromethane.
-
Slowly add a solution of this compound in dichloromethane to the stirring mixture at room temperature.
-
Stir the reaction vigorously for 3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and DCM.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
(This protocol is adapted from the general procedure described in[1])
Blanc Chloromethylation of Toluene
Materials:
-
Toluene (1 equivalent)
-
Paraformaldehyde (1.1 equivalents)
-
Anhydrous Zinc Chloride (catalyst)
-
Glacial Acetic Acid
-
Hydrogen Chloride gas
Procedure:
-
Caution: This reaction should be performed in a highly efficient fume hood due to the use of HCl gas and the potential formation of bis(chloromethyl) ether.
-
To a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, add toluene, paraformaldehyde, and anhydrous zinc chloride.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to 60°C with vigorous stirring.
-
Bubble a steady stream of dry hydrogen chloride gas through the reaction mixture.
-
Maintain the temperature and continue passing HCl gas for the desired reaction time (e.g., 6 hours), monitoring the reaction by GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by fractional distillation.
(This protocol is a representative procedure based on information from[2][3])
Chloromethylation using in situ generated Chloromethyl Methyl Ether (CMME)
Materials:
-
Dimethoxymethane (1 equivalent)
-
Acetyl chloride (1 equivalent)
-
Zinc Bromide (catalytic amount)
-
Aromatic substrate (e.g., an alcohol for O-methoxymethylation)
-
Diisopropylethylamine (DIPEA)
-
Toluene
Procedure:
-
Caution: Chloromethyl methyl ether is a carcinogen. All operations should be performed in a well-ventilated fume hood.
-
To a dry, nitrogen-flushed flask, add dimethoxymethane, toluene, and a catalytic amount of zinc bromide.
-
Slowly add acetyl chloride to the mixture. The reaction will gently exotherm to 40-45°C and then cool to room temperature over 2-3 hours. This generates a solution of CMME in toluene and methyl acetate.
-
Cool the resulting CMME solution in an ice bath.
-
Add the aromatic substrate (e.g., an alcohol) to the solution.
-
Slowly add diisopropylethylamine to the reaction mixture, keeping the internal temperature below 25°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
(This protocol is adapted from the procedure for in situ generation and use of CMME described in[14])
Visualizing Reaction Mechanisms and Workflows
Blanc Chloromethylation Mechanism
References
- 1. jk-sci.com [jk-sci.com]
- 2. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 6. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US2541408A - Catalytic chloromethylation of aromatic compounds - Google Patents [patents.google.com]
A Comparative Guide to Alternative Reagents for Chloromethyl Chlorosulfate
Chloromethyl chlorosulfate (B8482658) (CMCS) is a reactive reagent utilized in organic synthesis, primarily for the introduction of the chloromethyl group onto various substrates.[1][2] Its applications range from the synthesis of chloromethyl esters of β-lactam antibiotics to the preparation of functionalized polymers.[2][3] However, the hazardous nature of CMCS and the potential for the formation of the highly carcinogenic bis(chloromethyl) ether (BCME) as a byproduct have necessitated the exploration of safer and more convenient alternatives.[4][5] This guide provides a comprehensive comparison of alternative reagents to chloromethyl chlorosulfate, offering researchers, scientists, and drug development professionals the necessary data and protocols to make informed decisions for their synthetic strategies.
Comparison of Key Alternative Reagents
The choice of a chloromethylating agent is dependent on the specific substrate, desired product, reaction efficiency, and significant health and safety risks associated with these reagents.[6] The following sections detail the most common alternatives to CMCS.
Formaldehyde (B43269) and Hydrogen Chloride (Blanc Chloromethylation)
The Blanc chloromethylation is a classical approach for introducing a chloromethyl group onto aromatic or heteroaromatic rings using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[6][7] This method is of significant industrial value for synthesizing chloromethylated aromatic compounds.[7]
Advantages:
-
Utilizes readily available and inexpensive starting materials.[8]
-
Well-established and widely documented procedure.[6]
Disadvantages:
-
The reaction may generate trace amounts of the highly carcinogenic bis(chloromethyl) ether.[7]
-
Can lead to the formation of diarylmethane byproducts through secondary addition, especially at high reactant concentrations.[7]
-
Reaction conditions may not be suitable for sensitive substrates.[4]
-
Electron-withdrawing groups on the aromatic ring can significantly reduce the reaction yield.[7]
Chloromethyl Methyl Ether (CMME or MOM-Cl)
Chloromethyl methyl ether is a versatile and highly reactive reagent for introducing the methoxymethyl (MOM) protecting group onto alcohols and for the chloromethylation of various substrates.[9][10] However, commercial preparations of CMME often contain significant amounts of the more toxic and carcinogenic bis(chloromethyl) ether.[4] Due to its hazardous nature, in situ generation methods are now preferred.[4][9]
Advantages:
-
High reactivity, often leading to high yields under mild conditions.[6]
-
The MOM ether protecting group is stable under a range of conditions.[10]
Disadvantages:
-
CMME is a carcinogen, and commercial sources are often contaminated with the highly potent carcinogen bis(chloromethyl) ether.[4][10]
-
Requires stringent safety precautions for handling and storage.[6]
Several methods for the in situ generation of CMME have been developed to mitigate the risks associated with its storage and handling. A common approach involves the reaction of dimethoxymethane (B151124) with an acyl chloride, such as acetyl chloride, in the presence of a catalytic amount of a Lewis acid like zinc bromide.[9][11] This method is reported to be simple, rapid, and minimizes the formation of bis(chloromethyl) ether.[9]
Methoxyacetyl Chloride (MAC) and a Lewis Acid
The reaction of methoxyacetyl chloride with a Lewis acid, such as aluminum chloride, can generate the methoxymethyl cation, which is a key intermediate in chloromethylation reactions.[12] This in situ generation method provides an alternative to the direct use of CMME.
Advantages:
-
Avoids the direct handling of CMME.
-
The generated electrophile shows high selectivity.[12]
Disadvantages:
-
Requires stoichiometric amounts of a Lewis acid, which can complicate workup and may not be compatible with all functional groups.
-
The reaction kinetics can be complex.[12]
Methylal and Sulfuryl Chloride
A less common but effective method for chloromethylation involves the reaction of methylal (dimethoxymethane) with sulfuryl chloride in the presence of a Friedel-Crafts catalyst.[13] This combination serves as a potent chloromethylating agent for aromatic compounds, including high molecular weight polymers.[13]
Advantages:
-
Avoids the use of gaseous hydrogen chloride and the toxic chloromethyl methyl ether.[13]
-
Effective for the chloromethylation of polymers.[13]
Disadvantages:
-
The reaction can be exothermic and requires careful temperature control.[13]
-
The use of a Friedel-Crafts catalyst is necessary.[13]
Alternative Protecting Groups for Alcohols
For applications where CMCS or its derivatives are used to introduce the MOM protecting group for alcohols, several alternative protecting groups are available. These alternatives can offer different stability profiles and deprotection conditions, providing greater flexibility in multi-step syntheses.
-
2-Methoxyethoxymethyl (MEM) Ether: Introduced using MEM chloride, this group is analogous to the MOM group but can be cleaved under different conditions, offering orthogonality in complex syntheses.[10]
-
Tetrahydropyranyl (THP) Ether: A common and inexpensive protecting group, THP ethers are stable to a wide range of non-acidic conditions.[10][14]
-
Silyl (B83357) Ethers (e.g., TBS, TIPS): A versatile class of protecting groups with tunable stability based on the steric bulk of the silyl substituents. They are generally stable to basic and nucleophilic reagents but are cleaved by fluoride (B91410) ions or acidic conditions.[10][14]
-
Benzyl (B1604629) (Bn) Ether: A robust protecting group that is stable to both acidic and basic conditions. It is typically removed by hydrogenolysis.[10]
Quantitative Data Comparison
The following table summarizes the performance of different chloromethylating agents in the chloromethylation of uracil (B121893), a pyrimidine (B1678525) derivative.[6]
| Reagent/System | Solvent | Temperature | Time (h) | Yield (%) | Notes |
| Formaldehyde/HCl | Water | Reflux | 2 | ~70 | A classical and cost-effective method. |
| Chloromethyl methyl ether | Glacial Acetic Acid | Room Temp. | 12 | ~85 | Higher reactivity but with significant safety concerns.[6] |
| Paraformaldehyde/HCl | Dioxane | 50°C | 4 | ~65 | Similar to formaldehyde/HCl but with a solid source of formaldehyde. |
Experimental Protocols
Protocol 1: Blanc Chloromethylation of Uracil using Formaldehyde/HCl[6]
-
Suspend uracil (1 equivalent) in water in a round-bottom flask.
-
Add concentrated hydrochloric acid to the suspension.
-
Add aqueous formaldehyde (37%) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the chloromethylated product.
Protocol 2: In Situ Generation of Chloromethyl Methyl Ether (MOM-Cl)[9][11]
-
In a three-necked flask equipped with a condenser, addition funnel, and internal thermometer, charge dimethoxymethane and a catalytic amount of anhydrous zinc bromide (e.g., 0.0025 mol%).[11]
-
Place the flask in an ambient temperature water bath.
-
Add acetyl chloride dropwise from the addition funnel to the stirred reaction mixture, maintaining the internal temperature between 40-45 °C.[11]
-
Once the addition is complete, allow the reaction to cool to ambient temperature. The resulting solution contains chloromethyl methyl ether and methyl acetate.[11]
Protocol 3: Protection of an Alcohol with 2-Methoxyethoxymethyl (MEM) Chloride[10]
-
Dissolve the alcohol (1 equivalent) in dichloromethane (B109758) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Add 2-methoxyethoxymethyl chloride (MEM-Cl) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Alternatives
Caption: Alternative pathways for chloromethylation reactions.
Caption: Experimental workflow for the in situ generation of MOM-Cl.
Conclusion
While this compound is an effective chloromethylating agent, the significant safety concerns associated with its use and the potential for the formation of highly carcinogenic byproducts have driven the development and adoption of a range of alternatives. For the chloromethylation of aromatic compounds, the classical Blanc reaction using formaldehyde and HCl remains a viable, albeit sometimes lower-yielding, option. For the protection of alcohols, in situ generation methods for chloromethyl methyl ether from precursors like dimethoxymethane and acetyl chloride offer a much safer alternative to handling the neat reagent. Furthermore, a variety of other protecting groups, such as MEM, THP, silyl, and benzyl ethers, provide chemists with a broad toolbox to select the most appropriate group based on the specific requirements of their synthetic route, including desired stability and orthogonal deprotection strategies. The choice of reagent should always be made after a thorough risk assessment and consideration of the reaction's efficiency and compatibility with the substrate.
References
- 1. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 49715-04-0 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight - Google Patents [patents.google.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Analytical Methods for Validating Chloromethylation
For researchers, scientists, and drug development professionals, the successful introduction of a chloromethyl group onto a molecule is a critical step in the synthesis of many fine chemicals, polymers, and pharmaceutical intermediates. Validating the outcome of this reaction—confirming the presence and quantifying the extent of chloromethylation—is paramount for process optimization, quality control, and understanding reaction mechanisms.[1] This guide provides a comprehensive comparison of key analytical methods used for this purpose, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The primary analytical techniques for validating chloromethylation include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique advantages and provides different types of information, from structural confirmation to quantitative purity assessment.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific information required, such as structural elucidation, quantification of the product, assessment of purity, or monitoring reaction kinetics. The table below summarizes the key performance characteristics of the most common methods.
| Analytical Method | Information Provided | Key Advantages | Limitations | Typical Application |
| NMR Spectroscopy | Structural confirmation, isomer ratios, quantification of reactants and products.[1] | Provides detailed structural information; in-situ NMR allows for real-time reaction monitoring.[1] | Lower sensitivity compared to MS; complex spectra may require significant interpretation. | Confirming the formation of the -CH₂Cl group[2]; determining isomeric purity[3]; kinetic studies.[1] |
| HPLC | Purity assessment, quantification of reactants and products.[1][4] | High sensitivity, excellent for separating complex mixtures, robust for routine analysis.[1] | Does not provide definitive structural identification on its own; requires reference standards for quantification.[4] | Monitoring reaction progress by analyzing aliquots[1]; assessing the purity of the final product.[5] |
| Mass Spectrometry (MS) | Molecular weight confirmation, structural information via fragmentation, impurity identification. | Extremely high sensitivity; provides molecular weight of products and byproducts; can be coupled with GC or LC for separation.[6] | May not distinguish between isomers without chromatography; quantification can be complex. | Identifying reaction products and byproducts[6]; characterizing complex reaction mixtures. |
| Elemental Analysis | Determination of elemental composition (C, H, N, S, Cl).[2][7] | Provides direct evidence of chlorine incorporation and overall elemental composition.[2][8] | Does not provide structural information or distinguish between isomers; requires a pure sample for accurate results. | Confirming the elemental formula of a purified chloromethylated product.[5][9] |
| FTIR Spectroscopy | Identification of functional groups.[10] | Fast, simple, and non-destructive; provides quick confirmation of the presence of the -CH₂Cl group.[2] | Often provides qualitative rather than quantitative data; peaks can overlap, making interpretation difficult in complex molecules.[11] | Rapidly screening reaction products for the presence of the desired functional group.[2] |
| Titration | Quantification of accessible chloromethyl groups.[12] | Cost-effective, simple, and accurate for specific applications like hydrochloride salt assays.[4] | Less specific than chromatographic methods; may be affected by other acidic or basic impurities.[4] | Quantifying functional groups on solid supports like chloromethylated resins.[12] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful validation of a chloromethylation reaction. The following sections provide methodologies for key analytical techniques.
NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. The introduction of a chloromethyl group results in a characteristic signal in the ¹H NMR spectrum.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (typically 5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantification is desired.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.[1]
-
Data Analysis:
-
Identify the chemical shift of the protons on the chloromethyl group (-CH₂Cl). This typically appears as a singlet in the range of 4.5 - 4.7 ppm.[2]
-
Integrate the area of the -CH₂Cl peak relative to other well-defined peaks in the spectrum to confirm the degree of substitution.
-
Acquire a ¹³C NMR spectrum to observe the carbon of the chloromethyl group, which provides additional structural confirmation.[13]
-
HPLC for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is ideal for separating the chloromethylated product from starting materials, reagents, and byproducts to assess purity and monitor the reaction's progress.[1]
Methodology:
-
Reaction Monitoring Setup:
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is common. The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[4]
-
Injection Volume: 10 µL.[4]
-
-
Data Analysis:
-
Inject the prepared samples into the HPLC system.
-
Calculate the purity of the product by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For reaction monitoring, plot the concentration (or peak area) of the reactant and product over time to determine the reaction kinetics.[1]
-
GC-MS for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile chloromethylated compounds, providing both separation and structural identification.
Methodology:
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions (General Example):
-
Column: A capillary column with a nonpolar stationary phase (e.g., HP-5MS, 30 m x 0.25 mm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the peak corresponding to the chloromethylated product in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to confirm the molecular weight. Pay attention to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Compare the fragmentation pattern to a library database (e.g., NIST) or theoretical fragmentation to confirm the structure.
-
Mandatory Visualizations
Diagrams are provided below to illustrate key workflows and logical relationships in the validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection and mass spectrometric characterization of novel long-term dehydrochloromethyltestosterone metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
- 9. spectro-lab.pl [spectro-lab.pl]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Chloromethyl Chlorosulfate and Methyl Chlorosulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two important alkylating agents: chloromethyl chlorosulfate (B8482658) (CMCS) and methyl chlorosulfate (MCS). Understanding the distinct reactivity profiles of these reagents is crucial for their effective application in organic synthesis, particularly in the development of prodrugs and other pharmaceutical compounds. This document summarizes the available experimental data, outlines reaction mechanisms, and provides generalized experimental protocols for reactivity assessment.
Executive Summary
Methyl chlorosulfate is a more potent electrophile than chloromethyl chlorosulfate.[1] Experimental evidence from competitive reactions has established the following reactivity order: methyl chlorosulfate (MCS) > methylene (B1212753) bis(chlorosulfate) (MBCS) > this compound (CMCS) >> dichloromethane.[1] This difference in reactivity can be attributed to the electronic effects of the substituent attached to the chlorosulfate moiety. The electron-donating methyl group in MCS enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack compared to the electron-withdrawing chloromethyl group in CMCS.
Both reagents primarily undergo nucleophilic substitution reactions. For methyl chlorosulfate, this typically involves methylation of the nucleophile.[2] this compound serves as a chloromethylating agent.[3] The primary mechanism for both is an SN2 attack on the carbon atom, leading to the displacement of the chlorosulfate leaving group. However, this compound can exhibit alternative reaction pathways, including nucleophilic attack at the sulfur atom, depending on the nucleophile used.
Data Presentation: A Qualitative Comparison
| Feature | Methyl Chlorosulfate (MCS) | This compound (CMCS) | Reference |
| Relative Reactivity | More Reactive | Less Reactive | [1] |
| Primary Reaction | Methylation | Chloromethylation | [2][3] |
| Typical Nucleophiles | Alcohols, Amines, Carboxylates | Halide ions, Acetate ions, Carboxylates, Phosphates | [1][2][4] |
| Reaction Mechanism | Primarily SN2 at Carbon | SN2 at Carbon; SN at Sulfur (with specific nucleophiles) | [1] |
| Key Influencing Factor | Electron-donating methyl group enhances carbon electrophilicity. | Electron-withdrawing chloromethyl group reduces carbon electrophilicity. |
Reaction Mechanisms
The reactivity of both methyl chlorosulfate and this compound is dominated by nucleophilic substitution. The following diagrams illustrate the primary reaction pathways.
Figure 1: S_N2 Reaction at Carbon
The predominant reaction pathway for both methyl chlorosulfate and this compound is a bimolecular nucleophilic substitution (SN2) at the carbon atom. The nucleophile attacks the carbon, leading to the displacement of the chlorosulfate anion as a leaving group.
For this compound, an alternative reaction pathway has been observed with certain nucleophiles, such as sodium phenoxide.[1] This involves a nucleophilic attack at the sulfur atom, resulting in the displacement of the chloride ion.
Figure 2: Nucleophilic Attack at Sulfur in CMCS
Experimental Protocols
The relative reactivity of this compound and methyl chlorosulfate can be determined through competitive reactions. A general protocol for such an experiment is outlined below.
Objective: To qualitatively determine the relative reactivity of CMCS and MCS towards a given nucleophile.
Materials:
-
This compound (CMCS)
-
Methyl chlorosulfate (MCS)
-
Nucleophile (e.g., a carboxylic acid)
-
Tetrabutylammonium salt (as a phase-transfer catalyst if needed)
-
Anhydrous solvent (e.g., acetonitrile-d3 (B32919) for NMR monitoring)
-
Internal standard for NMR analysis
-
NMR spectrometer
Procedure:
-
In a dry NMR tube, dissolve equimolar amounts of CMCS, MCS, and the chosen nucleophile in the deuterated solvent.
-
Add a known amount of an internal standard.
-
Acquire an initial 1H NMR spectrum to determine the initial concentrations of the reactants.
-
Monitor the reaction progress at regular time intervals by acquiring subsequent 1H NMR spectra.
-
Analyze the spectra to determine the rate of consumption of each chlorosulfate and the formation of the corresponding products.
-
The compound that is consumed more rapidly is the more reactive species.
The following diagram illustrates the general workflow for this type of competitive reactivity study.
Figure 3: Workflow for Competitive Reactivity Study
Conclusion
References
"safety comparison: chloromethyl chlorosulfate vs. chloromethyl methyl ether"
Safety Comparison: Chloromethyl Chlorosulfate (B8482658) vs. Chloromethyl Methyl Ether
An Objective Guide for Researchers and Drug Development Professionals
Chloromethyl chlorosulfate (CMCS) and chloromethyl methyl ether (CMME) are highly reactive alkylating agents used in chemical synthesis. Despite their utility, both compounds present significant safety concerns that necessitate careful handling and a thorough understanding of their toxicological profiles. This guide provides a detailed comparison of their safety data, supported by experimental findings, to inform risk assessments and ensure safe laboratory practices.
Quantitative Safety Data Summary
The following tables summarize the key toxicological and physical hazard data for this compound and chloromethyl methyl ether.
Table 1: Acute Toxicity Data
| Parameter | This compound (CMCS) | Chloromethyl Methyl Ether (CMME) | Source(s) |
| Oral LD50 (Rat) | 372 mg/kg | 817 mg/kg | [1][2] |
| Inhalation LC50 (Rat) | 0.05 mg/L (4h, dust/mist) 0.46 mg/L (4h) | 55 ppm (7h) / 180 mg/m³ (7h) | [1][2] |
| Inhalation LC50 (Mouse) | No data available | 1030 mg/m³ (2h) | [3][4] |
| Inhalation LC50 (Hamster) | No data available | 65 ppm (7h) | [3][5] |
| Dermal LD50 | Harmful in contact with skin (Category 4) | Harmful in contact with skin (Category 4) | [6] |
Table 2: Carcinogenicity and Mutagenicity
| Classification | This compound (CMCS) | Chloromethyl Methyl Ether (CMME) | Source(s) |
| IARC Group | No data available (often handled as a potential carcinogen) | Group 1: Carcinogenic to humans | [2][4] |
| NTP Status | Not listed | Known to be a human carcinogen | [4][7] |
| EPA Classification | No data available | Group A: Known human carcinogen | [8] |
| OSHA Regulated | No specific standard, but considered hazardous | Regulated Carcinogen (29 CFR 1910.1006) | [2][9] |
| GHS Classification | Carcinogenicity Category 1A or 1B (May cause cancer) | Carcinogenicity Category 1A (May cause cancer) | [6] |
| Mutagenicity | No data available | Positive in Ames test, enhances virus-induced cell transformation | [7] |
Table 3: Physical and Chemical Hazards
| Property | This compound (CMCS) | Chloromethyl Methyl Ether (CMME) | Source(s) |
| Physical State | Liquid | Colorless liquid | [10] |
| GHS Hazard Statements | H302: Harmful if swallowed H314: Causes severe skin burns and eye damage H330: Fatal if inhaled H350: May cause cancer | H225: Highly flammable liquid and vapour H302: Harmful if swallowed H330: Fatal if inhaled H350: May cause cancer | [4] |
| Reactivity | Moisture sensitive. Reacts with water. | Reacts with water and moisture to form hydrochloric acid and formaldehyde. Can form explosive peroxides. | [10] |
| Flammability | Not classified as flammable, but may intensify fire (oxidizer) | Highly flammable (Flash Point: <0°C) | [5][11] |
| Corrosivity | Causes severe skin burns and eye damage. Corrosive to metals. | Corrosive. Causes severe skin and eye irritation/burns. | [9][12] |
Experimental Protocols
Detailed protocols for the specific toxicological studies on these compounds are often proprietary. However, they generally follow standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the Environmental Protection Agency (EPA).
Acute Inhalation Toxicity (OECD 403 / EPA OPPTS 870.1300)
This test is designed to determine the median lethal concentration (LC50) of a substance after a single, short-term inhalation exposure.
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley) of both sexes are used.
-
Exposure Chamber: Animals are housed individually in whole-body or nose-only inhalation chambers. The atmosphere within the chamber is carefully controlled for temperature, humidity, and airflow.
-
Test Substance Generation: The test chemical is generated as a vapor or aerosol at several predetermined concentrations. The concentration in the breathing zone of the animals is precisely measured throughout the exposure period.
-
Exposure: Animals are exposed to the test substance for a fixed duration, commonly 4 hours for OECD guidelines or as specified in the study (e.g., 7 hours for some CMME studies)[3][13]. A control group is exposed to filtered air under identical conditions.
-
Observation Period: Following exposure, animals are observed for a period of 14 days. Observations include clinical signs of toxicity, body weight changes, and mortality.
-
Data Analysis: The LC50 value is calculated using statistical methods (e.g., probit analysis) to determine the concentration expected to cause death in 50% of the test animals. A gross necropsy is performed on all animals at the end of the study.
Carcinogenicity Bioassay (Based on OECD 451/453)
Long-term carcinogenicity studies in rodents are the primary method for identifying potential human carcinogens. For a substance like CMME, with known human data, animal studies provide confirmatory evidence and mechanistic insights.
-
Test System: Typically involves long-term (e.g., 2-year) exposure of rodents (rats and mice).
-
Route of Exposure: For CMME, inhalation is the most relevant route, mimicking occupational exposure[8].
-
Dose Selection: At least three dose levels are used, plus a control group. The highest dose is intended to produce some toxicity but not significantly shorten the lifespan from effects other than cancer.
-
Exposure and Observation: Animals are exposed for a significant portion of their lifespan (e.g., 6 hours/day, 5 days/week for 24 months). They are observed daily for clinical signs of toxicity.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. Tissues and organs are examined macroscopically and microscopically by a veterinary pathologist to identify neoplastic (tumorous) and non-neoplastic lesions.
-
Data Interpretation: The incidence of tumors in the exposed groups is statistically compared to the control group. A significant, dose-related increase in tumors at any site is evidence of carcinogenicity. Epidemiological studies in humans, like the historical prospective cohort studies conducted on CMME-exposed workers, follow a different protocol, tracking cancer incidence in an exposed population over time and comparing it to a non-exposed group[14][15][16].
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
-
Test Strains: The assay uses several strains of bacteria, typically Salmonella typhimurium and Escherichia coli, which have pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella)[17][18][19].
-
Principle: The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to produce the amino acid, allowing them to grow on an amino-acid-deficient medium.
-
Metabolic Activation: Because bacteria lack the metabolic enzymes found in mammals that can convert a non-mutagenic compound into a mutagenic one, the test is performed both with and without an external metabolic activation system (usually a rat liver homogenate called S9 fraction)[19].
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with and without the S9 mix.
-
Scoring: After incubation, the number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control[18][20].
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. Chloromethyl methyl ether CAS#: 107-30-2 [m.chemicalbook.com]
- 3. RTECS NUMBER-KN6650000-Chemical Toxicity Database [drugfuture.com]
- 4. westliberty.edu [westliberty.edu]
- 5. chloromethyl methyl ether, 107-30-2 [thegoodscentscompany.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. epa.gov [epa.gov]
- 9. nj.gov [nj.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]
- 11. This compound | CH2Cl2O3S | CID 2733556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. epa.gov [epa.gov]
- 14. Lung cancer following exposure to chloromethyl methyl ether. An epidemiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incidence of respiratory cancer among workers exposed to chloromethyl-ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lung cancer associated with chloromethyl methyl ether manufacture: an investigation at two factories in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. droracle.ai [droracle.ai]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
- 20. microbiologyinfo.com [microbiologyinfo.com]
A Researcher's Guide to Spectroscopic Confirmation of Chloromethyl Ester Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of chloromethyl esters is a critical step in various synthetic pathways, particularly in the development of prodrugs and other chemically modified molecules. Confirmation of the successful synthesis of these esters is paramount to ensure the desired chemical entity is carried forward in a research or development pipeline. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize chloromethyl esters. We present experimental data for representative chloromethyl esters to facilitate comparison and provide detailed experimental protocols for each analytical method.
Quantitative Spectroscopic Data for Representative Chloromethyl Esters
The following tables summarize the characteristic spectroscopic data for chloromethyl acetate (B1210297), chloromethyl butyrate, and chloromethyl benzoate. This data serves as a reference for researchers to compare their experimental findings.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound | -CH₂Cl (ppm) | Other Protons (ppm) |
| Chloromethyl acetate | ~5.7 | ~2.1 (s, 3H, -COCH₃) |
| Chloromethyl butyrate | ~5.7 | ~2.3 (t, 2H, -COCH₂-), ~1.7 (sex, 2H, -CH₂CH₂CO-), ~0.9 (t, 3H, -CH₃) |
| Chloromethyl benzoate [1] | ~5.9 | ~8.1 (d, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.4 (t, 2H, Ar-H)[1] |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | -CH₂Cl (ppm) | C=O (ppm) | Other Key Carbons (ppm) |
| Chloromethyl acetate | ~70 | ~170 | ~20 (-COCH₃) |
| Chloromethyl butyrate | ~70 | ~172 | ~35 (-COCH₂-), ~18 (-CH₂CH₂CO-), ~13 (-CH₃) |
| Chloromethyl benzoate [2][3] | ~70 | ~165 | ~134, 130, 129, 128 (Aromatic)[2][3] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-Cl Stretch |
| Chloromethyl acetate [4] | ~1760 | ~1250 | ~700-800 |
| Chloromethyl butyrate [5] | ~1760 | ~1240 | ~700-800 |
| Chloromethyl benzoate [6] | ~1735 | ~1270 | ~700-800 |
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-Cl]⁺ | Other Key Fragments |
| Chloromethyl acetate [7] | 108/110 | 73 | 43 (CH₃CO⁺) |
| Chloromethyl butyrate [5] | 136/138 | 101 | 71 (C₃H₇CO⁺), 43 (C₃H₇⁺) |
| Methyl 4-(chloromethyl)benzoate [8] | 184/186 | 149 | 153, 125, 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific compound and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon environments in the molecule, confirming the presence of the chloromethyl group and the ester linkage.
Materials:
-
NMR spectrometer (e.g., 300 or 500 MHz)[9]
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Chloromethyl ester sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the chloromethyl ester sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in an NMR tube.
-
Internal Standard: If the solvent does not contain an internal standard, add a small amount of TMS.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal (0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups, particularly the ester carbonyl (C=O) and the carbon-chlorine (C-Cl) bond.
Materials:
-
Fourier Transform Infrared (FT-IR) spectrometer
-
Sample holder (e.g., salt plates for neat liquids, ATR accessory)
-
Chloromethyl ester sample
-
Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Preparation:
-
Neat Liquid: Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR: Place a drop of the liquid sample directly onto the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the ester carbonyl (C=O) stretch, the C-O stretch, and the C-Cl stretch.
-
Compare the obtained spectrum with reference spectra or the data provided in Table 3.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the chloromethyl ester and to analyze its fragmentation pattern to confirm the structure.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Sample introduction system (e.g., Gas Chromatography - GC, or direct infusion)
-
Chloromethyl ester sample
-
Volatile solvent (if needed for sample introduction)
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like chloromethyl esters, GC-MS is a common and effective method.
-
Ionization: Ionize the sample using an appropriate method, typically Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Acquire the mass spectrum, scanning a suitable m/z range (e.g., 30-300 amu).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).
-
Analyze the fragmentation pattern. Look for characteristic fragments such as the loss of a chlorine radical ([M-Cl]⁺) and fragments corresponding to the acylium ion.
-
Visualizing the Workflow and Chemistry
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical transformation involved in chloromethyl ester formation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-(Chloromethyl)benzoic acid(1642-81-5) 13C NMR [m.chemicalbook.com]
- 3. 2-CHLOROETHYL BENZOATE(939-55-9) 13C NMR spectrum [chemicalbook.com]
- 4. Acetic acid, chloro-, methyl ester [webbook.nist.gov]
- 5. Chloromethyl butanoate | C5H9ClO2 | CID 2725008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Methanol, chloro-, acetate [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
A Comparative Guide to Quantitative Analysis of Chloromethyl Chlorosulfate Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Monitoring Chloromethyl Chlorosulfate (B8482658) Reactions, Supported by Experimental Data.
Chloromethyl chlorosulfate (CMCS) is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the chloromethyl group in the development of pharmaceutical compounds. The ability to accurately monitor the progress of its reactions is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Raman Spectroscopy—for the analysis of CMCS reactions, specifically focusing on its nucleophilic substitution with an acetate (B1210297) salt to form chloromethyl acetate.
Unraveling the Reaction: Nucleophilic Substitution on this compound
This compound readily undergoes nucleophilic substitution reactions. A representative example is its reaction with a soluble acetate source, such as tetrabutylammonium (B224687) acetate, in a suitable solvent like deuterated acetonitrile (B52724). The chlorosulfate group acts as a good leaving group, allowing the acetate nucleophile to attack the electrophilic carbon atom, yielding chloromethyl acetate and the tetrabutylammonium chlorosulfate salt.[1][2]
The ability to quantify the consumption of CMCS and the formation of chloromethyl acetate in real-time or at specific time points is paramount for kinetic analysis and process control.
Quantitative NMR (qNMR) Spectroscopy: A Primary Analytical Tool
Quantitative NMR spectroscopy is a powerful technique for monitoring reaction kinetics as it provides structural information and quantitative data simultaneously without the need for chromatographic separation.[1][2] By integrating the signals of specific protons in the reactants and products, their relative concentrations can be determined over time.
Visualizing the qNMR Experimental Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis of reaction kinetics.
Detailed Experimental Protocol for qNMR Analysis
Objective: To monitor the kinetics of the reaction between this compound and tetrabutylammonium acetate by ¹H qNMR.
Materials:
-
This compound (CMCS)
-
Tetrabutylammonium acetate
-
1,3,5-Trimethoxybenzene (B48636) (internal standard)
-
Deuterated acetonitrile (CD₃CN)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (1,3,5-trimethoxybenzene) of a known concentration in deuterated acetonitrile. The aromatic protons of 1,3,5-trimethoxybenzene appear as a sharp singlet at approximately 6.1 ppm, which is typically in a region free from signals of the reactants and product.
-
In an NMR tube, dissolve a precisely weighed amount of tetrabutylammonium acetate in a known volume of the internal standard stock solution.
-
Acquire a preliminary ¹H NMR spectrum of this solution to confirm the chemical shifts of the acetate and internal standard. The protons of the acetate methyl group will appear as a singlet.
-
At time zero (t=0), add a precisely known amount of this compound to the NMR tube. Cap the tube and shake vigorously to ensure thorough mixing.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and locked on the deuterated solvent signal.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Key Acquisition Parameters for Quantification:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (both reactants and products) to ensure full relaxation between scans. This is critical for accurate integration. A typical starting value is 30 seconds.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio (S/N > 150 for good precision).
-
Acquisition Time (aq): Ensure sufficient acquisition time for good resolution.
-
-
-
Data Processing and Analysis:
-
Process each spectrum with identical phasing and baseline correction parameters.
-
Integrate the characteristic signals for:
-
This compound (singlet for -CH₂-)
-
Chloromethyl acetate (singlet for -CH₂- and singlet for -OCOCH₃)
-
Internal Standard (singlet for aromatic protons)
-
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard using the following formula: Concentration_X = (Integral_X / N_X) * (N_IS / Integral_IS) * Concentration_IS Where:
-
Concentration_X is the concentration of the analyte (CMCS or chloromethyl acetate).
-
Integral_X is the integral area of the analyte's signal.
-
N_X is the number of protons giving rise to the signal.
-
The subscript IS refers to the internal standard.
-
-
Plot the concentrations of the reactant and product as a function of time to determine the reaction kinetics.
-
Alternative Analytical Methods
While qNMR is a powerful tool, other techniques can also be employed for monitoring these reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that separates components of a mixture in the gas phase followed by their detection and identification by mass spectrometry. For reaction monitoring, aliquots are taken from the reaction mixture at different times, quenched to stop the reaction, and then analyzed.
Experimental Protocol Outline for GC-MS:
-
Reaction Setup: The reaction is carried out in a standard laboratory flask.
-
Sampling and Quenching: At specified time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched, for example, by dilution in a cold solvent that does not react with the components.
-
Sample Preparation: An internal standard (e.g., a compound with similar volatility and not present in the reaction mixture) is added to the quenched aliquot.
-
GC-MS Analysis:
-
Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) is used for separation.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Temperature Program: An oven temperature program is developed to achieve good separation of CMCS, chloromethyl acetate, and the internal standard.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: Calibration curves are generated by analyzing standards of known concentrations of the analyte and internal standard. The concentration of the analyte in the reaction aliquots is then determined from these curves.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about molecular vibrations and can be used for in-situ reaction monitoring. By using a fiber-optic probe immersed in the reaction vessel, real-time data can be acquired without the need for sampling.
Experimental Protocol Outline for in-situ Raman Spectroscopy:
-
Reaction Setup: The reaction is performed in a vessel equipped with a port for a Raman probe.
-
Probe Insertion: A fiber-optic Raman probe is inserted directly into the reaction mixture.
-
Spectral Acquisition: Raman spectra are collected continuously or at set time intervals throughout the reaction.
-
Data Analysis:
-
Characteristic Raman bands for the reactants and products are identified.
-
The intensity of these bands is monitored over time.
-
Multivariate analysis techniques, such as Partial Least Squares (PLS) regression, may be used to build a quantitative model correlating the spectral data with the concentrations of the reaction components, which are initially determined by a primary method like qNMR or GC.
-
Performance Comparison
The choice of analytical technique depends on the specific requirements of the study, such as the need for real-time monitoring, sensitivity, and the availability of instrumentation.
Visualizing the Method Selection Process
Caption: Decision tree for selecting an analytical method for CMCS reaction analysis.
Quantitative Data Summary
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Raman Spectroscopy |
| Principle | Measures the nuclear magnetic resonance of atomic nuclei. Quantitative by relating signal integral to the number of nuclei. | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection. | Measures the inelastic scattering of monochromatic light to probe molecular vibrations. |
| Mode of Analysis | In-situ (in NMR tube) or at-line (sampling) | At-line (requires sampling and quenching) | In-situ (with immersion probe) or at-line |
| Selectivity | High; depends on chemical shift dispersion. | Very High; based on both retention time and mass-to-charge ratio. | Moderate to High; depends on the uniqueness of vibrational bands. |
| Sensitivity (LOD/LOQ) | Moderate (µM to mM range). | Very High (pM to nM range). | Low to Moderate (mM range, can be enhanced with SERS). |
| Accuracy | High (typically <2% relative error with proper methodology). | High (typically <5% relative error with appropriate internal standards and calibration). | Moderate (can be affected by matrix effects and requires robust calibration models). |
| Precision (%RSD) | High (<2%). | High (<5%). | Moderate (5-10%). |
| Real-time Monitoring | Possible with flow-NMR setups, but generally pseudo-real-time with repeated acquisitions. | Not suitable for real-time monitoring due to chromatographic run times. | Excellent for real-time, continuous monitoring. |
| Structural Info | Excellent; provides detailed structural information of all components. | Good; mass fragmentation patterns aid in structural elucidation. | Good; provides a vibrational fingerprint of the molecules. |
| Calibration | Can be a primary method using a certified internal standard; calibration curves not always necessary. | Requires calibration curves with reference standards. | Requires chemometric calibration against a primary method. |
Conclusion
The quantitative analysis of this compound reactions can be effectively achieved using qNMR, GC-MS, and Raman spectroscopy.
-
qNMR stands out as a primary method that provides both quantitative and structural information simultaneously with high accuracy and precision, making it ideal for detailed kinetic and mechanistic studies.
-
GC-MS is the method of choice when very high sensitivity is required for detecting low-level components or impurities. However, its at-line nature makes it less suitable for monitoring fast reactions.
-
Raman Spectroscopy offers the significant advantage of real-time, in-situ monitoring without the need for sample extraction, which is highly beneficial for process control in an industrial setting. Its quantitative accuracy, however, relies on robust calibration models.
The selection of the most appropriate technique will ultimately depend on the specific goals of the analysis, the required level of sensitivity and accuracy, and the available instrumentation. For a comprehensive understanding of reaction kinetics and mechanism, a combination of these techniques can be particularly powerful.
References
The Synthetic Chemist's Guide to Chloromethylation: A Cost-Benefit Analysis of Chloromethyl Chlorosulfate
For researchers, scientists, and drug development professionals, the introduction of a chloromethyl group onto a molecule is a pivotal step in the synthesis of a vast array of compounds, from pharmaceuticals to specialty polymers.[1] The choice of chloromethylating agent is critical, directly impacting reaction efficiency, yield, safety, and overall cost. This guide provides a comprehensive cost-benefit analysis of chloromethyl chlorosulfate (B8482658) (CMCS) in comparison to other common chloromethylating agents, supported by experimental data and detailed protocols.
Performance and Cost: A Comparative Overview
Chloromethyl chlorosulfate has emerged as a valuable reagent in organic synthesis due to its unique reactivity and, most notably, its ability to perform chloromethylation without generating the highly carcinogenic byproduct, bis(chloromethyl) ether.[2][3] This safety advantage is a significant factor in its cost-benefit profile. While direct monetary cost comparisons can be complex and subject to market fluctuations, a qualitative and semi-quantitative analysis based on synthetic routes, reaction efficiency, and safety considerations provides a clear picture for laboratory and industrial applications.
Table 1: Comparison of Chloromethylating Agents
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yields | Safety Considerations |
| This compound (CMCS) | - Avoids formation of carcinogenic bis(chloromethyl) ether[3]- High reactivity[4]- Efficient for chloromethylation of acids and amino acids[5][6] | - Can be moisture sensitive[4]- Synthesis can be complex with moderate yields[7] | 30-92% (synthesis dependent)[1][8] | Moisture sensitive; reacts with water.[5] Standard handling precautions for reactive electrophiles required.[9] |
| Formaldehyde/HCl | - Inexpensive and readily available starting materials[10] | - Can produce carcinogenic bis(chloromethyl) ether- Requires stringent safety protocols[11] | 45% (for uracil)[11] | Formaldehyde is a known carcinogen. HCl is corrosive. Requires a well-ventilated fume hood and appropriate PPE.[11] |
| Chloromethyl Methyl Ether (CMME) | - High reactivity[11] | - Potent carcinogen (bis(chloromethyl) ether is a common impurity and byproduct) | Variable, can be high | Extremely hazardous; requires strict handling procedures and containment.[11] |
| Paraformaldehyde/ Me3SiCl | - Can be used for chloromethylation of polymers[12] | - Requires a catalyst (e.g., SnCl4) which can be toxic and require careful handling | High degree of substitution achievable[12] | Requires anhydrous conditions and handling of Lewis acids. |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducibility and for evaluating the practicality of a given reagent. Below are representative protocols for the synthesis of this compound and its application in chloromethylation.
Synthesis of this compound
A notable and efficient synthesis of this compound involves the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid.[8] This method leverages a chlorosulfonic acid-mediated iodide oxidation to drive the reaction to completion, achieving a high yield and purity.
Procedure:
-
In a controlled environment, chloroiodomethane is added to chlorosulfonic acid.
-
The reaction mixture is stirred, and the iodide byproduct is oxidized.
-
The oxidized iodine is subsequently removed as iodate (B108269) to prevent the decomposition of the CMCS product.
-
This process results in a solution yield of approximately 92% with a purity of over 99%.[8]
Application of this compound in Esterification
This compound is an excellent reagent for the synthesis of chloromethyl esters from carboxylic acids.[6]
Procedure for Chloromethylation of Acrylic Acid:
-
In a nitrogen atmosphere, tetrabutylammonium (B224687) hydrogen sulfate (B86663) and potassium carbonate are added to a dry reaction flask containing water and dichloromethane (B109758) (DCM).[5]
-
A solution of acrylic acid and this compound in DCM is then added to the reaction mixture.[5]
-
The mixture is stirred at room temperature for 3 hours.[5]
-
The reaction is then diluted with water and DCM, and the organic layer is separated, dried, and concentrated.[5]
-
The final product is purified via silica (B1680970) gel column chromatography.[5]
Visualizing the Chemistry: Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate a general experimental workflow for chloromethylation and the reaction mechanism for the synthesis of CMCS.
Caption: A generalized workflow for a typical chloromethylation experiment.
Caption: Reaction pathway for the synthesis of CMCS from dichloromethane and sulfur trioxide.[7]
In-Depth Analysis: The Pros and Cons
Benefits of this compound:
The primary advantage of CMCS lies in its safety profile, specifically the avoidance of the highly carcinogenic bis(chloromethyl) ether, a known impurity and byproduct in reactions using agents like chloromethyl methyl ether (CMME).[3][11] This makes CMCS a more attractive option, particularly in industrial settings where worker safety and environmental regulations are paramount.
Furthermore, CMCS has demonstrated high reactivity and efficiency in various synthetic applications, including the chloromethylation of Fmoc-protected amino acids and the preparation of penicillin G conjugates.[1][5] It is also effective for synthesizing chloromethyl esters, which are valuable intermediates for prodrugs.[3]
Costs and Drawbacks of this compound:
The synthesis of CMCS itself can be a drawback. While efficient methods exist, some preparations result in moderate yields of 30-35% and produce byproducts like methylene bis(chlorosulfate) that require separation.[7] The reagent is also sensitive to moisture, necessitating anhydrous reaction conditions, which can add to procedural complexity and cost.[4][5]
From a cost perspective, while the starting materials for alternatives like the formaldehyde/HCl system are generally cheaper, the long-term costs associated with the handling and safety measures required for highly carcinogenic byproducts can be substantial.[10] These "hidden" costs include specialized containment equipment, personal protective equipment (PPE), and potentially higher insurance premiums.
Conclusion
This compound presents a compelling case for its use in chemical synthesis, especially when safety is a primary concern. The avoidance of the potent carcinogen bis(chloromethyl) ether is a significant benefit that can outweigh the potential for more complex synthesis and handling procedures. For researchers and drug development professionals, the choice of a chloromethylating agent will ultimately depend on a careful evaluation of the specific synthetic goals, scale of the reaction, and the available safety infrastructure. While traditional methods may appear cheaper at first glance, a comprehensive cost-benefit analysis that includes the long-term costs of safety and hazard mitigation often favors the use of modern, safer reagents like this compound.
References
- 1. This compound | 49715-04-0 | Benchchem [benchchem.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. This compound [oakwoodchemical.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 氯甲基氯磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative Environmental and Safety Assessment of Chloromethylating Agents: Chloromethyl Chlorosulfate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a chloromethylating agent is a critical decision in multi-step organic synthesis, with significant implications for reaction efficiency, safety, and environmental impact. This guide provides a comparative analysis of chloromethyl chlorosulfate (B8482658) (CMCS) and its common alternatives, focusing on their environmental fate and toxicological profiles. Due to a lack of direct comparative ecotoxicity studies, this guide synthesizes available data on individual substances to offer a comprehensive overview.
Executive Summary
Chloromethyl chlorosulfate (CMCS) is a reactive and effective chloromethylating agent. However, its high reactivity with water complicates the assessment of its direct environmental impact, as specific ecotoxicity data is largely unavailable.[1] Alternatives such as chloromethyl methyl ether (CMME) and the combination of formaldehyde (B43269) and hydrogen chloride present their own significant environmental and health hazards, including high toxicity and the potential for forming carcinogenic byproducts. This guide underscores the critical need for careful consideration of the entire lifecycle and potential reaction byproducts when choosing a chloromethylating agent.
Comparative Data of Chloromethylating Agents
The following table summarizes the key environmental and safety data for this compound and its primary alternatives.
| Parameter | This compound (CMCS) | Chloromethyl Methyl Ether (CMME) | Formaldehyde & Hydrogen Chloride | Methoxyacetyl Chloride |
| Primary Hazard | Corrosive, causes severe burns.[1][2] Fatal if inhaled, suspected carcinogen.[3][4] | Known human carcinogen, highly toxic.[5] | Formaldehyde is a known human carcinogen.[6] Potential for formation of bis(chloromethyl) ether (highly carcinogenic).[7] | Flammable, toxic if inhaled, causes severe burns.[1][8] |
| Environmental Fate | Reacts with water, persistence is unlikely.[1] | Rapidly hydrolyzes in water and humid air.[9][10] | Formaldehyde is biodegradable but can contribute to smog formation.[2] | Persistence is unlikely due to water solubility.[11] |
| Ecotoxicity Data | No specific data available due to reactivity with water.[1] | Data not widely available, but breakdown products may be harmful. | Formaldehyde can be toxic to aquatic life at high concentrations.[2] | No specific data available. |
| Byproducts of Concern | Thermal decomposition can release irritating and toxic gases. | Can contain the highly carcinogenic bis(chloromethyl) ether as an impurity.[9] | Bis(chloromethyl) ether.[7] | Thermal decomposition may produce phosgene (B1210022) and hydrogen chloride gas.[8] |
Experimental Protocols
-
Ready Biodegradability (OECD 301): This test assesses the potential for a substance to be rapidly biodegraded in an aerobic aqueous medium.
-
Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation in water at different pH levels.
-
Acute Toxicity to Fish (OECD 203), Daphnia (OECD 202), and Algae (OECD 201): These tests evaluate the short-term effects of a substance on key aquatic organisms.
For highly reactive substances like CMCS and CMME, which hydrolyze rapidly, the environmental risk assessment would also need to consider the toxicity and persistence of their degradation products.
Visualizing Synthesis and Hazard Pathways
The choice of a chloromethylating agent influences not only the direct handling risks but also the potential for generating hazardous byproducts. The following diagram illustrates the synthesis pathways for chloromethylation using CMCS versus the formaldehyde-HCl system, highlighting the associated hazards.
Conclusion and Recommendations
The selection of a chloromethylating agent requires a thorough risk assessment that extends beyond the immediate reaction to include the potential environmental fate and the toxicity of byproducts and impurities.
-
This compound (CMCS): While effective, the lack of specific ecotoxicity data and its high reactivity and corrosiveness necessitate stringent handling procedures and waste management. Its rapid hydrolysis suggests a low potential for direct environmental persistence, but the impact of its degradation products is not well characterized.
-
Chloromethyl Methyl Ether (CMME): Given its classification as a known human carcinogen and the presence of the highly carcinogenic bis(chloromethyl) ether as a potential impurity, the use of CMME should be avoided whenever possible in favor of safer alternatives.
-
Formaldehyde and Hydrogen Chloride: This combination is also fraught with significant risk due to the carcinogenicity of formaldehyde and the potential for the in-situ formation of bis(chloromethyl) ether.
For drug development professionals and researchers, the principle of "green chemistry" should guide the selection of reagents. This includes choosing substances that are less hazardous, generate minimal waste, and are derived from renewable feedstocks where possible. Given the significant hazards associated with all the discussed chloromethylating agents, research into developing safer, more environmentally benign alternatives is of paramount importance. It is recommended that a comprehensive safety and environmental review be conducted for any process utilizing these agents, with a clear plan for handling, waste disposal, and mitigation of exposure.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Formaldehyde Effects: Humans and the Environment [kherkhergarcia.com]
- 3. Paraformaldehyde - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. Formaldehyde - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gaseous formaldehyde and hydrogen chloride induction of nasal cancer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. canada.ca [canada.ca]
- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 11. kscl.co.in [kscl.co.in]
Safety Operating Guide
Navigating the Safe Disposal of Chloromethyl Chlorosulfate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like chloromethyl chlorosulfate (B8482658) are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedural information for the safe disposal of chloromethyl chlorosulfate, building on a foundation of secure laboratory practices.
Immediate Safety and Handling Protocols
This compound is a corrosive, oxidizing, and highly toxic substance that is fatal if inhaled and causes severe skin burns and eye damage.[1][2][3][4] It is also sensitive to heat and moisture.[1] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or under a chemical fume hood.[2] A comprehensive PPE ensemble is mandatory and includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]
-
Hand Protection: Handle with gloves, inspecting them before use. Use proper glove removal technique to avoid skin contact.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of inadequate ventilation or potential for inhalation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
Storage and Handling:
-
Keep containers tightly closed in a dry, well-ventilated place.[1]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
-
Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mist.[1]
Quantitative Data Summary
While detailed experimental protocols for disposal are not publicly available due to the hazardous nature of the substance, the following table summarizes key properties and classifications essential for its safe management.
| Property/Parameter | Value/Information | Source |
| CAS Number | 49715-04-0 | [1][2][4][5][6] |
| UN Number | 3093 (DOT/IMDG/IATA) / 1760 | [1][4][5] |
| Proper Shipping Name | Corrosive liquids, oxidizing, n.o.s. (Chloromethyl chlorosulphate) | [1] |
| Hazard Class | 8 (Corrosive), 5.1 (Oxidizing) | [1] |
| Packing Group | II | [1] |
| InChI Key | PJBIHXWYDMFGCV-UHFFFAOYSA-N | [6] |
| Molecular Weight | 165 g/mol | [4][6] |
| Appearance | Colorless or yellow liquid | [7] |
| Solubility | Soluble in dimethyl sulfoxide, methanol, dichloromethane, ethyl acetate. Reacts with water (hydrolysis). | [7] |
| Stability | Moisture and heat sensitive.[1] | |
| Incompatible Materials | Bases, strong oxidizing agents, alcohols, metals, strong acids.[2] |
Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] The recommended procedure involves chemical incineration.[1] It is crucial not to dispose of this chemical via drains or standard waste streams.[1]
Step-by-Step Disposal Guidance:
-
Containment: Ensure the waste this compound is stored in a suitable, closed, and properly labeled container.
-
Contact Professionals: Arrange for disposal with a licensed professional waste disposal company.[1] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Professional Treatment: The disposal company will typically employ one of the following methods:
-
Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Neutralization (Hydrolysis): Although less commonly detailed for bulk disposal, this compound undergoes hydrolysis.[7] A potential, expert-supervised treatment could involve slow addition to a stirred, basic solution (e.g., sodium hydroxide, pH >12) to hydrolyze it into less toxic sulfates and chlorides.[6] This should only be performed by trained professionals with appropriate monitoring and off-gas treatment.
-
Disposal of Contaminated Materials: Any materials, such as gloves, absorbent pads, or containers that have come into contact with this compound, should be treated as hazardous waste and disposed of as unused product.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these stringent safety and disposal protocols, laboratories can mitigate the significant risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
